molecular formula C4H7NO4 B1611100 DL-Aspartic acid-13C1 CAS No. 68315-35-5

DL-Aspartic acid-13C1

Número de catálogo: B1611100
Número CAS: 68315-35-5
Peso molecular: 134.1 g/mol
Clave InChI: CKLJMWTZIZZHCS-LBPDFUHNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

DL-Aspartic acid-13C1 is a useful research compound. Its molecular formula is C4H7NO4 and its molecular weight is 134.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino(413C)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLJMWTZIZZHCS-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(C(=O)O)N)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90487205
Record name DL-Aspartic acid-4-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68315-35-5
Record name DL-Aspartic acid-4-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of DL-Aspartic Acid-1-¹³C₁ in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DL-Aspartic acid-1-¹³C₁, a stable isotope-labeled form of the amino acid aspartic acid, serves as a versatile tool in metabolic research. The incorporation of a heavy carbon isotope at the C1 (carboxyl) position allows for the precise tracing of aspartate's metabolic fate through various biochemical pathways without the use of radioactive materials. This technical guide provides an in-depth overview of its primary applications, experimental methodologies, and the interpretation of the data generated.

Core Applications in Research

The primary research applications of DL-Aspartic acid-1-¹³C₁ fall into two main categories:

  • Metabolic Pathway Tracing: As a metabolic tracer, L-Aspartic acid-1-¹³C₁ (the biologically active isomer of the DL- mixture) is used to investigate central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle and anaplerotic pathways. When introduced into a biological system, the ¹³C label can be tracked as it is incorporated into downstream metabolites. This provides quantitative insights into the activity of key enzymes and the overall flux through these pathways under various physiological or pathological conditions.

  • Internal Standard for Quantitative Analysis: In metabolomics studies utilizing mass spectrometry (MS), DL-Aspartic acid-1-¹³C₁ is employed as an internal standard.[1] Its chemical properties are nearly identical to endogenous aspartic acid, but its increased mass allows it to be distinguished by the mass spectrometer. By adding a known amount of the labeled standard to a sample, it can be used to accurately quantify the concentration of unlabeled aspartic acid, correcting for variations in sample preparation and instrument response.

Tracing the TCA Cycle with ¹³C-Labeled Aspartate

A key application of labeled aspartate is to probe the activity of the TCA cycle, a central hub of cellular metabolism. The following sections detail the experimental principles and a representative protocol for such a study.

Metabolic Principle

L-Aspartic acid is directly interconvertible with the TCA cycle intermediate oxaloacetate through the action of aspartate aminotransferase (AST). Therefore, by introducing L-Aspartic acid-1-¹³C₁ into a system, researchers are effectively introducing ¹³C-labeled oxaloacetate into the TCA cycle. The position of the label provides crucial information about the direction and activity of the cycle.

Experimental Workflow: Metabolic Tracing

The following diagram illustrates a typical workflow for a metabolic tracing experiment using a ¹³C-labeled precursor that generates labeled aspartate.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis Tracer Prepare Hyperpolarized [1-13C]Pyruvate Infusion Infuse Liver with [1-13C]Pyruvate Tracer->Infusion Model Isolate and Perfuse Mouse Liver Model->Infusion NMR Acquire 13C NMR Spectra in Real-Time Infusion->NMR Analysis Quantify Labeled Metabolites (Lactate, Alanine, Aspartate, Malate) NMR->Analysis Interpretation Determine Relative Flux through Pyruvate (B1213749) Carboxylase vs. PDH Analysis->Interpretation

Caption: Experimental workflow for tracing TCA cycle metabolism.
Detailed Experimental Protocol: Perfused Mouse Liver Model

This protocol is adapted from studies using hyperpolarized [1-¹³C]pyruvate, which produces labeled [1-¹³C]aspartate in situ, providing a clear view of this metabolic conversion.[2]

1. Animal Model and Liver Perfusion:

  • Mice are anesthetized, and the liver is surgically isolated and perfused via the portal vein with Krebs-Henseleit bicarbonate buffer.
  • The perfusion medium is maintained at 37°C and saturated with 95% O₂ / 5% CO₂.

2. Preparation and Administration of the ¹³C Tracer:

  • A solution of the ¹³C-labeled precursor (e.g., [1-¹³C]pyruvate) is prepared and hyperpolarized using a dynamic nuclear polarization (DNP) system to enhance the NMR signal.
  • A bolus of the hyperpolarized tracer is injected into the perfusion line.

3. Data Acquisition via ¹³C NMR Spectroscopy:

  • The perfused liver is placed within the bore of a high-field NMR spectrometer (e.g., 14.1 T).
  • ¹³C NMR spectra are acquired continuously in real-time following the injection of the tracer. A pulse-acquire sequence with a short repetition time is used to capture the dynamic changes in metabolite concentrations.

4. Data Analysis:

  • The resulting NMR spectra are processed (Fourier transformation, phasing, and baseline correction).
  • The resonance peaks corresponding to [1-¹³C]pyruvate and its downstream metabolites, including [1-¹³C]lactate, [1-¹³C]alanine, [1-¹³C]aspartate, and [4-¹³C]aspartate, are identified based on their chemical shifts.[2]
  • The areas of these peaks are integrated to determine the relative concentrations of the labeled metabolites over time.

Metabolic Pathway and Interpretation of Results

The ¹³C label from a C1-labeled precursor like pyruvate enters the TCA cycle primarily through pyruvate carboxylase (PC), which converts pyruvate to oxaloacetate. This pathway is a key anaplerotic reaction, replenishing TCA cycle intermediates.

Pyruvate [1-13C]Pyruvate OAA1 [1-13C]Oxaloacetate Pyruvate->OAA1 Pyruvate Carboxylase (PC) Asp1 [1-13C]Aspartate OAA1->Asp1 Aspartate Aminotransferase (AST) Mal1 [1-13C]Malate OAA1->Mal1 Malate (B86768) Dehydrogenase Fumarate (B1241708) Fumarate (Symmetric) Mal1->Fumarate Mal4 [4-13C]Malate Fumarate->Mal4 OAA4 [4-13C]Oxaloacetate Mal4->OAA4 Asp4 [4-13C]Aspartate OAA4->Asp4 AST

Caption: Metabolic fate of the ¹³C label from [1-13C]Pyruvate.

Interpretation:

  • [1-¹³C]Aspartate: The direct appearance of this isotopologue confirms the flux through pyruvate carboxylase and aspartate aminotransferase.

  • [4-¹³C]Aspartate: The detection of [4-¹³C]aspartate is particularly informative. It indicates that the initially formed [1-¹³C]oxaloacetate has been converted to malate and then to the symmetric molecule fumarate. The fumarase enzyme can rehydrate fumarate to malate, scrambling the label position from C1 to C4. The subsequent conversion back to oxaloacetate and then to aspartate results in the [4-¹³C]aspartate product. The ratio of [1-¹³C]aspartate to [4-¹³C]aspartate can provide insights into the rate of TCA cycle turnover relative to the rate of anaplerosis.[2]

Quantitative Data Summary

The following table summarizes typical findings from a study using [1-¹³C]pyruvate to trace hepatic metabolism in fasted versus fed states, demonstrating the type of quantitative data that can be obtained.

MetabolitePhysiological StateRelative Signal Intensity (Compared to Total ¹³C Signal)Interpretation
[1-¹³C]Lactate / [1-¹³C]Alanine Ratio FastedIncreasedReflects an elevated NADH/NAD+ ratio, characteristic of a fasted state with increased fatty acid oxidation.[2]
[1-¹³C]Aspartate FastedDetectedIndicates active pyruvate carboxylase flux, a key step in gluconeogenesis which is upregulated during fasting.[2]
[4-¹³C]Aspartate FastedDetectedConfirms TCA cycle activity and the scrambling of the ¹³C label through fumarate.[2]
[1-¹³C]Aspartate FedLower than FastedLower anaplerotic flux as gluconeogenesis is less active in the fed state.
[4-¹³C]Aspartate FedLower than FastedReduced overall TCA cycle activity fed by pyruvate compared to the fasted state.

Table adapted from findings discussed in Merritt et al., PNAS, 2011.[2]

Use as an Internal Standard in Mass Spectrometry

When used as an internal standard, a known quantity of DL-Aspartic acid-1-¹³C₁ is added to biological samples (e.g., plasma, tissue extracts) at the beginning of the sample preparation process.

Workflow for Quantitative Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Spike Add Known Amount of DL-Aspartic acid-1-13C1 Sample->Spike Extract Extract Metabolites Spike->Extract LCMS Inject Sample into LC-MS System Extract->LCMS Detect Detect Endogenous Aspartate (m/z) and Labeled Standard (m/z+1) LCMS->Detect Ratio Calculate Peak Area Ratio (Endogenous / Standard) Detect->Ratio Concentration Determine Absolute Concentration of Endogenous Aspartate Ratio->Concentration

References

An In-Depth Technical Guide to DL-Aspartic Acid-13C1: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of DL-Aspartic acid-13C1, a stable isotope-labeled amino acid crucial for metabolic research and drug development. This document details its characteristics, provides insights into its synthesis and analytical characterization, and outlines its application in metabolic flux analysis.

Core Physical and Chemical Properties

This compound is a non-essential amino acid where the carbon atom of one of the carboxylic acid groups has been replaced with the ¹³C isotope. This isotopic labeling provides a powerful tool for tracing the metabolic fate of aspartate in biological systems without the need for radioactive tracers.

General Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are compared with its naturally abundant (unlabeled) counterpart, DL-Aspartic acid.

PropertyThis compoundDL-Aspartic acid
Molecular Formula C₃¹³CH₇NO₄C₄H₇NO₄
Molecular Weight 134.10 g/mol [1]133.10 g/mol
CAS Number 68315-35-5[1]617-45-8
Appearance White to off-white solid/powderWhite crystalline powder
Melting Point >300 °C (decomposes)>300 °C (decomposes)
Solubility Slightly soluble in waterSlightly soluble in water
Isotopic Purity Typically ≥99 atom % ¹³C[2]Natural abundance
Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra for the ¹³C-labeled compound are not widely published, the expected spectral characteristics can be inferred from the data of unlabeled DL-Aspartic acid.

Spectroscopic DataExpected Characteristics for this compoundReference Data for DL-Aspartic acid
¹³C NMR A distinct signal for the ¹³C-labeled carboxyl carbon (C1) with a chemical shift around 175-180 ppm. The other carbon signals will be similar to the unlabeled compound.Chemical shifts (ppm) in H₂O: ~180.20, ~176.91, ~55.09, ~39.30.[3]
¹H NMR The proton spectrum is expected to be very similar to the unlabeled compound, as the ¹³C label at C1 has a minimal effect on the chemical shifts of the protons.Representative chemical shifts (ppm) in D₂O: ~3.9 (CH), ~2.8 (CH₂).
Mass Spectrometry The molecular ion peak will be observed at m/z 134.10, which is one mass unit higher than the unlabeled compound.Molecular ion peak at m/z 133.10.
Infrared (IR) Spectroscopy The IR spectrum will be very similar to the unlabeled compound. A slight shift in the C=O stretching frequency of the labeled carboxyl group may be observed.Characteristic peaks (cm⁻¹): ~3400-2500 (O-H and N-H stretch), ~1700 (C=O stretch), ~1600 (N-H bend), ~1400-1200 (C-O stretch and O-H bend).[4]

Experimental Protocols

Conceptual Synthesis of DL-Aspartic Acid-1-13C1

A potential synthetic workflow is outlined below:

G Conceptual Synthesis of DL-Aspartic Acid-1-13C1 A Maleic Anhydride (B1165640) C β-Alanine Intermediate A->C + B Ammonia (B1221849) B->C E Aminonitrile Intermediate C->E + D Potassium Cyanide-¹³C (K¹³CN) D->E G DL-Aspartic Acid-1-¹³C1 E->G + F Acid Hydrolysis (HCl) F->G

Caption: Conceptual synthesis workflow for DL-Aspartic acid-1-13C1.

Methodology:

  • Formation of β-Alanine Intermediate: Maleic anhydride is reacted with ammonia to form a β-alanine intermediate.

  • Introduction of the ¹³C Label: The intermediate is then reacted with a ¹³C-labeled cyanide source, such as Potassium Cyanide-¹³C (K¹³CN), to form an aminonitrile intermediate. This is the key step where the isotopic label is introduced at the C1 position.

  • Hydrolysis: The aminonitrile intermediate is subjected to acid hydrolysis, typically using a strong acid like hydrochloric acid. This converts the nitrile group into a carboxylic acid, yielding the final product, DL-Aspartic acid-1-¹³C1.

  • Purification: The final product is then purified using techniques such as recrystallization or ion-exchange chromatography to achieve the desired purity.

Metabolic Flux Analysis using DL-Aspartic Acid-1-13C1

DL-Aspartic acid-1-13C1 is a valuable tracer for studying metabolic pathways in various biological systems. The general workflow for a metabolic flux analysis experiment using this labeled amino acid is depicted below.

G Metabolic Flux Analysis Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Cell Seeding & Growth B Introduction of DL-Aspartic Acid-1-¹³C1 (Labeling Medium) A->B C Quenching of Metabolism B->C D Metabolite Extraction C->D E LC-MS or GC-MS Analysis D->E F NMR Spectroscopy D->F G Isotopologue Distribution Analysis E->G F->G H Metabolic Flux Calculation G->H

Caption: General workflow for metabolic flux analysis using stable isotope tracers.

Methodology:

  • Cell Culture and Labeling: Cells of interest are cultured in a standard growth medium. At a specific time point, the medium is replaced with a labeling medium containing DL-Aspartic acid-1-¹³C1 as the tracer. The cells are incubated for a defined period to allow for the uptake and metabolism of the labeled aspartate.

  • Quenching and Metabolite Extraction: After the labeling period, metabolic activity is rapidly halted (quenched), typically by using cold solvents. Intracellular metabolites are then extracted from the cells.

  • Analytical Detection: The extracted metabolites are analyzed using mass spectrometry (LC-MS or GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of the ¹³C label into various downstream metabolites.

  • Data Analysis: The distribution of ¹³C in different metabolites (isotopologue distribution) is analyzed to calculate the rates (fluxes) of various metabolic reactions, providing a quantitative map of cellular metabolism.

Metabolic Fate of the C1 Carbon of Aspartate

Aspartate is a central metabolite that plays a critical role in numerous biochemical pathways, including the synthesis of other amino acids, purines, and pyrimidines, and its involvement in the urea (B33335) cycle and the malate-aspartate shuttle.[5] The C1 carboxyl group of aspartate, which is labeled in DL-Aspartic acid-1-13C1, participates in several key reactions.

G Metabolic Fate of Aspartate's C1 Carbon Asp Aspartate-¹³C1 OAA Oxaloacetate Asp->OAA Transamination Asn Asparagine Asp->Asn Asparagine Synthetase ArgSucc Argininosuccinate Asp->ArgSucc Purine (B94841) Purine Synthesis Asp->Purine Pyrimidine (B1678525) Pyrimidine Synthesis Asp->Pyrimidine TCA TCA Cycle OAA->TCA Urea Urea Cycle ArgSucc->Urea CO2 ¹³CO₂ TCA->CO2 Decarboxylation

Caption: Key metabolic pathways involving the C1 carbon of aspartate.

The ¹³C label from the C1 position of aspartate can be traced through several important metabolic routes:

  • Transamination to Oxaloacetate: Aspartate can be reversibly converted to oxaloacetate, an intermediate in the Citric Acid (TCA) Cycle.[6] The ¹³C label would then be present in one of the carboxyl groups of oxaloacetate.

  • Urea Cycle: Aspartate is a key component in the urea cycle, where it condenses with citrulline to form argininosuccinate.[5] The C1 carbon of aspartate is incorporated into the urea cycle intermediates.

  • Nucleotide Synthesis: The entire aspartate molecule is a precursor for pyrimidine synthesis, and its amino group is used in purine synthesis.[5] Tracing the ¹³C label can provide insights into the rate of de novo nucleotide biosynthesis.

  • Decarboxylation in the TCA Cycle: If the labeled oxaloacetate enters the TCA cycle, the ¹³C label can eventually be released as ¹³CO₂ through decarboxylation reactions, which can be measured in off-gas analysis.

By monitoring the incorporation of the ¹³C label into these and other downstream metabolites, researchers can quantitatively assess the contribution of aspartate to various cellular functions and identify potential metabolic dysregulations in disease states.

References

A Technical Guide to the Synthesis and Isotopic Purity of DL-Aspartic acid-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of DL-Aspartic acid-1-13C, a stable isotope-labeled amino acid crucial for metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantitative analyses. This document details a feasible synthetic pathway, purification protocols, and methods for assessing isotopic purity.

Introduction

DL-Aspartic acid-1-13C is a non-radioactive, isotopically labeled form of the amino acid aspartic acid, where the carbon atom of the C1 carboxyl group is replaced by the 13C isotope. This specific labeling provides a distinct mass shift, enabling its use as a tracer in metabolic flux analysis and for precise quantification in complex biological matrices. The synthesis of high-purity DL-Aspartic acid-1-13C is critical for the accuracy and reliability of these applications.

Synthesis of DL-Aspartic acid-1-13C

A robust and well-established method for the synthesis of α-amino acids is the Strecker synthesis. This method is adaptable for isotope labeling by utilizing a 13C-labeled cyanide source, such as potassium cyanide (K13CN) or sodium cyanide (Na13CN). The general reaction proceeds through the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the desired amino acid.

Synthetic Pathway

The synthesis of DL-Aspartic acid-1-13C can be achieved via a modified Strecker synthesis starting from a suitable four-carbon aldehyde precursor. A plausible precursor is diethyl 2-formylsuccinate. The overall synthetic scheme involves two main stages: the formation of the 13C-labeled α-aminonitrile and its subsequent hydrolysis.

Caption: Synthetic pathway for DL-Aspartic acid-1-13C via Strecker synthesis.

Experimental Protocol: Strecker Synthesis

This protocol is a composite procedure based on established principles of the Strecker synthesis, adapted for the preparation of DL-Aspartic acid-1-13C.

Materials:

  • Diethyl 2-formylsuccinate

  • Ammonium (B1175870) chloride (NH4Cl)

  • Potassium cyanide-13C (K13CN, 99 atom % 13C)

  • Ammonia solution (aqueous)

  • Hydrochloric acid (concentrated and 6M)

  • Ethanol (B145695)

  • Diethyl ether

  • Deionized water

Procedure:

  • α-Aminonitrile Formation:

    • In a well-ventilated fume hood, dissolve diethyl 2-formylsuccinate in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Add an aqueous solution of ammonium chloride, followed by an aqueous solution of ammonia, and stir the mixture at room temperature.

    • Slowly add an aqueous solution of potassium cyanide-13C to the reaction mixture.

    • Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with diethyl ether to remove unreacted aldehyde. The desired α-aminonitrile remains in the aqueous layer.

  • Hydrolysis to DL-Aspartic acid-1-13C:

    • To the aqueous solution containing the α-aminonitrile, add an equal volume of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 12-24 hours to ensure complete hydrolysis of the nitrile and ester groups.

    • After cooling to room temperature, concentrate the solution under reduced pressure to obtain a solid residue.

Purification Protocol

Purification is critical to remove inorganic salts and other organic impurities. A common method is recrystallization from water.[1]

Procedure:

  • Recrystallization:

    • Suspend the crude DL-Aspartic acid-1-13C crystals in deionized water.[1]

    • Heat the suspension to 80-90°C with stirring for approximately 30 minutes.[1]

    • Slowly cool the solution to room temperature, and then further cool to 4°C to promote crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold deionized water, followed by cold ethanol.

    • Dry the crystals under vacuum to yield pure DL-Aspartic acid-1-13C.

Quantitative Data Summary

The yield and isotopic purity are key parameters for the successful synthesis of DL-Aspartic acid-1-13C. The following tables summarize the expected quantitative data based on typical outcomes for similar syntheses and commercially available standards.

Table 1: Synthesis Yields

StepParameterExpected Value
Strecker Reaction & HydrolysisChemical Yield (Crude)40-60%
RecrystallizationRecovery Yield70-85%
Overall Chemical Yield (Pure) 28-51%

Table 2: Isotopic Purity

ParameterExpected ValueAnalytical Method
Isotopic Enrichment (atom % 13C)> 99%Mass Spectrometry, NMR
Chemical Purity> 98%HPLC, NMR

Isotopic Purity Analysis

The determination of isotopic enrichment is paramount. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive method for determining isotopic enrichment. The amino acid is first derivatized to increase its volatility.

Experimental Protocol: GC-MS Analysis

  • Derivatization (TBDMS):

    • Dry a sample of DL-Aspartic acid-1-13C (approx. 100 µg) under a stream of nitrogen.

    • Add N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI) in pyridine.

    • Heat the mixture at 70°C for 30 minutes.

    • The derivatized sample is then ready for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • The mass spectrum of the derivatized product will show a characteristic fragmentation pattern. The M-57 fragment (loss of a tert-butyl group) is typically prominent.

    • The isotopic enrichment is calculated by comparing the ion intensities of the labeled (M+1) and unlabeled (M) fragments.

GCMS_Workflow Sample DL-Aspartic acid-1-13C Derivatization Derivatization (e.g., TBDMS) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analyzer Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Data_Analysis Data Analysis (Isotopic Ratio) Detection->Data_Analysis

Caption: Workflow for isotopic purity analysis by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides direct evidence of the position and extent of labeling.

Experimental Protocol: 13C NMR Analysis

  • Sample Preparation:

    • Dissolve a sufficient amount of DL-Aspartic acid-1-13C in a suitable deuterated solvent (e.g., D2O).

  • NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • The spectrum will show a significantly enhanced signal for the C1 carbon relative to the other carbon signals (C2, C3, C4), which will be at natural abundance (approx. 1.1%).

    • The isotopic purity can be estimated by comparing the integral of the 13C-enriched C1 signal to the integrals of the natural abundance signals of a known standard or the other carbons in the molecule.

Table 3: Expected 13C NMR Chemical Shifts

Carbon AtomExpected Chemical Shift (ppm in D2O)
C1 (13C-labeled) ~177-180
C2 (α-carbon)~54-55
C3 (β-carbon)~39-40
C4~177-180

Note: The exact chemical shifts can vary depending on the pH and solvent.

Conclusion

The synthesis of DL-Aspartic acid-1-13C via a modified Strecker reaction using a 13C-labeled cyanide source is a reliable method for producing this valuable research compound. Careful purification by recrystallization is essential to achieve high chemical purity. The isotopic enrichment can be accurately determined using standard analytical techniques such as GC-MS and 13C NMR, with expected purities exceeding 99 atom % 13C. This guide provides a comprehensive framework for the synthesis, purification, and analysis of DL-Aspartic acid-1-13C for use in demanding research and development applications.

References

Understanding 13C Labeling in Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled amino acids, particularly those enriched with Carbon-13 (¹³C), have become indispensable tools in modern biological and biomedical research.[1] By replacing the naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope, researchers can effectively "trace" the journey of amino acids through complex metabolic pathways and protein dynamics within living systems.[2] This technique's power lies in the fact that ¹³C-labeled amino acids are chemically identical to their unlabeled counterparts, ensuring they are processed by cells in the same manner. However, the mass difference allows for their detection and quantification using sophisticated analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

This in-depth guide provides a comprehensive overview of the principles, experimental protocols, and applications of ¹³C labeling in amino acids, with a focus on metabolic flux analysis and quantitative proteomics. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to leverage this powerful technology in their work.

Core Applications of ¹³C-Labeled Amino Acids

The versatility of ¹³C-labeled amino acids has led to their widespread application in two major areas of research:

  • Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[3][4] By introducing a ¹³C-labeled substrate, such as a specific amino acid, and analyzing the isotopic enrichment in downstream metabolites, researchers can map the flow of carbon through central metabolic pathways.[3][4] This provides a detailed picture of how cells utilize nutrients to generate energy and biomass, and how these processes are altered in disease states like cancer.[3]

  • Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for the quantitative analysis of proteins.[5][6] In a typical SILAC experiment, two populations of cells are grown in media that are identical, except one contains a "light" (natural abundance) essential amino acid, while the other contains a "heavy" ¹³C-labeled version of that same amino acid (commonly arginine and lysine).[5][6] After a period of cell growth, the proteomes of the two cell populations are differentially labeled. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control), combined, and analyzed by mass spectrometry. The relative abundance of proteins between the two conditions can be accurately quantified by comparing the signal intensities of the "light" and "heavy" peptide pairs.[5][6]

Data Presentation: Quantitative Insights from ¹³C Labeling

Metabolic Flux Analysis Data

The output of a ¹³C-MFA experiment is a flux map, which is a quantitative representation of the rates of reactions in the central carbon metabolism. These fluxes are often normalized to a specific uptake rate (e.g., glucose uptake) and are expressed in units of millimoles per gram of dry cell weight per hour (mmol/gDCW/h). The following table provides a hypothetical but representative comparison of metabolic fluxes between a cancer cell line and a normal cell line, highlighting the metabolic reprogramming that is a hallmark of cancer.

Metabolic ReactionPathwayNormal Cells (mmol/gDCW/h)Cancer Cells (mmol/gDCW/h)Fold Change
Glucose UptakeGlycolysis1.002.502.5
Lactate ProductionFermentation0.202.0010.0
Pyruvate to Acetyl-CoATCA Cycle Entry0.800.500.625
Citrate to IsocitrateTCA Cycle0.750.450.6
α-Ketoglutarate to Succinyl-CoATCA Cycle0.700.400.57
Glutamine UptakeAnaplerosis0.100.909.0
Reductive CarboxylationAnaplerosis0.010.2020.0

Data is hypothetical and for illustrative purposes.

Quantitative Proteomics (SILAC) Data

In SILAC experiments, the relative abundance of thousands of proteins can be compared between different conditions. The data is typically presented as ratios of the "heavy" to "light" peptide signals. A ratio greater than 1 indicates upregulation, while a ratio less than 1 indicates downregulation. Statistical analysis is performed to determine the significance of these changes. The table below illustrates how SILAC data might be presented for a study investigating the effect of a drug on a cancer cell line.

ProteinGeneH/L Ratiolog₂(H/L Ratio)p-valueRegulation
Epidermal growth factor receptorEGFR0.45-1.150.001Down
Mitogen-activated protein kinase 1MAPK10.98-0.030.85Unchanged
Apoptosis regulator BAXBAX2.101.070.005Up
Cyclin-dependent kinase 1CDK10.60-0.740.01Down
Vascular endothelial growth factor AVEGFA0.30-1.740.0005Down
Heat shock protein HSP 90-alphaHSP90AA11.050.070.72Unchanged

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of ¹³C labeling experiments. Below are generalized protocols for ¹³C-Metabolic Flux Analysis and SILAC.

Protocol 1: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

This protocol outlines the key steps for a ¹³C-MFA experiment in mammalian cells.

1. Cell Culture and Isotopic Labeling:

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest.

  • Media Preparation: Prepare a custom culture medium that lacks the carbon source to be used as a tracer (e.g., glucose- and glutamine-free DMEM). Supplement this base medium with dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled metabolites. Add the desired ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose) at a physiological concentration.

  • Isotopic Steady State: Culture the cells in the ¹³C-labeled medium for a sufficient duration to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable. This typically requires at least 24-48 hours for mammalian cells.

2. Metabolite Extraction:

  • Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the cells. This is typically done by aspirating the medium and adding a pre-chilled quenching solution, such as 80% methanol (B129727) at -80°C.

  • Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

  • Centrifugation: Pellet the cell debris by centrifugation at a high speed at 4°C.

  • Supernatant Collection: The supernatant contains the intracellular metabolites. Transfer it to a new tube.

  • Drying: Dry the metabolite extract using a vacuum concentrator or a stream of nitrogen. The dried extract can be stored at -80°C.

3. Sample Preparation for Mass Spectrometry (GC-MS):

  • Derivatization: To make the metabolites volatile for gas chromatography, they need to be derivatized. A common method is to react the dried metabolites with a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Analysis: The derivatized sample is then injected into a GC-MS system to determine the mass isotopomer distributions of the metabolites.

4. Data Analysis:

  • Mass Isotopomer Distribution (MID) Analysis: The raw MS data is processed to determine the MIDs of key metabolites, which is the fractional abundance of molecules with a certain number of ¹³C atoms.

  • Flux Estimation: Specialized software (e.g., INCA, 13CFLUX2) is used to fit the experimentally measured MIDs to a metabolic network model. This allows for the calculation of intracellular metabolic fluxes.

  • Statistical Analysis: Goodness-of-fit statistics are used to validate the model, and confidence intervals are calculated for the estimated fluxes.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol provides a step-by-step guide for a typical SILAC experiment.[7][8]

1. Cell Culture and Labeling (Adaptation Phase):

  • Media Preparation: Prepare two types of SILAC media. Both should be based on a formulation that lacks the amino acids to be used for labeling (typically lysine (B10760008) and arginine). One medium (the "light" medium) is supplemented with natural abundance lysine and arginine. The other medium (the "heavy" medium) is supplemented with ¹³C- and/or ¹⁵N-labeled lysine and arginine. Both media are supplemented with dialyzed fetal bovine serum.

  • Cell Adaptation: Culture two separate populations of the same cell line, one in the "light" medium and one in the "heavy" medium. Passage the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acids into the proteome of the "heavy" cell population (labeling efficiency should be >97%).[2]

2. Experimental Treatment (Experimental Phase):

  • Once the cells are fully labeled, the experimental treatment is applied. For example, the "heavy" labeled cells can be treated with a drug, while the "light" labeled cells serve as the vehicle-treated control.

3. Sample Preparation:

  • Cell Harvesting and Lysis: After the treatment, harvest both cell populations. Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). Combine the "light" and "heavy" lysates in a 1:1 protein ratio.

4. Protein Digestion:

  • In-solution Digestion:

    • Reduction and Alkylation: Reduce the disulfide bonds in the protein mixture with dithiothreitol (B142953) (DTT) and then alkylate the free thiols with iodoacetamide (B48618) (IAA).

    • Digestion: Digest the proteins into peptides using a protease, most commonly trypsin, overnight at 37°C.

  • In-gel Digestion (if separating proteins by SDS-PAGE):

    • Run the combined protein lysate on an SDS-PAGE gel.

    • Excise the protein bands of interest or the entire gel lane.

    • Destain, reduce, alkylate, and digest the proteins within the gel pieces with trypsin.

5. Peptide Cleanup and Mass Spectrometry Analysis:

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction column to remove contaminants that could interfere with the MS analysis.

  • LC-MS/MS Analysis: Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Protein Identification and Quantification: Use specialized software (e.g., MaxQuant) to identify the peptides and proteins from the MS/MS spectra and to quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.

  • Statistical Analysis: Perform statistical tests to identify proteins that are significantly up- or downregulated in response to the experimental treatment.

Mandatory Visualization

Diagrams are essential for visualizing the complex biological and experimental processes involved in ¹³C labeling studies. The following diagrams were generated using the Graphviz DOT language to illustrate key signaling pathways and experimental workflows.

Signaling Pathway Diagrams

¹³C-labeled amino acids, particularly in the context of SILAC, are powerful tools for dissecting signaling pathways. For instance, SILAC can be used to identify changes in protein phosphorylation downstream of receptor tyrosine kinase activation.[9]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src c-Src RTK->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Transcription Gene Transcription (Proliferation, Survival, Motility) FAK->Transcription AKT AKT PI3K->AKT MAPK MAPK Ras->MAPK STAT3->Transcription mTOR mTOR AKT->mTOR mTOR->Transcription MAPK->Transcription

Src Tyrosine Kinase Signaling Pathway

cluster_upstream Upstream Signals cluster_core Core mTOR Signaling cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 EnergyStatus Energy Status (ATP) EnergyStatus->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth mTORC1->CellGrowth Autophagy Autophagy (Inhibition) mTORC1->Autophagy mTORC2->AKT Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton

mTOR Signaling Pathway
Experimental Workflow Diagrams

Visualizing the entire experimental workflow is crucial for planning and executing complex ¹³C labeling experiments.

cluster_exp_design Experimental Design cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Data Analysis TracerSelection Tracer Selection (e.g., [U-13C6]glucose) CellCulture Cell Culture in 13C-labeled Medium TracerSelection->CellCulture SteadyState Achieve Isotopic Steady State CellCulture->SteadyState Quenching Metabolic Quenching (-80°C Methanol) SteadyState->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization for GC-MS Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS MID Determine Mass Isotopomer Distributions GCMS->MID FluxCalc Flux Calculation (Software) MID->FluxCalc FluxMap Generate Flux Map FluxCalc->FluxMap

13C-Metabolic Flux Analysis (MFA) Workflow

cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_prep_analysis Sample Preparation & Analysis LightCulture Cell Culture in 'Light' Medium Control Control Treatment LightCulture->Control HeavyCulture Cell Culture in 'Heavy' Medium Drug Drug Treatment HeavyCulture->Drug Combine Combine Lysates (1:1) Control->Combine Drug->Combine Digest Protein Digestion (Trypsin) Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Protein Identification & Quantification LCMS->Quant

Quantitative Proteomics (SILAC) Workflow
Logical Relationship Diagram

Understanding the fundamental principles of stable isotope labeling is key to designing and interpreting experiments.

cluster_principle Core Principle cluster_analysis Analytical Detection cluster_application Applications Isotope Stable Isotope (e.g., 13C) LabeledAA Labeled Amino Acid Isotope->LabeledAA Incorporation Metabolic Incorporation into Proteome LabeledAA->Incorporation MassShift Mass Shift (Heavy vs. Light) Incorporation->MassShift MS Mass Spectrometry (MS) MassShift->MS NMR Nuclear Magnetic Resonance (NMR) MassShift->NMR Quantification Relative & Absolute Quantification MS->Quantification FluxAnalysis Metabolic Flux Analysis MS->FluxAnalysis NMR->FluxAnalysis Dynamics Protein Turnover & Dynamics Quantification->Dynamics

Principles of Stable Isotope Labeling

Conclusion

¹³C labeling of amino acids is a robust and versatile technology that provides unparalleled insights into the complexities of cellular metabolism and protein dynamics. From elucidating the metabolic reprogramming in cancer cells through ¹³C-MFA to quantifying proteome-wide changes in response to drug treatment using SILAC, the applications of this technique are vast and continue to expand. By providing a solid foundation in the core principles, detailed experimental protocols, and clear data visualization strategies, this guide aims to empower researchers, scientists, and drug development professionals to effectively harness the power of ¹³C-labeled amino acids in their pursuit of scientific discovery and therapeutic innovation.

References

The Pivotal Role of Aspartic Acid in Core Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartic acid, a non-essential amino acid, holds a central position in the intricate network of metabolic pathways. It is a critical building block for proteins and nucleotides and a key intermediate in energy metabolism and nitrogen disposal. This technical guide provides an in-depth exploration of the multifaceted roles of aspartic acid, focusing on its involvement in the malate-aspartate shuttle, the urea (B33335) cycle, and the biosynthesis of purines and pyrimidines. This document details the underlying biochemical reactions, presents quantitative data on enzyme kinetics and metabolite concentrations, and outlines relevant experimental methodologies to facilitate further research and drug development efforts.

Introduction

L-aspartic acid, also known as aspartate, is an α-amino acid that is fundamental to numerous physiological processes. While it can be synthesized de novo from oxaloacetate, its metabolic significance extends far beyond its role as a protein constituent. Aspartate serves as a crucial link between amino acid metabolism and the citric acid cycle, facilitates the transport of reducing equivalents into the mitochondria, provides a nitrogen atom for the urea cycle, and is a key precursor for the synthesis of other amino acids and nucleotides.[1][2][3] Its d-isomer, D-aspartic acid, also plays a role as a neurotransmitter or neuromodulator.[3] Understanding the intricate involvement of aspartic acid in these pathways is essential for researchers in metabolic diseases, oncology, and neurobiology, as well as for professionals engaged in the development of novel therapeutic agents.

Aspartate in the Malate-Aspartate Shuttle

The malate-aspartate shuttle is a vital system for translocating reducing equivalents (in the form of NADH) produced during glycolysis in the cytosol into the mitochondrial matrix for oxidative phosphorylation.[4][5][6] This process is crucial as the inner mitochondrial membrane is impermeable to NADH.[4][5] The shuttle involves two key antiporters and isoenzymes of malate (B86768) dehydrogenase and aspartate aminotransferase located in both the cytosol and mitochondria.[6]

The key steps involving aspartate are:

  • Mitochondrial Transamination: In the mitochondrial matrix, oxaloacetate is transaminated by mitochondrial aspartate aminotransferase (GOT2) to form aspartate, using glutamate (B1630785) as the amino group donor.[5][6]

  • Aspartate Efflux: Aspartate is then transported out of the mitochondria into the cytosol in exchange for glutamate via the glutamate-aspartate antiporter (a member of the SLC25 family of mitochondrial carriers).[7][8]

  • Cytosolic Transamination: In the cytosol, aspartate is converted back to oxaloacetate by cytosolic aspartate aminotransferase (GOT1), regenerating the substrate for the cytosolic malate dehydrogenase.[4][5]

This cyclical process ensures the continuous transfer of NADH into the mitochondria, maximizing ATP production from glycolysis.[5]

Malate_Aspartate_Shuttle cluster_cytosol Cytosol cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix c_NADH NADH + H+ c_NAD NAD+ c_NADH->c_NAD cMDH c_OAA Oxaloacetate c_Malate Malate c_OAA->c_Malate mal_akg_antiporter Malate-α-KG Antiporter c_Malate->mal_akg_antiporter c_AST Aspartate Aminotransferase (GOT1) c_Aspartate Aspartate c_Aspartate->c_OAA cAST c_aKG α-Ketoglutarate c_Glutamate Glutamate c_aKG->c_Glutamate glu_asp_antiporter Glutamate-Asp Antiporter c_Glutamate->glu_asp_antiporter mal_akg_antiporter->c_aKG m_Malate Malate mal_akg_antiporter->m_Malate glu_asp_antiporter->c_Aspartate m_Glutamate Glutamate glu_asp_antiporter->m_Glutamate m_NAD NAD+ m_NADH NADH + H+ m_NAD->m_NADH ETC Electron Transport Chain m_NADH->ETC m_OAA Oxaloacetate m_Malate->m_OAA mMDH m_Aspartate Aspartate m_OAA->m_Aspartate mAST m_AST Aspartate Aminotransferase (GOT2) m_aKG α-Ketoglutarate m_Glutamate->m_aKG m_aKG->mal_akg_antiporter m_Aspartate->glu_asp_antiporter

Diagram 1: The Malate-Aspartate Shuttle.

Role in the Urea Cycle

The urea cycle is a critical metabolic pathway that occurs primarily in the liver and is responsible for the detoxification of ammonia, a byproduct of amino acid catabolism, by converting it into urea for excretion.[9][10][11] Aspartate plays a direct and essential role in this cycle by providing one of the two nitrogen atoms in the urea molecule.[9][12]

The key reaction involving aspartate is:

  • Argininosuccinate (B1211890) Synthesis: In the cytosol, the enzyme argininosuccinate synthetase (ASS) catalyzes the condensation of citrulline and aspartate to form argininosuccinate.[11] This reaction is ATP-dependent, proceeding through a citrullyl-AMP intermediate.[13] Subsequently, argininosuccinate is cleaved by argininosuccinate lyase (ASL) to yield arginine and fumarate (B1241708).[11] The arginine is then hydrolyzed to produce urea and regenerate ornithine, while the fumarate can enter the citric acid cycle.[11][14]

Urea_Cycle cluster_mito Mitochondrion cluster_cyto Cytosol NH3 NH₃ ATP1 2 ATP CPS1 Carbamoyl (B1232498) Phosphate (B84403) Synthetase I (CPS1) HCO3 HCO₃⁻ ADP1 2 ADP + Pi CPS1->ADP1 Carbamoyl_P Carbamoyl Phosphate CPS1->Carbamoyl_P Ornithine_m Ornithine OTC Ornithine Transcarbamylase (OTC) Citrulline_m Citrulline OTC->Citrulline_m Citrulline_c Citrulline Citrulline_m->Citrulline_c Transport ATP2 ATP ASS Argininosuccinate Synthetase (ASS) Aspartate Aspartate AMP AMP + PPi ASS->AMP Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine Citric Acid\nCycle Citric Acid Cycle Fumarate->Citric Acid\nCycle Arginase Arginase Urea Urea Arginase->Urea Ornithine_c Ornithine Arginase->Ornithine_c Ornithine_c->Ornithine_m Transport

Diagram 2: The Urea Cycle highlighting Aspartate's entry.

Aspartate as a Precursor in Biosynthesis

Purine (B94841) and Pyrimidine (B1678525) Synthesis

Aspartate is a fundamental precursor in the de novo synthesis of both purine and pyrimidine nucleotides, the building blocks of DNA and RNA.

  • Pyrimidine Synthesis: The entire backbone of the pyrimidine ring, apart from one carbon and one nitrogen atom, is derived from aspartate.[14] The committed step in pyrimidine biosynthesis is the reaction of carbamoyl phosphate with aspartate, catalyzed by aspartate transcarbamoylase (ATCase), to form N-carbamoylaspartate.[15] ATCase is a classic example of an allosterically regulated enzyme, being inhibited by the end-product CTP and activated by ATP.[16]

  • Purine Synthesis: In the synthesis of the purine ring, aspartate provides one of the nitrogen atoms (N1).[17][18] This occurs in a two-step process where the amino group of aspartate is added to an intermediate in the pathway, with the subsequent release of fumarate.[14]

Nucleotide_Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_purine Purine Synthesis Carbamoyl_P Carbamoyl Phosphate ATCase Aspartate Transcarbamoylase Aspartate_p Aspartate NCA N-Carbamoyl- aspartate ATCase->NCA Pyrimidine_Ring Pyrimidine Ring (e.g., UMP, CTP) NCA->Pyrimidine_Ring Multiple Steps PRPP PRPP Intermediate Pathway Intermediate PRPP->Intermediate Multiple Steps N1_Donation Adds N1 atom Aspartate_pu Aspartate Purine_Ring Purine Ring (e.g., AMP, GMP) N1_Donation->Purine_Ring Multiple Steps

Diagram 3: Aspartate's role in Nucleotide Biosynthesis.
Amino Acid Synthesis

In plants and bacteria, aspartate is the common precursor for the synthesis of several essential amino acids, including lysine, threonine, methionine, and isoleucine.[19] This branched pathway is tightly regulated to control the flux of aspartate into its various downstream products.

Aspartate as a Neurotransmitter

L-aspartate, along with L-glutamate, has been considered an excitatory neurotransmitter in the central nervous system.[2] It can activate NMDA receptors, although its role as a primary neurotransmitter remains a subject of debate. Some studies suggest that glutamate is the sole neurotransmitter at many excitatory synapses, questioning the direct role of aspartate in synaptic transmission.

Quantitative Data

The following tables summarize key quantitative data related to aspartic acid metabolism.

Table 1: Kinetic Parameters of Key Enzymes and Transporters

Enzyme/TransporterOrganism/TissueSubstrateKm (µM)VmaxReference(s)
Argininosuccinate SynthetaseBovine LiverCitrulline14-[5]
Aspartate11-[5]
MgATP48-[5]
Aspartate TranscarbamoylaseE. coliAspartate>10-fold higher in mutantSimilar to wild-type[20][21]
Glutamate-Aspartate CarrierRat Heart MitochondriaExternal Aspartate216 ± 23-[2]
Internal Aspartate2400 ± 500-[2]
Bovine Heart (reconstituted)External Aspartate123 ± 11-[2]
Internal Aspartate2800 ± 600-[2]
Aspartate-Glutamate Carrier 1/2 (AGC1/2)HumanAspartate (uptake)~50-[7]
Glutamate (uptake)~200-[7]
Glutamate Carrier 1 (GC1)HumanGlutamate~520012.2 µmol/min/g protein[14]
Glutamate Carrier 2 (GC2)HumanGlutamate~2603.9 µmol/min/g protein[14]

Table 2: Intracellular Concentrations of Aspartate and Related Metabolites

MetaboliteCell Type/TissueConcentrationReference(s)
AspartateCultured Rat Neurons2.59 mmol/100 mg protein[22]
Cultured Rat Astrocytes0.35 mmol/100 mg protein[22]
Rat Hippocampus1.59 ± 0.22 µmol/g tissue[22]
Mouse Cortex1.8 - 2.3 µmol/g wet weight[22]
Rat Brain1.9 - 2.6 µmol/g wet weight[22]
Co-cultures of Neurons and Astrocytes~2-3 nmol/mg protein[23]
Ammonia (Normal Serum)Human15 - 45 µg/dL[10]
Urea (Normal Plasma)Human20 - 40 mg/dL[24]

Experimental Protocols

Measurement of Aspartate Aminotransferase (AST) Activity (Colorimetric Method)

This protocol is based on the principle that AST catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, producing oxaloacetate and glutamate. The oxaloacetate is then reduced to malate by malate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the AST activity.[19]

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm at 37°C

  • Assay Buffer (e.g., 100 mM Tris, pH 7.8)

  • AST Substrate Solution (containing L-aspartate and α-ketoglutarate)

  • NADH Solution

  • Malate Dehydrogenase (MDH)

  • Sample (serum, plasma, tissue homogenate, or cell lysate)

Procedure:

  • Sample Preparation:

    • Serum/Plasma: Can often be used directly or diluted with Assay Buffer.

    • Tissue Homogenate: Homogenize tissue in 4 volumes of cold Assay Buffer. Centrifuge at 10,000 x g for 10-15 minutes at 4°C to remove insoluble material. The supernatant is used for the assay.

    • Cell Lysate: Resuspend cell pellet in cold Assay Buffer and homogenize. Centrifuge to clarify the lysate.

  • Assay Reaction:

    • Prepare a working reagent by mixing Assay Buffer, NADH solution, and MDH.

    • Add a defined volume of sample and blank (Assay Buffer) to separate wells of the 96-well plate.

    • Pre-warm the plate and the working reagent to 37°C.

    • Initiate the reaction by adding the AST Substrate Solution to all wells.

    • Immediately start recording the absorbance at 340 nm every minute for at least 5-10 minutes.

  • Calculation:

    • Calculate the rate of decrease in absorbance (ΔA340/min).

    • Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the AST activity in U/L.

AST_Assay_Workflow start Start sample_prep Sample Preparation (Serum, Tissue, Cells) start->sample_prep add_reagents Add Sample/Blank to 96-well Plate sample_prep->add_reagents pre_warm Pre-warm Plate and Reagents to 37°C add_reagents->pre_warm initiate_reaction Initiate Reaction with AST Substrate Solution pre_warm->initiate_reaction read_absorbance Kinetic Read at 340 nm (every minute for 5-10 min) initiate_reaction->read_absorbance calculate Calculate ΔA340/min and AST Activity read_absorbance->calculate end End calculate->end

Diagram 4: Experimental workflow for AST Activity Assay.
HPLC Analysis of Amino Acids with OPA Derivatization

This method allows for the sensitive and quantitative analysis of primary amino acids, including aspartate. It involves pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and a thiol (e.g., 3-mercaptopropionic acid), which forms a highly fluorescent isoindole derivative that can be separated by reversed-phase HPLC and detected by a fluorescence detector.[1][4][9]

Materials:

  • HPLC system with a fluorescence detector and autosampler

  • Reversed-phase C18 column

  • Borate Buffer (0.4 M, pH 10.2)

  • OPA Reagent (prepared fresh)

  • Mobile Phase A (e.g., phosphate buffer)

  • Mobile Phase B (e.g., acetonitrile/water mixture)

  • Amino Acid Standards

  • Sample (deproteinized plasma, tissue extract, etc.)

Procedure:

  • Sample Preparation:

    • Deproteinize samples by adding a precipitating agent (e.g., perchloric acid or sulfosalicylic acid), followed by centrifugation.

    • Neutralize the supernatant if necessary.

  • Automated Derivatization (via Autosampler Program):

    • Aspirate a small volume of Borate Buffer.

    • Aspirate the sample or standard.

    • Aspirate the OPA reagent to mix with the sample in the needle/loop.

    • Allow a short reaction time (e.g., 1 minute).

    • Inject the derivatized sample onto the HPLC column.

  • Chromatographic Separation:

    • Separate the derivatized amino acids using a gradient elution with Mobile Phases A and B.

    • Set the fluorescence detector to an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm.

  • Quantification:

    • Identify and quantify the aspartate peak by comparing its retention time and peak area to that of the aspartate standard.

Conclusion

Aspartic acid is a cornerstone of cellular metabolism, playing indispensable roles in energy production, nitrogen homeostasis, and the biosynthesis of essential macromolecules. Its central position at the crossroads of major metabolic pathways makes it a molecule of significant interest for researchers and drug development professionals. A thorough understanding of the kinetics, regulation, and cellular concentrations related to aspartate metabolism is crucial for elucidating the pathophysiology of various diseases and for identifying novel therapeutic targets. The experimental protocols provided herein offer robust methodologies for the continued investigation of this vital amino acid.

References

The Unseen Majority: A Technical Guide to the Natural Abundance of ¹³C and its Critical Role in Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and drug development, the ability to trace the fate of molecules is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a powerful and indispensable tool. This technical guide delves into the foundational concept of the natural abundance of ¹³C, its profound implications for labeling studies, and provides detailed methodologies for leveraging this heavy isotope to unravel complex biological systems.

The Foundation: Natural Abundance of Carbon Isotopes

Carbon, the backbone of life, is not a monolith. It exists as a mixture of stable isotopes, primarily Carbon-12 (¹²C) and, to a lesser extent, Carbon-13 (¹³C).[][2] While ¹²C is the most prevalent, the small fraction of naturally occurring ¹³C is of immense significance in isotopic studies.[][2][3] Understanding this natural distribution is the first step in designing and interpreting any ¹³C labeling experiment.

Table 1: Natural Abundance of Stable Carbon Isotopes

IsotopeProtonsNeutronsNatural Abundance (%)Isotopic Mass (Da)
¹²C66~98.9%12.000000
¹³C67~1.1%13.003355

Source:[2][4][5]

The ~1.1% natural abundance of ¹³C means that for any carbon-containing molecule, a small, predictable fraction will naturally contain one or more ¹³C atoms. This creates a baseline isotopic distribution that must be accounted for in labeling studies to accurately determine the incorporation of an administered ¹³C-labeled tracer.

The Relevance in Labeling Studies: Signal from Noise

The core principle of ¹³C labeling studies is to introduce a substrate enriched in ¹³C and track its incorporation into downstream metabolites. This enrichment allows researchers to distinguish the tracer-derived molecules from the pre-existing, naturally abundant ones. The success of these studies hinges on the ability to differentiate the experimental "signal" (¹³C enrichment from the tracer) from the natural "noise" (the baseline ¹³C abundance).

Table 2: Typical ¹³C Enrichment Levels in Labeling Studies

Study TypeTracerTypical ¹³C Enrichment of Tracer
Metabolic Flux Analysis (MFA)[U-¹³C₆]glucose, [1,2-¹³C₂]glucose>98%
Proteomics (SILAC)¹³C-labeled amino acids (e.g., Arg, Lys)>98%
In vivo animal studiesVarious ¹³C-labeled substratesVariable, often >95%

Note: The actual enrichment of commercially available tracers can vary and should always be verified.

Experimental Protocols: From Cell Culture to Analysis

The following sections provide detailed methodologies for key experiments in ¹³C labeling studies, focusing on mammalian cell culture as a common model system.

Cell Culture and Isotopic Labeling

This protocol outlines the general procedure for labeling adherent mammalian cells with a ¹³C tracer to achieve an isotopic steady state.

Materials:

  • Adherent mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Custom ¹³C-labeling medium (lacking the unlabeled version of the tracer)

  • ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose)

  • Cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in standard culture medium and allow them to reach the desired confluency.

  • Medium Exchange: Aspirate the standard medium and wash the cells once with phosphate-buffered saline (PBS).

  • Labeling Medium Addition: Add the pre-warmed ¹³C-labeling medium containing the ¹³C tracer.

  • Incubation: Incubate the cells for a duration sufficient to reach isotopic steady state. This is typically determined empirically but is often at least two to three cell doubling times.

Metabolite Quenching and Extraction

Rapidly halting metabolic activity (quenching) and efficiently extracting metabolites are critical for preserving the in vivo isotopic enrichment patterns.

Materials:

  • Liquid nitrogen

  • Cold (-80°C) 80% methanol (B129727) (v/v) in water

  • Cell scraper

  • Centrifuge

Procedure:

  • Quenching: Quickly remove the culture plate from the incubator and place it on a level surface. Immediately add a sufficient volume of liquid nitrogen to flash-freeze the cells and halt metabolism.

  • Extraction Solvent Addition: Once the liquid nitrogen has evaporated, add cold 80% methanol to the plate.

  • Cell Lysis and Collection: Scrape the frozen cells in the methanol solution using a cell scraper and transfer the cell lysate to a pre-chilled tube.

  • Vortexing: Vortex the lysate vigorously to ensure complete cell lysis and metabolite extraction.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.

  • Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen gas.

  • Storage: Store the dried extracts at -80°C until analysis.

Protein Hydrolysis and Amino Acid Derivatization for GC-MS Analysis

For analyzing ¹³C incorporation into proteinogenic amino acids, proteins are first hydrolyzed into their constituent amino acids, which are then derivatized to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Materials:

  • 6 M Hydrochloric acid (HCl)

  • Heptane:chloroform (6:5, v/v)

  • Nitrogen gas or SpeedVac

  • Derivatization agent (e.g., MTBSTFA: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide)

  • Acetonitrile (B52724)

  • Heating block or oven

Procedure:

  • Protein Hydrolysis:

    • To the cell pellet remaining after metabolite extraction, add 6 M HCl.

    • Seal the tube and heat at 110°C for 12-24 hours to hydrolyze the proteins.

  • Lipid Removal (Optional):

    • After cooling, add heptane:chloroform to the hydrolysate, vortex, and discard the upper organic layer to remove lipids.[6]

  • Drying:

    • Dry the acid hydrolysate completely under a stream of nitrogen gas or using a SpeedVac to remove the HCl.[6]

  • Derivatization:

    • To the dried amino acid residue, add acetonitrile and the derivatization agent (e.g., MTBSTFA).

    • Heat the mixture at 70-100°C for 1 hour to complete the derivatization reaction.[7]

  • Analysis:

    • After cooling, the derivatized sample is ready for injection into the GC-MS for analysis of mass isotopomer distributions of the amino acids.

Visualization of Metabolic Pathways and Experimental Workflows

Visualizing the flow of ¹³C atoms through metabolic pathways and understanding the experimental workflow are crucial for both experimental design and data interpretation. The following diagrams were generated using the Graphviz DOT language.

Tracing ¹³C from Glucose through Glycolysis and the TCA Cycle

This diagram illustrates the path of ¹³C atoms from uniformly labeled glucose ([U-¹³C₆]glucose) through the central carbon metabolism.

Glycolysis_TCA_Cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose (6C) [U-13C6] G6P Glucose-6-P (6C) Glucose->G6P F6P Fructose-6-P (6C) G6P->F6P F16BP Fructose-1,6-BP (6C) F6P->F16BP DHAP DHAP (3C) F16BP->DHAP GAP Glyceraldehyde-3-P (3C) F16BP->GAP DHAP->GAP PEP Phosphoenolpyruvate (3C) GAP->PEP Pyruvate Pyruvate (3C) PEP->Pyruvate AcetylCoA Acetyl-CoA (2C) Pyruvate->AcetylCoA PDH OAA Oxaloacetate (4C) Pyruvate->OAA PC Citrate Citrate (6C) AcetylCoA->Citrate Isocitrate Isocitrate (6C) Citrate->Isocitrate aKG α-Ketoglutarate (5C) Isocitrate->aKG SuccinylCoA Succinyl-CoA (4C) aKG->SuccinylCoA Succinate Succinate (4C) SuccinylCoA->Succinate Fumarate Fumarate (4C) Succinate->Fumarate Malate Malate (4C) Fumarate->Malate Malate->OAA OAA->Citrate

Caption: Flow of ¹³C from labeled glucose through glycolysis and the TCA cycle.

Experimental Workflow for ¹³C Metabolic Flux Analysis (MFA)

This diagram outlines the key stages of a typical ¹³C-MFA experiment, from initial design to final data interpretation.

MFA_Workflow cluster_planning Phase 1: Experimental Design cluster_wetlab Phase 2: Wet Lab Experiment cluster_analysis Phase 3: Data Acquisition & Analysis cluster_interpretation Phase 4: Interpretation A1 Define Biological Question A2 Select Cell Line & Conditions A1->A2 A3 Choose 13C Tracer A2->A3 A4 Design Labeling Strategy A3->A4 B1 Cell Culture & Adaptation A4->B1 B2 Isotopic Labeling B1->B2 B3 Quenching & Metabolite Extraction B2->B3 B4 Sample Preparation (e.g., Derivatization) B3->B4 C1 Mass Spectrometry (GC-MS/LC-MS) B4->C1 C2 Mass Isotopomer Distribution (MID) Analysis C1->C2 C3 Correction for Natural 13C Abundance C2->C3 C4 Computational Flux Estimation C3->C4 D1 Statistical Analysis & Validation C4->D1 D2 Generate Flux Map D1->D2 D3 Biological Interpretation D2->D3

Caption: A typical workflow for a ¹³C Metabolic Flux Analysis experiment.

Conclusion

The natural abundance of ¹³C is a fundamental parameter that underpins the power and precision of stable isotope labeling studies. By understanding and correcting for this baseline isotopic distribution, researchers can confidently trace metabolic pathways, quantify fluxes, and gain unprecedented insights into the intricate workings of biological systems. The methodologies and workflows presented in this guide provide a robust framework for conducting successful ¹³C labeling experiments, ultimately accelerating discoveries in metabolic research and drug development.

References

Technical Guide: Safety and Handling of DL-Aspartic acid-13C1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for DL-Aspartic acid-13C1, a stable isotope-labeled non-essential amino acid. It is intended for laboratory personnel and professionals in drug development who work with this compound. The isotopic label (Carbon-13) does not significantly alter the chemical hazards compared to the unlabeled compound. Therefore, the safety protocols for DL-Aspartic acid are applicable.[1] this compound is primarily used as a tracer for quantitation in drug development and for metabolic flux analysis.[2]

Chemical and Physical Properties

This compound is a white, crystalline powder that is odorless.[3][4][5] It is stable under normal laboratory conditions.[3][6] Key quantitative data are summarized below.

PropertyValueSource(s)
Chemical Name DL-Aspartic acid-1-13C[7]
Synonyms DL-Aminosuccinic acid, DL-2-Aminobutanedioic acid[4]
CAS Number 68315-35-5[8]
Molecular Formula C₃¹³CH₇NO₄[3][7]
Molecular Weight 134.10 g/mol [3][7][8]
Melting Point >300 °C / 572 °F (decomposes)[3][4]
Purity (Atom % ¹³C) ≥99%[7]
Appearance White powder/solid[3][4]
Solubility (Water) 8.16 g/L at 25 °C[9]
Density ~1.66 g/cm³[3][4]
pH 3.1 (1 g/L aqueous solution at 25 °C)[9]

Hazard Identification and Safety Precautions

DL-Aspartic acid is not classified as a hazardous substance according to GHS criteria.[9][10][11] However, as with all laboratory chemicals, it should be handled with care, following good industrial hygiene and safety practices. The primary risks are associated with physical irritation from dust.

  • Potential Hazards:

    • May cause mechanical eye irritation.[1][6]

    • Inhalation of dust may cause respiratory tract irritation.[1]

    • Not expected to be a skin irritant.[1]

    • Low oral toxicity.[1]

  • Combustibility: The material is combustible but not readily ignitable.[9][10] Fine dust dispersed in the air may create a dust explosion hazard in the presence of an ignition source.[1][9]

First Aid Measures

Standard first aid protocols should be followed in case of exposure.

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[4][6][4][6]
Skin Contact Wash the affected area with soap and plenty of water. Remove contaminated clothing.[4][6][4][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[4][6][10][4][6][10]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[4][6][10][4][6][10]

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

  • Handling:

    • Ensure good ventilation in the workspace.[6]

    • Avoid contact with skin and eyes.[4][6]

    • Avoid generating and breathing dust.[4]

    • Wear appropriate personal protective equipment (PPE).[6]

    • Wash hands thoroughly after handling.[5][6]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[3][5][6]

    • Keep the container tightly closed.[3][4][6]

    • Store away from strong oxidizing agents.[3][5]

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, national, and international regulations.

    • Avoid release to the environment.[6][10] Contaminated washing water should be retained and disposed of.[10]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound, particularly when working with the powdered form.

Protection TypeRecommendationSource(s)
Eye/Face Protection Wear safety glasses with side-shields or goggles (compliant with EN166 or OSHA 29 CFR 1910.133).[3][4][10][3][4][10]
Skin Protection Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[3][5][10][3][5][10]
Respiratory Protection If dust is generated, use a particulate filter respirator (e.g., P1 or N95).[10] No protective equipment is typically needed under normal use with adequate ventilation.[4][4][10]

Experimental Protocols and Applications

This compound serves as an internal standard and tracer in various research applications, including metabolomics and biomolecular NMR.[2][12]

General Workflow for Stable Isotope Tracing Experiments

The following diagram illustrates a typical workflow for a cell culture-based metabolic flux analysis experiment using a ¹³C-labeled substrate like this compound.

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Prepare ¹³C-labeled media (substitute normal aspartic acid with this compound) B Seed and culture cells to desired confluency C Incubate cells with ¹³C-labeled media for a defined time course B->C D Quench metabolism (e.g., with cold methanol) C->D E Extract metabolites D->E F Analyze extracts via LC-MS or GC-MS E->F G Identify and quantify ¹³C-labeled isotopologues F->G H Perform metabolic flux analysis (MFA) G->H

General workflow for a stable isotope tracing experiment.

Methodology Details:

  • Media Preparation: Standard cell culture media is prepared, but the naturally occurring aspartic acid is replaced with a known concentration of this compound.

  • Cell Culture: The cells of interest are cultured under normal conditions until they reach the desired phase for the experiment (e.g., log phase growth).

  • Labeling: The standard media is replaced with the ¹³C-labeled media, and the cells are incubated for a specific period. This allows the ¹³C label to be incorporated into various downstream metabolites.

  • Metabolism Quenching & Extraction: To halt metabolic activity instantly, the cells are rapidly quenched, often using a cold solvent like liquid nitrogen or cold methanol/acetonitrile. Metabolites are then extracted from the cells.

  • Mass Spectrometry Analysis: The cell extract is analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and detect the metabolites.

  • Data Analysis: The mass spectra are analyzed to determine the mass isotopologue distribution for aspartate and related metabolites, revealing the extent of ¹³C incorporation. This data is then used in computational models to calculate metabolic flux rates.

Metabolic Pathway Context

Aspartic acid is a central metabolite in cellular metabolism. The ¹³C label from this compound can be traced through several key pathways. The diagram below shows a simplified overview of aspartate's central metabolic roles.

G Asp DL-Aspartic acid-¹³C1 OAA Oxaloacetate Asp->OAA AST Urea (B33335) Urea Cycle Asp->Urea Asn Asparagine Asp->Asn ASNS Nuc Nucleotide Synthesis Asp->Nuc OAA->Asp AST TCA TCA Cycle OAA->TCA Akg α-Ketoglutarate OAA->Akg via TCA Cycle TCA->OAA Glu Glutamate Akg->Glu Glu->Akg

Simplified metabolic fate of Aspartic Acid.

Pathway Description:

  • Transamination: Aspartate is readily interconverted with the TCA cycle intermediate oxaloacetate via aspartate aminotransferase (AST). This is a primary route for the ¹³C label to enter central carbon metabolism.

  • Urea Cycle: Aspartate provides one of the two nitrogen atoms for the synthesis of urea in the urea cycle.

  • Nucleotide Synthesis: The carbon skeleton of aspartate is a direct precursor for pyrimidine (B1678525) synthesis and contributes to purine (B94841) synthesis.

  • Asparagine Synthesis: Aspartate is converted to asparagine by asparagine synthetase (ASNS).

By tracking the ¹³C label from this compound, researchers can quantify the flux through these and other connected pathways, providing critical insights into cellular physiology in normal and disease states.

References

A Technical Guide to DL-Aspartic Acid-13C1: From Procurement to Application in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for the procurement and application of DL-Aspartic acid-13C1, a stable isotope-labeled amino acid crucial for metabolic research. This document provides detailed information on suppliers, purchasing, experimental protocols for metabolic flux analysis, and a visual representation of the aspartate metabolism pathway.

Procurement of this compound

The availability and specifications of this compound can vary between suppliers. Researchers are advised to contact suppliers directly for the most current pricing and availability. Below is a summary of key information from various suppliers.

SupplierProduct Name/VariantPurity/Isotopic EnrichmentCAS NumberAdditional Information
MedChemExpress This compoundNot specified68315-35-5Catalog No.: HY-W015824S3. For research use only.[1]
Fine Chemicals DL-Aspartic acid-1-13Cmin 99 atom% 13C137168-39-9Available in 250 mg quantities. Price ranges from $1,407.50 - $1,560.79.[2]
Sigma-Aldrich DL-Aspartic acid-1-13C99 atom % 13C137168-39-9Assay: 99% (CP).[3]
Sigma-Aldrich L-Aspartic acid-1-13C99 atom % 13C81201-97-0Assay: 99% (CP).
Amerigo Scientific DL-Aspartic acid (4-¹³C, 99%)99%Not specifiedDistributor serving life sciences.
TCI DL-Aspartic Acid>98.0%(T)(HPLC)617-45-8Available in 25g and 500g quantities.[4]
Simson Pharma Limited DL-Aspartic acidNot specified617-45-8Accompanied by a Certificate of Analysis.[5]
TargetMol L-Aspartic acid 13CNot specified81201-97-0Labeled L-Aspartic acid.[6]

Experimental Protocol: 13C-Metabolic Flux Analysis (13C-MFA)

This compound is primarily utilized as a tracer in 13C-Metabolic Flux Analysis (13C-MFA). This powerful technique allows for the quantification of metabolic reaction rates (fluxes) within a cell. By introducing a 13C-labeled substrate, researchers can track the flow of carbon through various metabolic pathways.

The following is a generalized protocol for a 13C-MFA experiment using a 13C-labeled amino acid tracer like this compound in cultured mammalian cells.

Experimental Design and Tracer Selection
  • Define Metabolic Pathways of Interest: Identify the specific metabolic pathways you intend to investigate. Aspartate is involved in numerous pathways, including the TCA cycle, urea (B33335) cycle, and the synthesis of other amino acids and nucleotides.

  • Select the Appropriate Isotope-Labeled Aspartic Acid: The position of the 13C label is critical. For example, DL-Aspartic acid-1-13C will introduce the label at the C1 position, while other variants will label different carbon atoms. The choice of tracer will depend on the specific metabolic questions being addressed.

  • Determine Labeling Duration: The time required to reach an isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant, must be determined. This can vary depending on the cell type and the specific metabolic pathway and may range from minutes to several hours.

Cell Culture and Isotopic Labeling
  • Cell Seeding: Plate cells at a desired density in a standard culture medium and allow them to reach the exponential growth phase.

  • Prepare Labeling Medium: Prepare an experimental medium that is deficient in aspartic acid. Supplement this base medium with the chosen this compound tracer at a known concentration.

  • Isotope Labeling: At the start of the experiment, replace the standard culture medium with the pre-warmed 13C-labeling medium. Culture the cells for the predetermined duration to allow for the incorporation of the stable isotope into the metabolic network.

Metabolite Extraction
  • Quench Metabolism: To halt all metabolic activity rapidly, aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Extraction: Add a pre-chilled extraction solvent, typically an 80:20 methanol:water mixture, to the cell culture plates. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate to pellet cellular debris and proteins.

  • Collect Supernatant: The supernatant, containing the polar metabolites, should be carefully collected.

Sample Preparation and Analysis
  • Drying: Dry the collected supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (if necessary): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried metabolites may need to be derivatized to increase their volatility.

  • LC-MS/MS or GC-MS Analysis: Analyze the prepared samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or GC-MS. These techniques will determine the mass isotopomer distributions of the metabolites of interest, revealing the extent of 13C incorporation. High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are preferred for their accuracy in measuring the mass-to-charge ratio (m/z) of isotopologues.

Visualization of Aspartate Metabolism

The following diagrams illustrate key aspects of aspartate metabolism and a generalized workflow for 13C-Metabolic Flux Analysis.

Aspartate_Metabolism Oxaloacetate Oxaloacetate Aspartate This compound Oxaloacetate->Aspartate Aspartate Aminotransferase TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Aspartate->Oxaloacetate Asparagine Asparagine Aspartate->Asparagine Asparagine Synthetase Argininosuccinate Argininosuccinate Aspartate->Argininosuccinate Argininosuccinate Synthetase Nucleotide_Synthesis Nucleotide Synthesis Aspartate->Nucleotide_Synthesis Precursor Alpha_KG α-Ketoglutarate Glutamate Glutamate Alpha_KG->Glutamate Glutamate->Alpha_KG Urea_Cycle Urea Cycle Argininosuccinate->Urea_Cycle

Aspartate Metabolism Pathway

MFA_Workflow Start Start: Define Metabolic Question Cell_Culture 1. Cell Culture & Isotopic Labeling with This compound Start->Cell_Culture Quenching 2. Quench Metabolism (e.g., Cold Methanol) Cell_Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Analysis 4. LC-MS/MS or GC-MS Analysis Extraction->Analysis Data_Processing 5. Data Processing & Mass Isotopomer Distribution Analysis Analysis->Data_Processing Flux_Calculation 6. Computational Flux Calculation & Modeling Data_Processing->Flux_Calculation End End: Quantitative Flux Map Flux_Calculation->End

13C-Metabolic Flux Analysis Workflow

By following the procurement guidance, experimental protocols, and understanding the metabolic context provided in this guide, researchers, scientists, and drug development professionals can effectively utilize this compound to gain deeper insights into cellular metabolism, identify novel drug targets, and accelerate the drug development process.

References

An In-depth Technical Guide to the Core Principles of Metabolic Flux Analysis with 13C Tracers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1] Unlike other 'omics' technologies that provide static snapshots of molecular levels, MFA offers a dynamic view of cellular physiology by measuring the flow of molecules through metabolic pathways.[1] The complete set of these reaction rates, known as the fluxome, provides a highly relevant depiction of a cell's metabolic state.[1]

The core of MFA involves the use of stable isotope tracers, most commonly Carbon-13 (¹³C), to track the journey of atoms from a labeled substrate through the complex network of biochemical reactions.[1] By supplying cells with a ¹³C-labeled nutrient, such as [U-¹³C]-glucose, the ¹³C atoms are integrated into downstream metabolites. The specific pattern of ¹³C incorporation, referred to as the mass isotopomer distribution (MID), is a direct result of the underlying metabolic fluxes.[1] These MIDs are precisely measured using analytical methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] Subsequently, a computational model of the cell's metabolic network is employed to calculate the flux values that best align with the experimentally measured MIDs.[1] This methodology is widely regarded as the gold standard for quantifying in vivo metabolic fluxes and has become an essential tool in metabolic engineering, systems biology, and the study of diseases characterized by metabolic reprogramming, such as cancer.[2][3]

Core Principles of 13C-MFA

The fundamental principle of ¹³C-MFA is that the distribution of ¹³C isotopes in downstream metabolites is a direct consequence of the metabolic fluxes.[2] By introducing a substrate labeled with ¹³C, a stable, non-radioactive isotope of carbon, researchers can trace the paths of carbon atoms through metabolic networks.[3] As the labeled substrate is metabolized, the ¹³C atoms are distributed among various intermediates and end-products. The specific arrangement of labeled and unlabeled atoms in these molecules, which can be determined by MS or NMR, provides a detailed fingerprint of metabolic activity.[3] Different metabolic pathways will result in distinct labeling patterns, allowing for the deconvolution of complex and interconnected reactions.[3]

There are two primary modes of ¹³C-MFA:

  • Stationary State ¹³C-MFA (SS-MFA): This is the more traditional approach and assumes that the metabolic system is at a steady state, meaning that the concentrations of intracellular metabolites and the metabolic fluxes are constant over time.[4] The cells are cultured with the ¹³C-labeled substrate for a duration sufficient to achieve isotopic steady state, where the labeling patterns of metabolites no longer change.[5] This is typically achieved after several cell doubling times.[2]

  • Isotopically Non-stationary ¹³C-MFA (INST-MFA): This method is applied to systems at a metabolic steady state but are sampled during the transient phase before reaching isotopic steady state.[6] INST-MFA analyzes the rate of change in isotopic labeling over time, which can provide additional information about intracellular metabolite pool sizes and fluxes.[7] This approach is particularly useful for studying organisms with slow growth rates or systems where achieving isotopic steady state is not feasible.[6]

Experimental Workflow

A typical ¹³C-MFA experiment follows a well-defined workflow, which can be broken down into several key stages. Careful execution at each step is critical for obtaining accurate and reproducible flux measurements.

G cluster_plan Phase 1: Planning cluster_wetlab Phase 2: Wet Lab cluster_analysis Phase 3: Data Analysis exp_design Experimental Design (Tracer Selection, Labeling Strategy) cell_culture Cell Culture & Adaptation exp_design->cell_culture isotope_labeling Isotopic Labeling cell_culture->isotope_labeling quenching Quenching & Metabolite Extraction isotope_labeling->quenching sample_prep Sample Preparation (e.g., Derivatization) quenching->sample_prep data_acq Data Acquisition (GC-MS / LC-MS) sample_prep->data_acq mid_analysis Mass Isotopomer Distribution (MID) Analysis data_acq->mid_analysis flux_estimation Computational Flux Estimation mid_analysis->flux_estimation stat_analysis Statistical Analysis & Interpretation flux_estimation->stat_analysis

Overall workflow for a quantitative 13C Metabolic Flux Analysis (MFA) experiment.

Detailed Experimental Protocols

Cell Culture and Isotopic Labeling
  • Cell Seeding and Adaptation: Cells are seeded in appropriate culture vessels and grown under standard conditions to the desired confluency. It is crucial to adapt the cells to the experimental medium for a period before the labeling experiment to ensure metabolic steady state.

  • Medium Preparation: A labeling medium is prepared by replacing the unlabeled primary carbon source (e.g., glucose) with its ¹³C-labeled counterpart at the same concentration. For example, in a [U-¹³C₆]-glucose labeling experiment, all glucose in the medium is replaced with uniformly labeled ¹³C-glucose.[8]

  • Isotopic Labeling: The standard culture medium is replaced with the pre-warmed labeling medium. For stationary MFA, cells are cultured in this medium for a duration sufficient to achieve isotopic steady state, which should be determined empirically but is often at least two to three cell doubling times.[2]

Quenching and Metabolite Extraction

Rapidly halting all metabolic activity is critical for accurately capturing the metabolic state of the cells.

  • Preparation of Quenching Solution: A 60% methanol (B129727) solution in water is prepared and cooled to at least -40°C.[5]

  • Quenching: A known volume of the cell culture is quickly transferred into a 50-fold excess volume of the cold quenching solution. This instantly stops all enzymatic reactions.[5]

  • Metabolite Extraction: A cold extraction solvent, often a mixture of methanol, acetonitrile, and water, is added to the cell pellet. The mixture is vigorously vortexed or sonicated to ensure complete cell lysis and extraction of intracellular metabolites.[5]

  • Clarification and Storage: The mixture is centrifuged at high speed to pellet cell debris. The supernatant containing the metabolites is transferred to a new tube and stored at -80°C until analysis.[5]

Sample Preparation for GC-MS Analysis (Amino Acids)

For analysis of protein-bound amino acids, which provides a time-averaged view of metabolic fluxes, the following protocol is used.

  • Protein Hydrolysis: Cell pellets are washed multiple times with a saline solution to remove extracellular contaminants. 6 M HCl is then added to the pellet, and the mixture is heated at 100-110°C for 12-24 hours to hydrolyze proteins into their constituent amino acids.[4] The resulting hydrolysate is dried completely under a stream of nitrogen or using a vacuum concentrator.[4]

  • Derivatization: Amino acids are polar and require derivatization to increase their volatility for GC-MS analysis. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). The dried hydrolysate is reconstituted in a suitable solvent (e.g., pyridine (B92270) or acetonitrile), and MTBSTFA (with 1% t-BDMCS) is added. The mixture is incubated at 60-100°C for 30-60 minutes.[4] The sample is then ready for GC-MS analysis.

Data Presentation

Quantitative data from ¹³C-MFA studies are typically presented in tables that summarize extracellular flux rates and the calculated intracellular flux map. This allows for clear interpretation and comparison between different experimental conditions.

Extracellular Flux Rates

This table summarizes the rates of substrate uptake and product secretion, which serve as crucial constraints for the metabolic model. Rates are typically normalized to cell number or biomass. The following table presents data from a study on the A549 cancer cell line.

MetaboliteFlux (nmol/10^6 cells/hr)
Glucose165.0 ± 8.3
Lactate-230.0 ± 11.5
Glutamine35.0 ± 1.8
Glutamate-5.0 ± 0.3
Alanine-10.0 ± 0.5
Aspartate2.0 ± 0.1
Serine3.0 ± 0.2
Glycine-4.0 ± 0.2
A negative value indicates secretion from the cells. Data adapted from a study on A549 cancer cells.[9]
Intracellular Metabolic Flux Map

This table presents the calculated net fluxes for key reactions in central carbon metabolism. Fluxes are often reported relative to the rate of glucose uptake.

ReactionPathwayNet Flux (relative to Glucose uptake)
Glucose-6-phosphate isomeraseGlycolysis95.2 ± 2.1
PhosphofructokinaseGlycolysis85.1 ± 1.9
Pyruvate kinaseGlycolysis88.4 ± 2.5
Glucose-6-phosphate dehydrogenasePentose (B10789219) Phosphate (B84403) Pathway10.1 ± 0.8
TransketolasePentose Phosphate Pathway8.5 ± 0.7
Pyruvate dehydrogenaseTCA Cycle Entry15.3 ± 1.2
Pyruvate carboxylaseTCA Cycle Entry5.2 ± 0.6
Citrate synthaseTCA Cycle20.5 ± 1.5
Isocitrate dehydrogenase (forward)TCA Cycle18.9 ± 1.4
Isocitrate dehydrogenase (reverse)Reductive Carboxylation2.1 ± 0.3
α-Ketoglutarate dehydrogenaseTCA Cycle12.4 ± 1.1
Malic enzymeAnaplerosis6.8 ± 0.9
Fluxes are normalized to a glucose uptake rate of 100. Data adapted from a study on A549 cancer cells.[9]

Visualization of Metabolic Pathways

Diagrams are essential for visualizing the complex network of reactions analyzed in ¹³C-MFA. The following diagrams, generated using Graphviz, illustrate the central carbon metabolism and the workflow of a ¹³C-MFA experiment.

Central Carbon Metabolism

This diagram shows the interconnected pathways of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, which are central to cellular metabolism and frequently investigated using ¹³C-MFA.

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P HK F6P Fructose-6-P G6P->F6P PGI R5P Ribose-5-P G6P->R5P G6PD, 6PGL, 6PGD F16BP Fructose-1,6-BP F6P->F16BP PFK GA3P Glyceraldehyde-3-P F16BP->GA3P PEP Phosphoenolpyruvate GA3P->PEP multi-step Pyruvate Pyruvate PEP->Pyruvate PK AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH OAA Oxaloacetate Pyruvate->OAA PC Lactate Lactate Pyruvate->Lactate LDH R5P->F6P TKT, TAL R5P->GA3P TKT, TAL Citrate Citrate AcetylCoA->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS, GDH aKG α-Ketoglutarate Glutamate->aKG GLS, GDH aKG->Citrate IDH (reductive) SuccinylCoA SuccinylCoA aKG->SuccinylCoA Citrate->aKG IDH (oxidative) Fatty Acids Fatty Acids Citrate->Fatty Acids Malate Malate SuccinylCoA->Malate Malate->Pyruvate ME Malate->OAA OAA->Citrate

Simplified diagram of central carbon metabolism pathways relevant to 13C-MFA.

Conclusion

¹³C Metabolic Flux Analysis is a sophisticated and powerful method for quantitatively interrogating cellular metabolism. The success of a ¹³C-MFA study hinges on meticulous experimental design, precise execution of laboratory protocols, and robust computational analysis.[10] This in-depth guide provides a foundational understanding of the core principles, experimental procedures, and data interpretation involved in ¹³C-MFA. By applying these methodologies, researchers can gain unparalleled insights into the metabolic adaptations of cells in various physiological and pathological states, paving the way for novel therapeutic strategies and advancements in biotechnology.

References

An In-depth Technical Guide to NMR Spectroscopy with 13C Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Carbon-13 (13C) Nuclear Magnetic Resonance (NMR) spectroscopy, with a particular focus on the use of isotopically labeled compounds. It is designed to serve as a technical resource, offering detailed experimental protocols and data interpretation strategies for professionals in the fields of chemistry, biology, and pharmaceutical sciences.

Core Principles of 13C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon skeleton of organic molecules.[1] The most abundant carbon isotope, 12C, is NMR-inactive, but the 13C isotope, which has a natural abundance of approximately 1.1%, possesses a nuclear spin that allows for NMR detection.[1][2] This low natural abundance is the primary limitation of 13C NMR, leading to a lower signal-to-noise ratio compared to proton (1H) NMR.[1][]

The Role of 13C Isotopic Labeling

Isotopic labeling involves the strategic incorporation of 13C atoms into a molecule of interest. This process overcomes the primary challenge of low natural abundance by dramatically increasing the concentration of the NMR-active 13C nucleus.[1] The key advantages of using 13C-labeled compounds include:

  • Signal Enhancement : Significantly boosts the signal intensity, reducing acquisition times and enabling the analysis of low-concentration samples.[1]

  • Spectral Simplification : Allows for selective observation of specific carbon atoms within a complex molecule.

  • Pathway Tracing : Enables the tracking of metabolic pathways and reaction mechanisms by following the fate of the labeled carbons.[1]

Chemical Shift

One of the most significant advantages of 13C NMR is its wide spectral dispersion.[4] Carbon chemical shifts (δ) are typically spread over a range of 0 to 220 parts per million (ppm), compared to the 0-12 ppm range for 1H NMR.[5] This large range minimizes signal overlap, often allowing for the resolution of individual signals for each unique carbon atom in a molecule.[4][5]

The chemical shift of a 13C nucleus is influenced by its local electronic environment, primarily affected by:

  • Hybridization : sp2-hybridized carbons (alkenes, aromatics, carbonyls) are significantly deshielded and appear downfield (higher ppm values) compared to sp3-hybridized carbons.[5] Carbonyl carbons are typically the most downfield, appearing in the 170-220 ppm range.[5]

  • Electronegativity : Attachment to electronegative atoms (e.g., oxygen, nitrogen, halogens) deshields the carbon nucleus, shifting its signal downfield.[5] This effect diminishes with distance.[5]

Table 1: Typical 13C Chemical Shift Ranges

Carbon Type Chemical Shift (δ) Range (ppm)
Alkyl (CH3, CH2, CH) 5 - 45
Alkyne (-C≡C-) 65 - 90
Alkene (=C-) 100 - 150
Aromatic 110 - 160
C-O (Alcohols, Ethers) 50 - 90
C=O (Carboxylic Acids, Esters) 160 - 185
C=O (Aldehydes, Ketones) 190 - 220

| Quaternary Carbons | 30 - 50 |

Source: Data compiled from multiple sources.[5][6]

Spin-Spin Coupling

Spin-spin coupling provides information about the connectivity of atoms. In 13C NMR, two types of coupling are relevant:

  • Heteronuclear Coupling (13C-1H) : Coupling between a 13C nucleus and its directly attached protons (¹JCH) is large, typically 100–250 Hz.[5] To simplify spectra and improve signal-to-noise, 13C NMR is often performed with broadband proton decoupling , which irradiates all proton frequencies, causing the carbon signals to collapse into sharp singlets.[5][6]

  • Homonuclear Coupling (13C-13C) : Due to the low natural abundance of 13C, the probability of two 13C atoms being adjacent in a non-enriched molecule is extremely low (~0.01%).[5] Therefore, 13C-13C coupling is not observed in standard spectra of unlabeled compounds. However, in 13C-labeled molecules, these couplings become prominent and provide direct evidence of carbon-carbon bonds.

Table 2: Representative 1J Coupling Constants

Coupling Hybridization Typical ¹J Value (Hz)
¹J(13C-1H) sp³ 125
¹J(13C-1H) sp² 160
¹J(13C-1H) sp 250
¹J(13C-13C) sp³-sp³ 35

| ¹J(13C-13C) | sp²-sp² | 65 |

Source: Data compiled from multiple sources.[6][7]

Relaxation and the Nuclear Overhauser Effect (NOE)

Standard proton-decoupled 13C NMR spectra are generally not quantitative.[8] This is due to two primary factors:

  • Longitudinal Relaxation (T₁) : T₁ is the time constant for nuclei to return to thermal equilibrium after being excited by an RF pulse. 13C nuclei, especially non-protonated (quaternary) carbons, can have very long T₁ values. If the delay between pulses is not significantly longer than T₁, the signals will not fully recover, leading to inaccurate signal integrals.[8]

  • Nuclear Overhauser Effect (NOE) : During proton decoupling, energy transfer from the irradiated protons to nearby carbon nuclei can enhance the 13C signal intensity.[6] This enhancement is not uniform; it is greatest for carbons with directly attached protons (CH, CH₂, CH₃) and negligible for quaternary carbons. This differential enhancement means that signal areas are not directly proportional to the number of carbons.[9]

Quantitative 13C NMR

To obtain accurate quantitative data where signal integrals are directly proportional to the number of nuclei, the experimental parameters must be modified to suppress the NOE and account for long relaxation times.[9][10] The most common technique is inverse-gated decoupling .[9] In this pulse sequence, the proton decoupler is switched on only during the acquisition of the signal (the FID) and is switched off during the relaxation delay. This approach eliminates the NOE enhancement while still producing a simplified, decoupled spectrum.[8]

To address the issue of long T₁ relaxation, a long relaxation delay (typically 5 to 10 times the longest T₁ value) must be used between pulses.[8] Alternatively, a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), can be added to the sample. This agent dramatically shortens the T₁ values for all carbons, allowing for much shorter relaxation delays and faster acquisition of quantitative spectra.[8]

Key Experiments with 13C Labeled Compounds

A variety of NMR experiments are used to extract detailed structural information from 13C labeled compounds.

1D Proton-Decoupled 13C NMR

This is the standard and most common 13C NMR experiment. It provides a spectrum with a single peak for each chemically non-equivalent carbon atom, revealing the number of unique carbon environments in the molecule.[1][11]

Distortionless Enhancement by Polarization Transfer (DEPT)

DEPT is a powerful technique used to determine the number of protons attached to each carbon (i.e., to differentiate between CH, CH₂, and CH₃ groups).[12][13] It involves transferring polarization from protons to carbon, which also enhances sensitivity.[14] The experiment is typically run in two main variations:

  • DEPT-90 : Only signals from CH (methine) carbons appear in the spectrum.[15][16]

  • DEPT-135 : CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are not observed in either DEPT experiment.[15][16]

By comparing a standard broadband-decoupled spectrum with DEPT-90 and DEPT-135 spectra, a complete assignment of carbon types can be achieved.

Table 3: Interpreting DEPT Spectra

Carbon Type Broadband Decoupled DEPT-90 DEPT-135
C (Quaternary) Peak Present No Peak No Peak
CH (Methine) Peak Present Positive Peak Positive Peak
CH₂ (Methylene) Peak Present No Peak Negative Peak

| CH₃ (Methyl) | Peak Present | No Peak | Positive Peak |

cluster_0 DEPT-135 Spectrum cluster_1 DEPT-90 Spectrum cluster_2 Carbon Multiplicity Positive Positive Peak Present Peak Present Positive->Present and Absent Peak Absent Positive->Absent and Negative Negative Peak CH2 CH2 Negative->CH2 CH CH Present->CH CH3 CH3 Absent->CH3

Figure 1. Logical workflow for determining carbon multiplicity using DEPT spectra.

2D Heteronuclear Correlation Spectroscopy (HSQC & HMBC)

Two-dimensional NMR experiments provide correlations between different nuclei, offering powerful tools for unambiguous structure elucidation.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates carbon nuclei with their directly attached protons, mapping one-bond ¹JCH couplings.[17][18] The resulting 2D spectrum displays the 1H spectrum on one axis and the 13C spectrum on the other, with cross-peaks indicating which proton is attached to which carbon.[18]

  • HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals longer-range correlations between protons and carbons over two, three, and sometimes four bonds.[19][20] It is invaluable for piecing together molecular fragments and establishing the connectivity across quaternary carbons.[20]

Applications in Research and Drug Development

The use of 13C labeled compounds is indispensable in numerous advanced research applications.

Metabolic Pathway Analysis

By introducing a 13C-labeled substrate (e.g., [U-¹³C]-glucose) into a biological system (cells, tissues, or whole organisms), researchers can trace the flow of carbon atoms through metabolic pathways.[1][21] NMR analysis of metabolites extracted at different time points can identify which molecules have incorporated the 13C label, providing detailed insights into the activity and flux of pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.[1][22] This technique is crucial in drug development for understanding how a therapeutic agent modulates cellular metabolism.

cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) cluster_analysis Analysis Glucose ¹³C-Glucose Pyruvate ¹³C-Pyruvate Glucose->Pyruvate multiple steps AcetylCoA ¹³C-Acetyl-CoA Pyruvate->AcetylCoA PDH NMR NMR Spectroscopy Pyruvate->NMR Citrate ¹³C-Citrate AcetylCoA->Citrate cycle intermediates Glutamate ¹³C-Glutamate Citrate->Glutamate cycle intermediates Citrate->NMR Glutamate->AcetylCoA Glutamate->NMR

Figure 2. Tracing a ¹³C label from glucose through glycolysis and the TCA cycle.

Protein Structure Determination

In structural biology, uniform (U-¹³C) or selective 13C labeling of proteins is essential for structure determination by NMR.[23] Labeling allows for the use of a suite of multidimensional NMR experiments that rely on magnetization transfer through 13C-13C and 13C-15N bonds to determine the protein's backbone and side-chain structure.[24][25] This is particularly powerful in solid-state NMR for studying large proteins and membrane-bound proteins that are not amenable to crystallization.[23]

Experimental Protocols

The following sections provide detailed methodologies for key 13C NMR experiments.

A Sample Preparation (Dissolve in Deuterated Solvent) B Insert Sample into Spectrometer A->B C Lock & Shim (Tune Magnetic Field) B->C D Load Experiment Parameters (e.g., zgpg30) C->D E Set Acquisition Parameters (ns, d1, aq) D->E F Acquire Data (zg) E->F G Process Data (Fourier Transform, Phasing) F->G H Analyze Spectrum G->H

Figure 3. General experimental workflow for a ¹³C NMR experiment.

Protocol 1: Standard Proton-Decoupled 13C NMR

This protocol outlines the acquisition of a standard qualitative 13C{¹H} spectrum.

Methodology:

  • Sample Preparation : Dissolve 10-50 mg of the 13C-labeled compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to an NMR tube.

  • Instrument Setup : Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve maximum homogeneity.[1]

  • Parameter Setup :

    • Load a standard proton-decoupled 13C pulse sequence (e.g., zgpg30 on Bruker instruments).[1]

    • Set the spectral width to cover the expected range (e.g., 240 ppm).

    • Set the number of scans (ns) based on sample concentration. For a labeled compound, 64-256 scans may be sufficient.

    • Set the relaxation delay (d1) to 1-2 seconds.

    • Set the acquisition time (aq) to 1-2 seconds.

  • Acquisition : Start the acquisition by typing zg.

  • Processing : Once the acquisition is complete, perform a Fourier transform (efp), automatic phase correction (apk), and baseline correction. Reference the spectrum to the solvent peak or an internal standard like TMS.

Protocol 2: Quantitative 13C NMR with Inverse-Gated Decoupling

This protocol is for acquiring a quantitative 13C spectrum where signal integrals are proportional to the number of carbons.

Methodology:

  • Sample Preparation : Prepare the sample as in Protocol 1. For very long T₁ values, consider adding a relaxation agent like Cr(acac)₃ to a final concentration of ~10-20 mM.[8]

  • Instrument Setup : Lock and shim the instrument as described above.

  • Parameter Setup :

    • Load an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker instruments).[9]

    • Set a 90° pulse angle to ensure maximum signal per scan.[9]

    • Set the relaxation delay (d1) to be at least 7 times the longest expected T₁ of any carbon in the molecule. If a relaxation agent is used, a delay of 2-5 seconds is often sufficient.

    • Set the number of scans (ns) to achieve a high signal-to-noise ratio (S/N > 100:1 is recommended for accurate integration).

  • Acquisition and Processing : Acquire and process the data as in Protocol 1.

  • Analysis : Carefully integrate the signals of interest. The integral values will be directly proportional to the relative number of carbon atoms.

Protocol 3: DEPT-135 Experiment

This protocol is for determining the multiplicity of carbon signals.

Methodology:

  • Acquire a Standard Spectrum : First, run a standard proton-decoupled 13C spectrum (Protocol 1) to identify the chemical shifts of all carbons.

  • Instrument Setup : Use the same locked and shimmed sample.

  • Parameter Setup :

    • Load the DEPT-135 pulse program.

    • The relaxation delay and number of scans can typically be shorter than for a standard 1D spectrum due to the sensitivity enhancement from polarization transfer.

  • Acquisition and Processing : Acquire and process the data. It is critical to phase the spectrum correctly so that CH/CH₃ peaks are positive and CH₂ peaks are negative.

  • Analysis : Compare the DEPT-135 spectrum with the standard 13C spectrum to assign each peak as a CH, CH₂, or CH₃. Peaks present in the standard spectrum but absent in the DEPT-135 spectrum are quaternary carbons.[15]

Conclusion

NMR spectroscopy of 13C labeled compounds is an exceptionally powerful and versatile technique. By overcoming the inherent low sensitivity of the 13C nucleus, isotopic enrichment opens the door to a vast array of experiments that provide unparalleled insight into molecular structure, dynamics, and metabolic function.[1] From elucidating the carbon framework of novel drug candidates to mapping complex biochemical pathways, the methods described in this guide form an essential part of the modern analytical toolkit for researchers and scientists in drug development and beyond.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of DL-Aspartic acid-13C1 as a Metabolic Tracer

Stable isotope-labeled compounds are indispensable tools in metabolic research, allowing for the precise tracking of metabolic pathways in living systems.[1] Among these, this compound, a non-radioactive, stable isotope of aspartic acid, serves as a powerful tracer to investigate central carbon metabolism, nucleotide biosynthesis, and other fundamental cellular processes. By replacing a naturally abundant ¹²C atom with a ¹³C atom, researchers can follow the journey of this amino acid as it is taken up by cells and incorporated into various metabolic networks.[1] The slight mass difference imparted by the ¹³C isotope allows for its detection and quantification using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

This guide provides a comprehensive overview of the applications of this compound, focusing on metabolic flux analysis, and offers detailed experimental protocols, data presentation formats, and visualizations of key metabolic pathways.

Core Applications in Metabolic Tracing

This compound is a versatile tracer used to probe several critical areas of cellular metabolism:

  • Metabolic Flux Analysis (MFA): ¹³C-MFA is a key technique for quantifying the rates (fluxes) of metabolic reactions.[1] By introducing ¹³C-labeled aspartic acid, researchers can map the flow of carbon through pathways like the tricarboxylic acid (TCA) cycle.[1][2]

  • TCA Cycle Anaplerosis: Aspartate is a crucial anaplerotic substrate, meaning it can replenish the pool of TCA cycle intermediates. Through transamination, it converts to oxaloacetate, a key component of the cycle.[3][4] Tracing with ¹³C-aspartate allows for the quantification of this replenishment, which is vital for cell proliferation, especially in cancer cells.[2]

  • Nucleotide and Amino Acid Synthesis: Aspartate is a direct precursor for the biosynthesis of other amino acids (asparagine, lysine, threonine, methionine) and is essential for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.[3][5][6] ¹³C labeling helps to elucidate the flux through these biosynthetic pathways.

  • Cancer Metabolism Research: Cancer cells often exhibit reprogrammed metabolism. Aspartate metabolism is particularly critical for cancer cell proliferation, especially under hypoxic conditions where it can become a limiting metabolite.[2] this compound is used to study these metabolic adaptations and identify potential therapeutic targets.[3][7]

Key Metabolic Pathways Involving Aspartate

Aspartate sits (B43327) at a critical crossroads of cellular metabolism. Its carbon and nitrogen atoms contribute to a wide array of essential biomolecules.

Aspartate DL-Aspartic Acid-¹³C1 Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate Transamination Asparagine Asparagine Aspartate->Asparagine Asparagine Synthetase Amino_Acids Other Amino Acids (Lys, Met, Thr) Aspartate->Amino_Acids Nucleotides Nucleotides (Purines, Pyrimidines) Aspartate->Nucleotides Urea_Cycle Urea Cycle Aspartate->Urea_Cycle TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle

Caption: Overview of Aspartate's central role in metabolism.

The journey of the ¹³C label from aspartic acid into the TCA cycle is a primary focus of many tracer studies. This process is initiated by the conversion of aspartate to oxaloacetate.

Aspartate ¹³C-Aspartate Oxaloacetate ¹³C-Oxaloacetate Aspartate->Oxaloacetate Aspartate Transaminase AlphaKG α-Ketoglutarate Glutamate Glutamate AlphaKG->Glutamate Citrate ¹³C-Citrate Oxaloacetate->Citrate AcetylCoA Acetyl-CoA AcetylCoA->Citrate Citrate Synthase TCA_Cycle Further TCA Intermediates Citrate->TCA_Cycle

Caption: Tracing ¹³C from Aspartate into the TCA Cycle.

Data Presentation: Quantitative Insights

The primary output of ¹³C metabolic tracer studies is quantitative data on the incorporation of the heavy isotope into downstream metabolites. This data is typically presented in tables to facilitate comparison across different experimental conditions.

Table 1: Isotopic Enrichment of TCA Cycle Intermediates from [U-¹³C]-L-Aspartic Acid

This table illustrates the percentage of ¹³C labeling in key metabolites after administering a uniformly ¹³C-labeled aspartic acid tracer. Such data reveals the contribution of aspartate to the TCA cycle pool. The values are hypothetical but representative of typical experimental findings.

MetaboliteCondition A (Normoxia) % ¹³C EnrichmentCondition B (Hypoxia) % ¹³C Enrichment
Malate (m+2)15.2 ± 1.825.6 ± 2.5
Fumarate (m+2)14.9 ± 2.124.1 ± 2.9
Citrate (m+4)8.5 ± 1.118.3 ± 2.0
α-Ketoglutarate (m+4)7.9 ± 0.917.5 ± 1.8
Succinate (m+4)8.1 ± 1.217.9 ± 2.2

Data is hypothetical and for illustrative purposes, based on principles described in cited literature.[2]

Table 2: Relative Metabolic Fluxes in Central Carbon Metabolism

Metabolic Flux Analysis (MFA) provides a quantitative map of reaction rates.[1] The data is often normalized to a key uptake rate, such as glucose, to compare pathway activities under different states.

Metabolic FluxControl Cells (Normalized Flux)Treated Cells (Normalized Flux)
Glycolysis100 ± 5.0125 ± 7.2
Pentose Phosphate Pathway10.5 ± 1.58.2 ± 1.1
TCA Cycle (from Acetyl-CoA)85.3 ± 6.170.4 ± 5.5
Anaplerosis (from Aspartate)5.2 ± 0.815.8 ± 2.1
Amino Acid Synthesis12.0 ± 1.918.5 ± 2.4

This table illustrates typical data obtained from a ¹³C-MFA study.[1] Data is hypothetical.

Experimental Protocols

Reproducible and accurate results in metabolic research hinge on detailed methodologies.[1] The following are generalized protocols for ¹³C tracer studies using this compound.

General Experimental Workflow

A successful ¹³C tracer study requires meticulous planning and execution, from tracer selection to biological interpretation.[7]

planning Phase 1: Planning - Tracer Selection - Experimental Design execution Phase 2: Execution - Cell Culture / Animal Prep - ¹³C Labeling - Quenching & Extraction planning->execution analysis Phase 3: Analysis - MS or NMR Analysis - Data Processing - Biological Interpretation execution->analysis

Caption: General experimental workflow for ¹³C tracer studies.
Protocol 1: In Vitro ¹³C Labeling in Mammalian Cells

This protocol outlines the key steps for a ¹³C-MFA experiment in cultured mammalian cells.[1][8]

  • Tracer Medium Preparation:

    • Prepare culture medium (e.g., RPMI) lacking standard aspartic acid.

    • Supplement this medium with the desired concentration of this compound (e.g., [U-¹³C]-L-Aspartic acid).[2]

    • The choice of which carbon atom(s) to label (e.g., 1-¹³C, 4-¹³C, or uniformly labeled U-¹³C) is critical and depends on the specific pathway being investigated.[7]

  • Cell Culture and Labeling:

    • Seed adherent or suspension cells at an appropriate density.

    • Once cells reach the desired confluency (typically mid-log phase), replace the standard medium with the pre-warmed ¹³C-labeling medium.

    • Incubate the cells for a predetermined duration to allow the tracer to incorporate into the metabolic network and reach an isotopic steady state. This time will need to be optimized for specific cell lines and experimental conditions.[1]

  • Metabolite Quenching and Extraction:

    • To halt all metabolic activity, rapidly quench the cells. For adherent cells, this involves aspirating the medium and washing with ice-cold saline before adding a cold extraction solvent (e.g., 80% methanol).[1]

    • For suspension cells, pellet them by centrifugation and resuspend in the cold extraction solvent.

    • Scrape the cells (if adherent) and transfer the cell lysate to a microcentrifuge tube.

    • Perform freeze-thaw cycles to ensure complete cell lysis.[8]

    • Centrifuge the lysate to pellet cell debris and proteins.

    • Collect the supernatant, which contains the polar metabolites, and dry it under a vacuum.[8] Store the dried extracts at -80°C until analysis.

Protocol 2: In Vivo ¹³C Labeling in Mouse Models

This protocol provides a general guideline for in vivo tracer studies in mice. All animal procedures must be performed in accordance with institutional guidelines.[8][9]

  • Animal Preparation:

    • Fast the mice for a defined period (e.g., 6-12 hours) prior to the experiment to increase the fractional enrichment of the tracer in the plasma.[8]

  • Tracer Administration:

    • Anesthetize the mouse.

    • Administer the ¹³C-labeled aspartic acid tracer. A common method is a bolus injection via the tail vein.[9] The dosage and injection schedule must be optimized. For example, a protocol might involve repeated injections at set intervals (e.g., three injections at 15-minute intervals).[9][10]

  • Tissue Collection and Processing:

    • At a specific time point after the final injection, euthanize the mouse and rapidly excise the tissues of interest.

    • Immediately freeze-clamp the tissue in liquid nitrogen to quench all metabolic activity.[8]

    • Store the frozen tissue at -80°C until metabolite extraction.

  • Metabolite Extraction from Tissue:

    • Weigh the frozen tissue sample and homogenize it in a cold extraction solvent.

    • Follow the same centrifugation and supernatant collection steps as described for cell extraction.[8] Dry the extracts and store them at -80°C.

Analytical Methods
  • Mass Spectrometry (MS): LC-MS is a highly sensitive and specific technique well-suited for separating and detecting labeled and unlabeled metabolites.[8] It allows for the determination of mass isotopomer distributions, which are crucial for flux calculations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to analyze labeled metabolites. While generally less sensitive than MS, ¹³C NMR provides detailed information about the specific position of the ¹³C label within a molecule, which can be highly informative for pathway analysis.[11]

Conclusion

This compound is a powerful and versatile metabolic tracer that provides critical insights into the intricate workings of central carbon metabolism. Through carefully designed experiments and advanced analytical techniques like MS and NMR, researchers can quantify metabolic fluxes and understand how cells adapt to various physiological and pathological states.[1] Its application in cancer research, in particular, continues to uncover novel metabolic dependencies that may be exploited for therapeutic benefit.[2] The protocols and data frameworks presented here serve as a guide for professionals seeking to leverage this technology to advance their research and development efforts.

References

Methodological & Application

Application Notes and Protocols for Metabolic Flux Analysis using DL-Aspartic acid-13C1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone technique for elucidating the intricate network of metabolic pathways within cellular systems. The use of specifically labeled substrates, such as DL-Aspartic acid-13C1, provides a powerful tool to trace the fate of individual carbon atoms, offering granular insights into cellular metabolism. This compound, with a heavy isotope at the C1 carboxyl position, is particularly useful for investigating anaplerotic and cataplerotic fluxes, amino acid metabolism, and pathways linked to the tricarboxylic acid (TCA) cycle. These pathways are often dysregulated in diseases like cancer, making this tracer a valuable asset in drug discovery and development.[1][2]

This document provides detailed application notes and experimental protocols for conducting metabolic flux analysis using this compound.

Principle of this compound Tracing

This compound introduces a labeled carbon at the C1 position of aspartate. Through transamination, aspartate is reversibly converted to oxaloacetate, a key intermediate in the TCA cycle. The 13C label from aspartate can thus enter the TCA cycle and be traced through its intermediates. The position of the label in downstream metabolites provides specific information about the activity of various enzymes and pathways. For instance, the label can be tracked to assess the contribution of aspartate to replenishing the TCA cycle (anaplerosis), its utilization for nucleotide and amino acid biosynthesis, and its role in the malate-aspartate shuttle.

Applications in Research and Drug Development

  • Cancer Metabolism: Cancer cells exhibit altered metabolism to support rapid proliferation. Tracing aspartate metabolism can reveal dependencies on specific pathways for anaplerosis and nucleotide synthesis, offering potential therapeutic targets.[1]

  • Drug Discovery: Evaluating the effect of drug candidates on aspartate metabolism and related pathways can elucidate mechanisms of action and potential off-target effects.

  • Metabolic Engineering: Understanding and quantifying metabolic fluxes is crucial for optimizing the production of desired compounds in microbial systems.

  • Neurometabolism: Aspartate is an important neurotransmitter, and tracing its metabolism can provide insights into neurological disorders.

Experimental Workflow

The overall experimental workflow for a this compound tracer study involves several key stages, from cell culture to data analysis.

G cluster_0 Experimental Design cluster_1 Labeling cluster_2 Sample Preparation cluster_3 Analysis cluster_4 Data Interpretation A Cell Culture & Seeding B Introduction of This compound A->B C Quenching Metabolism B->C D Metabolite Extraction C->D E LC-MS/MS Analysis D->E F Data Processing & Flux Analysis E->F

Caption: High-level experimental workflow for a this compound tracer study.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is a general guideline for labeling adherent mammalian cells. Optimization may be required for specific cell lines and experimental conditions.

Materials:

  • Adherent mammalian cells of choice

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of harvest. Culture cells in standard medium supplemented with 10% dFBS.

  • Preparation of Labeling Medium: Prepare culture medium lacking unlabeled aspartic acid but supplemented with this compound at a concentration that reflects physiological levels or the specific experimental goal (e.g., 100 µM - 1 mM). Ensure the medium contains all other necessary amino acids and nutrients.

  • Initiation of Labeling:

    • When cells reach the desired confluency, aspirate the standard culture medium.

    • Gently wash the cell monolayer once with pre-warmed sterile PBS to remove residual unlabeled aspartate.

    • Add the pre-warmed 13C-labeling medium to the cells.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for a predetermined duration to approach isotopic steady state. The optimal labeling time should be determined empirically for the specific cell line and pathway of interest, but typically ranges from 6 to 24 hours.

Protocol 2: Metabolite Quenching and Extraction

Rapidly quenching metabolism and efficiently extracting metabolites are critical for accurate flux analysis.

Materials:

  • Ice-cold 0.9% NaCl solution

  • 80% Methanol (B129727) (HPLC grade), pre-chilled to -80°C

  • Cell scraper

Procedure:

  • Quenching:

    • Place the 6-well plate on dry ice to rapidly cool the cells and halt metabolic activity.

    • Aspirate the labeling medium completely.

    • Immediately wash the cells with 1 mL of ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer. Aspirate the wash solution completely.

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Use a cell scraper to scrape the cells into the cold methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the tubes vigorously for 30 seconds.

    • Incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube. The metabolite extract can be stored at -80°C until analysis.

Protocol 3: Sample Preparation for LC-MS Analysis

Materials:

  • Vacuum concentrator or nitrogen evaporator

  • LC-MS grade water

  • LC-MS grade acetonitrile

Procedure:

  • Drying: Dry the metabolite extracts using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Prior to LC-MS analysis, reconstitute the dried metabolite pellet in a suitable solvent, such as a mixture of LC-MS grade water and acetonitrile. The reconstitution volume should be optimized based on the expected metabolite concentrations and the sensitivity of the mass spectrometer.

Mass Spectrometry Analysis and Data Processing

Metabolite analysis is typically performed using high-resolution liquid chromatography-mass spectrometry (LC-MS).

LC-MS Parameters:

  • Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites like amino acids and TCA cycle intermediates.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential to accurately measure the mass-to-charge ratio (m/z) and distinguish between different isotopologues.

  • Data Acquisition: Data is acquired in full scan mode to capture all metabolite ions and their isotopologues.

Data Processing:

  • Peak Identification and Integration: Use appropriate software to identify and integrate the chromatographic peaks corresponding to the metabolites of interest.

  • Isotopologue Distribution Analysis: For each metabolite, determine the relative abundance of each mass isotopologue (M+0, M+1, M+2, etc.).

  • Correction for Natural Isotope Abundance: The raw mass isotopomer distributions (MIDs) must be corrected for the natural abundance of 13C and other heavy isotopes to determine the true enrichment from the tracer.[3]

  • Metabolic Flux Analysis: The corrected MIDs are then used in computational models to estimate the relative or absolute fluxes through the metabolic network.

Quantitative Data Presentation

The following tables provide examples of how quantitative data from a this compound tracing experiment can be presented. The values are illustrative and will vary depending on the experimental system.

Table 1: Mass Isotopologue Distribution (MID) of Key Metabolites

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Aspartate10.588.21.10.10.1
Malate75.322.12.30.20.1
Fumarate78.918.52.40.10.1
Citrate (B86180)82.115.32.10.40.1
Glutamate90.28.11.50.10.1

Table 2: Fractional Contribution of Aspartate to TCA Cycle Intermediates

MetaboliteFractional Contribution (%)
Malate24.7
Fumarate21.1
Citrate17.9

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic fate of the 13C label from this compound.

G cluster_0 TCA Cycle Asp_13C1 This compound (M+1) OAA Oxaloacetate (M+1) Asp_13C1->OAA Aspartate Transaminase Pyrimidines Pyrimidines Asp_13C1->Pyrimidines Asparagine Asparagine Asp_13C1->Asparagine Malate Malate (M+1) OAA->Malate Malate Dehydrogenase Fumarate Fumarate (M+1) Malate->Fumarate Fumarase Succinate Succinate Fumarate->Succinate Succinate Dehydrogenase aKG alpha-Ketoglutarate Succinate->aKG Citrate Citrate (M+1) aKG->Citrate Glutamate Glutamate aKG->Glutamate Transaminase Citrate->OAA AcetylCoA Acetyl-CoA AcetylCoA->Citrate

Caption: Metabolic fate of the C1 carbon from this compound.

In this pathway, the 13C label from the C1 position of aspartate is transferred to the C4 position of oxaloacetate via aspartate transaminase. This M+1 oxaloacetate can then enter the TCA cycle. In the first turn of the cycle, the label is retained in malate, fumarate, and is subsequently lost as 13CO2 in the conversion of isocitrate to alpha-ketoglutarate. The label can also be incorporated into citrate (M+1) through condensation with unlabeled acetyl-CoA. By tracking the M+1 isotopologues of these TCA cycle intermediates, the contribution of aspartate to anaplerosis can be quantified. Additionally, the labeled aspartate can be used for the synthesis of pyrimidines and asparagine.

References

Application Notes and Protocols for DL-Aspartic acid-13C1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Aspartic acid-13C1 is a stable isotope-labeled version of the non-essential amino acid aspartic acid. In cell culture experiments, it serves as a powerful tool for tracing the metabolic fate of aspartate and understanding its contribution to various cellular processes. Aspartate is a critical metabolite, playing a central role in nucleotide synthesis, the tricarboxylic acid (TCA) cycle, and as a precursor for other amino acids.[1][2][3] Its availability can be a limiting factor for cell proliferation, especially in cancer cells and under hypoxic conditions.[1] This document provides detailed application notes and experimental protocols for the effective use of this compound in cell culture for metabolic flux analysis and pathway elucidation.

Core Applications

The primary applications of this compound in cell culture are:

  • Metabolic Flux Analysis (MFA): To quantify the rate of metabolic reactions (fluxes) through various pathways originating from aspartate. By tracking the incorporation of the 13C label into downstream metabolites, researchers can gain insights into the dynamics of cellular metabolism.

  • Metabolic Pathway Tracing: To identify and confirm the activity of metabolic pathways that utilize aspartate as a substrate. This is particularly useful for studying alterations in metabolism in disease states, such as cancer, or in response to drug treatments.

  • Nutrient Contribution Studies: To determine the relative contribution of exogenous aspartate to intracellular metabolic pools.

Data Presentation: Quantitative Analysis of Metabolite Labeling

The following tables provide representative data from a hypothetical experiment using this compound to trace aspartate metabolism in a cancer cell line under normoxic and hypoxic conditions. The data illustrates the fractional contribution of the 13C label from aspartate to key downstream metabolites, as would be determined by mass spectrometry.

Table 1: Fractional Contribution of this compound to TCA Cycle Intermediates

MetaboliteIsotopologueFractional Abundance (Normoxia)Fractional Abundance (Hypoxia)
MalateM+10.150.08
FumarateM+10.120.06
CitrateM+10.050.02
α-KetoglutarateM+10.030.01

Table 2: Fractional Contribution of this compound to Nucleotide Precursors

MetaboliteIsotopologueFractional Abundance (Normoxia)Fractional Abundance (Hypoxia)
Orotate (Pyrimidine precursor)M+10.250.12
Inosine Monophosphate (Purine precursor)M+10.180.09

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol 1: 13C-Labeling of Adherent Mammalian Cells

Objective: To label intracellular metabolites with 13C from this compound for mass spectrometry-based analysis.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Aspartate-free culture medium

  • This compound (sterile, cell culture grade)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell scraper

  • Liquid nitrogen

  • 80% Methanol (B129727) (pre-chilled to -80°C)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing aspartate-free medium with this compound. The final concentration of the labeled aspartic acid should be optimized for the specific cell line and experimental goals, but a starting concentration in the range of the normal medium concentration is recommended. Also supplement with dFBS to the desired concentration.

  • Washing: Gently aspirate the growth medium from the cells. Wash the cell monolayer twice with pre-warmed, serum-free, aspartate-free medium to remove any unlabeled aspartic acid.

  • Labeling: Add the pre-warmed 13C-labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined duration to allow for the incorporation of the 13C label into the metabolic network. The optimal labeling time to reach isotopic steady state can vary between cell types and metabolic pathways and should be determined empirically (e.g., through a time-course experiment from 1 to 24 hours).[4]

  • Quenching and Metabolite Extraction:

    • To rapidly halt metabolic activity, aspirate the labeling medium.

    • Immediately wash the cells once with ice-cold PBS.

    • Add a sufficient volume of pre-chilled 80% methanol to cover the cell monolayer.

    • Place the culture dish on dry ice or in a -80°C freezer for at least 15 minutes to ensure complete quenching.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the cell lysate vigorously.

    • Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.

    • Transfer the supernatant containing the extracted metabolites to a new tube.

    • The metabolite extract is now ready for analysis by mass spectrometry or can be stored at -80°C.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

Objective: To prepare the extracted metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Metabolite extract from Protocol 1

  • Nitrogen gas stream or vacuum concentrator (e.g., SpeedVac)

  • Derivatization reagents (for GC-MS), e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Appropriate solvents for resuspension (e.g., MS-grade water/acetonitrile for LC-MS)

Procedure for LC-MS:

  • Drying: Dry the metabolite extract completely using a nitrogen gas stream or a vacuum concentrator.

  • Resuspension: Reconstitute the dried metabolites in a suitable solvent compatible with the LC-MS method (e.g., a mixture of MS-grade water and acetonitrile). The volume should be chosen to achieve the desired concentration for analysis.

  • Filtration: (Optional) Centrifuge the resuspended sample to pellet any insoluble material and transfer the supernatant to an autosampler vial.

  • Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.

Procedure for GC-MS:

  • Drying: Dry the metabolite extract completely as described above.

  • Derivatization: To increase the volatility of the metabolites, perform a chemical derivatization. A common method is silylation:

    • Add a methoximation reagent (e.g., methoxyamine hydrochloride in pyridine) and incubate to protect carbonyl groups.

    • Add a silylating agent (e.g., MSTFA with 1% TMCS) and incubate at an elevated temperature (e.g., 60-80°C) to convert acidic protons to trimethylsilyl (B98337) (TMS) ethers.

  • Analysis: Analyze the derivatized samples using a GC-MS system.

Mandatory Visualizations

Aspartate's Central Role in Metabolism

The following diagram illustrates the key metabolic pathways where aspartate is a central intermediate.

Aspartate_Metabolism Aspartate Aspartate Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate Asparagine Asparagine Aspartate->Asparagine Asparagine Synthetase Pyrimidines Pyrimidines Aspartate->Pyrimidines Precursor Purines Purines Aspartate->Purines Precursor Argininosuccinate Argininosuccinate Aspartate->Argininosuccinate Oxaloacetate->Aspartate Transamination TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Malate Malate TCA_Cycle->Malate Alpha_KG α-Ketoglutarate TCA_Cycle->Alpha_KG Fumarate Fumarate Malate->Fumarate Glutamate Glutamate Glutamate->Alpha_KG Transamination Urea_Cycle Urea Cycle Argininosuccinate->Urea_Cycle

Aspartate's central role in key metabolic pathways.
Experimental Workflow for 13C-Aspartate Tracing

This diagram outlines the logical flow of a typical stable isotope tracing experiment using this compound.

Experimental_Workflow Start Start: Cell Culture Labeling Isotopic Labeling with This compound Start->Labeling Quenching Quenching of Metabolism Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Mass Spectrometry (LC-MS or GC-MS) Extraction->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing Interpretation Metabolic Flux Analysis and Pathway Interpretation Data_Processing->Interpretation End End: Biological Insights Interpretation->End

Workflow for 13C-Aspartate metabolic tracing experiments.
Logical Relationship of Aspartate in Anaplerosis and Biosynthesis

This diagram illustrates how aspartate contributes to both the replenishment of the TCA cycle (anaplerosis) and the synthesis of essential biomolecules.

Aspartate_Function Aspartate Aspartate Anaplerosis TCA Cycle Anaplerosis Aspartate->Anaplerosis feeds into Biosynthesis Biomolecule Synthesis Aspartate->Biosynthesis is a precursor for Oxaloacetate Oxaloacetate Anaplerosis->Oxaloacetate Nucleotides Pyrimidines & Purines Biosynthesis->Nucleotides Other_AAs Other Amino Acids (e.g., Asparagine) Biosynthesis->Other_AAs

Dual role of aspartate in anaplerosis and biosynthesis.

References

Application Notes and Protocols for L-Aspartic Acid-1-13C in Protein Structure Determination by NMR

Author: BenchChem Technical Support Team. Date: December 2025

A Note on DL-Aspartic Acid: While the topic specifies DL-Aspartic acid, it is crucial for researchers to note that ribosomal protein synthesis, the standard method for producing proteins for NMR studies, is stereospecific for L-amino acids. Therefore, in a typical protein expression system, only the L-enantiomer of a DL-racemic mixture would be incorporated. D-amino acids are found in some specialized peptides, often synthesized by non-ribosomal pathways, but their incorporation for routine protein structure determination is not a standard procedure. Consequently, these application notes will focus on the use of L-Aspartic acid-1-13C , as it is the relevant molecule for protein structure determination by NMR in conventional biological expression systems.

Introduction

Isotopic labeling of proteins is a cornerstone of modern biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, enabling the determination of high-resolution structures and the study of protein dynamics. Selective labeling of specific amino acid types with stable isotopes like 13C can significantly simplify complex NMR spectra and provide unambiguous assignment of signals. L-Aspartic acid labeled with 13C at the C1 (carboxyl) position offers a powerful tool for probing the structure and function of proteins, particularly for assigning backbone resonances.

According to IUPAC nomenclature, the carbon atoms in aspartic acid are numbered as follows:

  • C1 or C' : The carboxyl carbon of the amino acid backbone.

  • C2 or Cα : The alpha-carbon, to which the amino group and the side chain are attached.

  • C3 or Cβ : The beta-carbon of the side chain.

  • C4 or Cγ : The carboxyl carbon of the side chain.

Therefore, L-Aspartic acid-1-13C refers to L-aspartic acid where the backbone carboxyl carbon is a 13C isotope.

Applications in Protein NMR

The primary application of L-Aspartic acid-1-13C in protein NMR is to aid in the sequential assignment of backbone resonances. By selectively labeling the backbone carboxyl carbon of aspartic acid residues, specific intra- and inter-residue correlations can be established in multidimensional NMR experiments. This is particularly useful in larger proteins where spectral overlap is a significant challenge.

Key Applications:

  • Sequential Backbone Resonance Assignment: In triple-resonance NMR experiments (e.g., HNCO, HN(CA)CO), the 13C' chemical shift of a residue is correlated with the amide proton and nitrogen of the following residue. Selective 13C' labeling of aspartic acid provides unambiguous identification of these correlations, helping to anchor the assignment process.

  • Simplification of Spectra: By only introducing a 13C label at the aspartic acid C1 position, the complexity of the 13C dimension in NMR spectra is greatly reduced compared to uniform 13C labeling. This minimizes signal overlap and simplifies data analysis.[1]

  • Probing Dynamics at Specific Sites: The relaxation properties of the 13C' nucleus can provide insights into the local dynamics of the protein backbone at and near aspartic acid residues.

  • Studying Protein-Ligand Interactions: Chemical shift perturbations of the labeled aspartic acid C1 signals upon ligand binding can be used to map interaction sites.

Data Presentation

The following table summarizes the typical 13C NMR chemical shifts for the carbon atoms in L-aspartic acid. These values can vary depending on the local chemical environment within a protein.

Carbon AtomIUPAC NameTypical Chemical Shift (ppm)
C1 (C')2-Aminobutanedioic acid170 - 185
C2 (Cα)2-Aminobutanedioic acid50 - 55
C3 (Cβ)2-Aminobutanedioic acid35 - 45
C4 (Cγ)2-Aminobutanedioic acid175 - 185

Experimental Protocols

Protein Expression and Labeling with L-Aspartic Acid-1-13C

A common method for selective labeling is to use an auxotrophic E. coli strain that cannot synthesize aspartic acid. This ensures that the labeled L-Aspartic acid-1-13C supplied in the growth medium is efficiently incorporated into the target protein. Alternatively, cell-free protein synthesis offers a highly efficient way to incorporate specific labeled amino acids.

Protocol for Expression in E. coli

  • Strain Selection: Utilize an E. coli strain auxotrophic for aspartic acid (e.g., a strain with a mutation in the aspC or ppsA gene).

  • Culture Medium: Prepare a minimal medium (e.g., M9 medium) containing 15NH4Cl as the sole nitrogen source (for 1H-15N correlation experiments) and a standard carbon source like glucose.

  • Amino Acid Supplementation: Supplement the medium with a mixture of all 19 unlabeled L-amino acids (except aspartic acid) at a concentration of 50-100 mg/L each.

  • Labeled Amino Acid Addition: Add L-Aspartic acid-1-13C to the medium at a concentration of 100-200 mg/L.

  • Cell Growth and Induction: Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

Protocol for Cell-Free Protein Synthesis

  • System Selection: Choose a suitable E. coli S30 extract-based cell-free protein synthesis system.

  • Reaction Mixture: Prepare the reaction mixture according to the manufacturer's protocol, omitting unlabeled aspartic acid from the amino acid mix.

  • Add Labeled Aspartic Acid: Add L-Aspartic acid-1-13C to the reaction mixture at an optimized concentration (typically 1-2 mM).

  • Add Template DNA: Add the plasmid DNA encoding the protein of interest to the reaction.

  • Incubation: Incubate the reaction at the recommended temperature (e.g., 30°C) for 4-8 hours.

  • Purification: Proceed with protein purification directly from the reaction mixture.

Protein Purification

Standard protein purification protocols can be used. A common strategy is to use an affinity tag (e.g., His-tag, GST-tag) on the protein of interest, followed by size-exclusion chromatography to ensure a pure and homogenous sample.

NMR Sample Preparation
  • Buffer Exchange: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.0-7.0).

  • Concentration: Concentrate the protein to a final concentration of 0.1 - 1.0 mM.

  • Add D2O: Add 5-10% (v/v) D2O to the sample for the deuterium (B1214612) lock.

  • Add DSS: Add a small amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference.

NMR Spectroscopy

A suite of triple-resonance NMR experiments should be acquired to take advantage of the selective 13C labeling.

  • 1H-15N HSQC: This is the standard "fingerprint" spectrum to assess the quality of the sample and to observe the amide signals.

  • HNCO: This 3D experiment correlates the amide proton and nitrogen of residue i with the carbonyl carbon (C') of the preceding residue (i-1). The selective 13C' label on aspartic acid will result in strong, unambiguous signals for residues following an aspartic acid.

  • HN(CA)CO: This experiment provides the same correlation as the HNCO but the magnetization is transferred via the Cα of the preceding residue.

  • 13C-edited NOESY-HSQC: This can be used to obtain distance restraints involving protons attached to the labeled aspartic acid residues.

Visualizations

Experimental_Workflow Experimental Workflow for Protein NMR using L-Aspartic Acid-1-13C cluster_Expression Protein Expression cluster_Purification Protein Purification cluster_NMR NMR Spectroscopy E_coli_Culture E. coli Culture (Aspartate Auxotroph) Minimal_Medium Minimal Medium (+ 15NH4Cl, Unlabeled AAs) E_coli_Culture->Minimal_Medium Labeled_Asp Add L-Aspartic acid-1-13C Minimal_Medium->Labeled_Asp Induction Induce Protein Expression (IPTG) Labeled_Asp->Induction Harvesting Cell Harvesting Induction->Harvesting Cell_Lysis Cell Lysis Harvesting->Cell_Lysis Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Affinity_Chrom SEC Size-Exclusion Chromatography Affinity_Chrom->SEC Sample_Prep NMR Sample Preparation (Buffer, D2O, DSS) SEC->Sample_Prep Data_Acquisition NMR Data Acquisition (HSQC, HNCO, etc.) Sample_Prep->Data_Acquisition Data_Processing Data Processing and Analysis Data_Acquisition->Data_Processing Structure_Calc Structure Calculation Data_Processing->Structure_Calc

Caption: Workflow for protein structure determination using L-Aspartic acid-1-13C.

Logic_Diagram Logic of Sequential Assignment with 1-13C-Asp Labeling Residue_i-1 Residue i-1 (Asp-1-13C) HNCO_Correlation HNCO Experiment Residue_i-1:s->HNCO_Correlation:w 13C'(i-1) Residue_i Residue i Residue_i:n->HNCO_Correlation:e 1H(i), 15N(i) Assignment Sequential Assignment: Link Asp(i-1) to Residue(i) HNCO_Correlation->Assignment Unambiguous Correlation [δ(13C'i-1), δ(15Ni), δ(1Hi)]

Caption: Using 1-13C-Asp for unambiguous sequential NMR assignments.

References

Application Note: Mass Spectrometry Analysis of DL-Aspartic acid-13C1 Labeled Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing is a powerful technique used in metabolic research to elucidate the flow of atoms through metabolic pathways. By introducing a substrate labeled with a heavy isotope, such as Carbon-13 (¹³C), researchers can track the incorporation of the label into downstream metabolites. This provides valuable insights into the activity of metabolic pathways under various physiological and pathological conditions. DL-Aspartic acid-¹³C1 is a tracer molecule where one of the carboxyl carbons is replaced with a ¹³C isotope. Aspartic acid is a key metabolite, serving as a precursor for other amino acids and as an intermediate in the citric acid (TCA) cycle.[1] This application note provides a detailed protocol for the use of DL-Aspartic acid-¹³C1 in metabolic labeling experiments and the subsequent analysis of labeled metabolites by mass spectrometry.

Metabolic Fate of Aspartic Acid

Aspartic acid plays a central role in cellular metabolism. It is a non-essential amino acid that can be synthesized from the TCA cycle intermediate oxaloacetate through transamination.[1] Conversely, aspartate can be converted back to oxaloacetate, thus participating in the malate-aspartate shuttle and gluconeogenesis.[1] Furthermore, aspartate is a precursor for the biosynthesis of several other amino acids, including asparagine, methionine, threonine, and lysine (B10760008) in plants and microorganisms.[1][2] It also donates a nitrogen atom for purine (B94841) nucleotide synthesis.[1] When cells are supplied with DL-Aspartic acid-¹³C1, the ¹³C label is expected to be incorporated into various downstream metabolites, providing a quantitative measure of the metabolic flux through these pathways.

Experimental Protocols

This section details the necessary protocols for conducting a metabolic labeling study using DL-Aspartic acid-¹³C1.

1. Cell Culture and Metabolic Labeling

A common approach for stable isotope labeling is analogous to the SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) methodology.[3]

  • Materials:

    • Cell line of interest

    • Appropriate cell culture medium, deficient in aspartic acid

    • Fetal Bovine Serum (FBS), dialyzed to remove small molecules

    • DL-Aspartic acid-¹³C1 (the "heavy" amino acid)

    • Unlabeled L-Aspartic acid (the "light" amino acid)

    • Penicillin-Streptomycin solution

    • Phosphate-buffered saline (PBS), ice-cold

  • Protocol:

    • Medium Preparation: Prepare two types of culture media.

      • "Light" Medium: Supplement the aspartic acid-deficient medium with unlabeled L-Aspartic acid to a final physiological concentration. Add 10% dialyzed FBS and 1% Penicillin-Streptomycin.

      • "Heavy" Medium: Supplement the aspartic acid-deficient medium with DL-Aspartic acid-¹³C1 to the same final concentration as the light amino acid. Add 10% dialyzed FBS and 1% Penicillin-Streptomycin.

    • Cell Culture: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

    • Labeling Incorporation: Passage the cells for a sufficient number of cell doublings (typically 5-6) to ensure maximal incorporation of the labeled amino acid into the cellular proteome and metabolite pools.

    • Experimental Treatment: Once labeling is complete, cells can be subjected to the desired experimental conditions (e.g., drug treatment, hypoxia).

    • Cell Harvesting:

      • Aspirate the culture medium.

      • Wash the cells twice with ice-cold PBS.

      • Harvest the cells by scraping into a pre-chilled tube.

      • Centrifuge the cell suspension to pellet the cells.

      • Aspirate the supernatant and store the cell pellet at -80°C until metabolite extraction.

2. Metabolite Extraction

  • Materials:

    • 80% Methanol, pre-chilled to -80°C

    • Centrifuge capable of reaching -9°C or 4°C

  • Protocol:

    • Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 80% methanol). The volume should be adjusted based on the cell number.

    • Vortex the samples vigorously.

    • Incubate at -80°C for at least 15 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the metabolite extract using a vacuum centrifuge.

    • Store the dried extract at -80°C until derivatization and MS analysis.

3. Sample Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites often require derivatization to increase their volatility. A common method is silylation.

  • Materials:

    • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMS)

    • Pyridine

    • Heating block or oven

  • Protocol:

    • Reconstitute the dried metabolite extract in a solution of MTBSTFA in pyridine.

    • Incubate the mixture at a specific temperature (e.g., 60-100°C) for a defined period (e.g., 30-60 minutes) to allow for complete derivatization.

    • After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

Mass Spectrometry Analysis

The derivatized samples are analyzed by GC-MS to determine the mass isotopomer distribution of aspartic acid and its downstream metabolites.

1. GC-MS Instrumentation and Settings

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer (e.g., QqQ) can be used.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For targeted analysis of specific metabolites and their isotopologues, SIM mode is preferred for its higher sensitivity.

Table 1: Example GC-MS Parameters

ParameterSetting
GC Inlet Temperature 250°C
Injection Volume 1 µL (Splitless)
Carrier Gas Helium
Oven Program Start at 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Electron Energy 70 eV
Acquisition Mode SIM

2. Data Analysis

The raw data from the mass spectrometer consists of ion chromatograms for the selected m/z values. The peak areas for each isotopologue of a given metabolite are integrated.

  • Mass Isotopomer Distribution (MID): The relative abundance of each mass isotopologue (M+0, M+1, M+2, etc.) is calculated by normalizing the peak area of each isotopologue to the sum of the peak areas of all isotopologues for that metabolite.

  • Correction for Natural Abundance: The measured MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes to determine the true fractional enrichment from the tracer.

Data Presentation: Quantitative Analysis

The following table represents a hypothetical dataset illustrating the expected mass isotopomer distribution (MID) for key metabolites in cells labeled with DL-Aspartic acid-¹³C1. This data is for illustrative purposes to demonstrate how results from such an experiment would be presented. The M+1 enrichment in downstream metabolites indicates the incorporation of the single ¹³C label from the tracer.

Table 2: Hypothetical Mass Isotopomer Distribution of Key Metabolites

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Aspartic Acid 5.094.50.50.00.0
Oxaloacetate 45.254.30.50.00.0
Malate 55.843.70.50.00.0
Fumarate 60.139.40.50.00.0
Asparagine 30.768.80.50.00.0

This table presents simulated data for illustrative purposes.

Visualizations

Metabolic Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways involving aspartic acid and the general experimental workflow for this application.

Aspartic_Acid_Metabolism DL-Aspartic acid-13C1 This compound Aspartate Aspartate This compound->Aspartate Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate Asparagine Asparagine Aspartate->Asparagine Other Amino Acids Other Amino Acids Aspartate->Other Amino Acids Purines Purines Aspartate->Purines TCA Cycle TCA Cycle Oxaloacetate->TCA Cycle Malate Malate TCA Cycle->Malate Malate->Oxaloacetate

Caption: Metabolic fate of DL-Aspartic acid-¹³C1.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_experiment Experiment cluster_sample_prep Sample Preparation cluster_analysis Analysis Prepare 'Light' & 'Heavy' Media Prepare 'Light' & 'Heavy' Media Culture Cells Culture Cells Prepare 'Light' & 'Heavy' Media->Culture Cells Achieve >95% Labeling Achieve >95% Labeling Culture Cells->Achieve >95% Labeling Apply Experimental Treatment Apply Experimental Treatment Achieve >95% Labeling->Apply Experimental Treatment Harvest Cells Harvest Cells Apply Experimental Treatment->Harvest Cells Metabolite Extraction Metabolite Extraction Harvest Cells->Metabolite Extraction Derivatization Derivatization Metabolite Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Processing & MID Calculation Data Processing & MID Calculation GC-MS Analysis->Data Processing & MID Calculation

Caption: Experimental workflow for ¹³C labeling and analysis.

Data_Analysis_Flow Raw GC-MS Data Raw GC-MS Data Peak Integration Peak Integration Raw GC-MS Data->Peak Integration Mass Isotopomer Distribution Mass Isotopomer Distribution Peak Integration->Mass Isotopomer Distribution Natural Abundance Correction Natural Abundance Correction Mass Isotopomer Distribution->Natural Abundance Correction Fractional Enrichment Fractional Enrichment Natural Abundance Correction->Fractional Enrichment

Caption: Data analysis workflow for ¹³C mass spectrometry data.

References

Application Notes and Protocols for Metabolomics using DL-Aspartic acid-13C1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone technique for elucidating the intricate network of metabolic pathways within biological systems. DL-Aspartic acid-13C1, a stable isotope-labeled version of the non-essential amino acid aspartic acid, serves as a powerful tool for tracing the flow of carbon atoms through central carbon metabolism. Its application provides critical insights into cellular physiology, disease mechanisms, and the impact of therapeutic interventions.

Aspartic acid is a key metabolite, participating in numerous fundamental biochemical processes. It is a building block for protein synthesis, a precursor for other amino acids, and a crucial intermediate in the citric acid (TCA) cycle and the urea (B33335) cycle. By introducing this compound into a biological system, researchers can track the incorporation of the 13C label into downstream metabolites, thereby quantifying the flux through various metabolic pathways. This approach is invaluable for understanding metabolic reprogramming in cancer, identifying novel drug targets, and optimizing bioprocesses.

These application notes provide a comprehensive guide to designing and conducting metabolomics experiments using this compound, from cell culture and sample preparation to data analysis and interpretation.

Key Applications

  • Cancer Metabolism Research: Investigate the altered metabolic pathways in cancer cells, such as increased reliance on anaplerotic pathways to fuel the TCA cycle.

  • Drug Discovery and Development: Assess the metabolic effects of drug candidates on target and off-target pathways.

  • Neurobiology: Study neurotransmitter metabolism and its role in neurological disorders.

  • Bioprocess Optimization: Enhance the production of therapeutic proteins and other biomolecules by understanding and engineering cellular metabolism.

Experimental Workflow

The overall workflow for a metabolomics experiment using this compound involves several key stages, from initial cell culture to the final analysis of metabolic fluxes.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Cell Culture & Seeding B Isotope Labeling with This compound A->B C Metabolite Quenching & Extraction B->C D Sample Derivatization C->D E GC-MS Analysis D->E F Mass Isotopomer Distribution Analysis E->F G Metabolic Flux Calculation F->G H Biological Interpretation G->H G Asp Aspartate ASA Aspartate-semialdehyde Asp->ASA Hser Homoserine ASA->Hser DAP Dihydrodipicolinate ASA->DAP Thr Threonine Hser->Thr Met Methionine Hser->Met Lys Lysine DAP->Lys Ile Isoleucine Thr->Ile

Application Notes and Protocols for Quantification of Metabolic Flux with DL-Aspartic acid-13C1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical technique for understanding the dynamic state of cellular metabolism. By tracing the flow of atoms from isotopically labeled substrates through metabolic pathways, researchers can quantify the rates (fluxes) of biochemical reactions.[1] While 13C-labeled glucose and glutamine are common tracers, DL-Aspartic acid-13C1 offers a unique window into central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and nucleotide metabolism. Aspartic acid is a key node in cellular metabolism, linking glycolysis and the TCA cycle, and is essential for the biosynthesis of proteins, purines, and pyrimidines.[2][3] Alterations in aspartate metabolism have been identified as a key feature in various diseases, including cancer, making it an attractive area of study for drug development.[4][5][6]

These application notes provide a comprehensive guide to using this compound for quantifying metabolic flux, including detailed protocols, data presentation guidelines, and the application of this technique in drug development.

Metabolic Pathways of Aspartic Acid

Aspartate is central to several key metabolic pathways. The 13C1 label from this compound will be incorporated into various downstream metabolites, primarily through the following pathways:

  • Transamination and the TCA Cycle: Aspartate can be reversibly converted to oxaloacetate by aspartate aminotransferase (AST), directly entering the TCA cycle.[7] The labeled carbon can then be traced through TCA cycle intermediates such as malate, fumarate, succinate, α-ketoglutarate, and citrate.

  • Malate-Aspartate Shuttle: This shuttle is crucial for transporting reducing equivalents (in the form of malate) from the cytosol into the mitochondria.[6] Labeled aspartate is a key component of this shuttle, and its flux can be interrogated using 13C tracing.

  • Nucleotide Synthesis: The carbon backbone of aspartate is a direct precursor for the synthesis of pyrimidine (B1678525) rings (uracil, cytosine, thymine) and is also incorporated into purine (B94841) rings (adenine, guanine).[3]

  • Amino Acid Synthesis: Aspartate is the precursor for the synthesis of several other amino acids, including asparagine, methionine, threonine, and lysine.

Below are diagrams illustrating the primary metabolic fate of this compound and a general experimental workflow for its use in metabolic flux analysis.

aspartate_metabolism cluster_tca TCA Cycle Asp This compound OAA Oxaloacetate-13C Asp->OAA AST Pyrimidines Pyrimidines-13C Asp->Pyrimidines Purines Purines-13C Asp->Purines Asn Asparagine-13C Asp->Asn OtherAA Other Amino Acids-13C (Met, Thr, Lys) Asp->OtherAA OAA->Asp AST Malate Malate-13C OAA->Malate Fumarate Fumarate-13C Malate->Fumarate Succinate Succinate-13C Fumarate->Succinate aKG α-Ketoglutarate-13C Succinate->aKG Citrate Citrate-13C aKG->Citrate Glutamate Glutamate aKG->Glutamate Citrate->OAA AcetylCoA Acetyl-CoA AcetylCoA->Citrate

Metabolic fate of this compound in central carbon metabolism.

experimental_workflow start Start: Cell Culture labeling Isotopic Labeling with This compound start->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_processing Data Processing and Isotopologue Distribution Analysis analysis->data_processing mfa Metabolic Flux Analysis (Software Modeling) data_processing->mfa results Results: Flux Maps and Quantitative Data mfa->results

General experimental workflow for 13C metabolic flux analysis.

Quantitative Data Presentation

A primary output of 13C-MFA is the quantification of metabolic flux rates. These data should be presented in a clear, tabular format to facilitate comparison between different experimental conditions. The following tables provide examples of how to structure this data, including example flux rates derived from studies using 13C-labeled substrates.

Table 1: TCA Cycle Flux Rates in Rat Brain Synaptosomes with [U-13C]Aspartate Tracer

Metabolic FluxCondition: No Glucose (nmol/min/mg protein)Condition: With Glucose (nmol/min/mg protein)
2-Oxoglutarate → Oxaloacetate4.973.14
Oxaloacetate → 2-Oxoglutarate-0.92

Data adapted from Sonnewald, U., et al. (1994). Note: These values represent the net flux through segments of the TCA cycle and were measured using gas chromatography-mass spectrometry.[8]

Table 2: Relative Isotopic Enrichment in TCA Cycle Intermediates from [U-13C]Aspartate

MetaboliteRelative 13C Enrichment (%) - Condition ARelative 13C Enrichment (%) - Condition B
Malate85 ± 565 ± 7
Fumarate82 ± 660 ± 8
Succinate75 ± 555 ± 6
α-Ketoglutarate60 ± 440 ± 5
Citrate55 ± 435 ± 4
Glutamate70 ± 550 ± 6

Note: This table is a hypothetical representation of data that can be generated. The values represent the percentage of the metabolite pool that is labeled with 13C from the aspartate tracer.

Experimental Protocols

The following protocols provide a detailed methodology for conducting metabolic flux analysis using this compound.

Protocol 1: Cell Culture and Isotopic Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting. A typical starting point for a 6-well plate is 0.5 x 10^6 cells per well.

  • Media Preparation: Prepare a custom culture medium that is devoid of natural aspartic acid. This is crucial to maximize the incorporation of the labeled tracer. Supplement this basal medium with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.

  • Tracer Addition: Add this compound to the prepared medium at a final concentration that is similar to the physiological concentration of aspartate, or as determined by preliminary experiments. A starting concentration of 100 µM can be used.

  • Labeling Duration: The incubation time with the labeled medium should be sufficient to achieve isotopic steady-state for the metabolites of interest. This can range from a few hours to over 24 hours, depending on the cell type and the turnover rate of the metabolite pools. A time-course experiment is recommended to determine the optimal labeling time.[9]

  • Consideration for DL-Racemic Mixture: Mammalian cells primarily utilize L-aspartate.[10] The D-aspartate in the racemic mixture may be metabolized by D-aspartate oxidase or other enzymes, though typically at a much slower rate.[11] It is important to be aware that the D-isomer may have distinct metabolic fates or biological activities. For precise quantification of L-aspartate flux, the use of L-Aspartic acid-13C1 is recommended if available. If using the DL-form, the potential for minor contribution from D-aspartate metabolism should be considered in the interpretation of results.

Protocol 2: Metabolite Extraction
  • Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Extraction Solution: Immediately add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well.

  • Cell Lysis: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube. Vortex vigorously for 1 minute.

  • Precipitation: Incubate the tubes at -80°C for at least 30 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.

  • Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) without heat. The dried samples can be stored at -80°C until analysis.

Protocol 3: Mass Spectrometry Analysis

The analysis of 13C-labeled metabolites can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

A. GC-MS Analysis:

  • Derivatization: For GC-MS analysis, polar metabolites such as amino acids and organic acids need to be chemically derivatized to make them volatile. A common derivatization agent is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source.

  • Data Acquisition: Acquire data in full scan mode to detect all mass isotopologues of the target metabolites. The mass shift corresponding to the incorporation of 13C will be observed. For example, the M+1 isotopologue of a metabolite will increase in abundance if one 13C atom is incorporated.

  • Fragment Analysis: Analyze the fragmentation patterns of the derivatized metabolites to determine the positional information of the 13C label.[12]

B. LC-MS/MS Analysis:

  • Chromatography: Use a liquid chromatography system with a suitable column for separating polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometry: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is recommended for accurate mass measurements and the ability to resolve isotopologues.

  • Data Acquisition: Data can be acquired in full scan mode to observe the mass isotopologue distribution, or in a targeted manner using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for higher sensitivity and specificity.

  • Mass Transitions: For targeted analysis, specific precursor-to-product ion transitions for both the unlabeled (M+0) and labeled (M+1) versions of the metabolites of interest should be monitored.

Table 3: Example Mass Spectrometry Parameters for Key Metabolites

MetaboliteDerivatization (for GC-MS)Precursor Ion (m/z) (for LC-MS)Product Ion (m/z) (for LC-MS/MS)
Aspartic AcidMTBSTFA134.05 (M+H)+74.02
Malic AcidMTBSTFA133.01 (M-H)-115.00
Citric AcidMTBSTFA191.02 (M-H)-111.01
α-Ketoglutaric AcidMTBSTFA145.01 (M-H)-101.02
Glutamic AcidMTBSTFA148.06 (M+H)+84.04

Note: These are example values and should be optimized for the specific instrument and method used.

Applications in Drug Development

The quantification of metabolic flux using this compound has significant applications in drug development, particularly in oncology.

  • Target Identification and Validation: Many cancer cells exhibit a heightened dependence on aspartate for proliferation, especially under hypoxic conditions found in solid tumors.[6][13] By tracing the flux of 13C-aspartate, researchers can identify and validate key enzymes in aspartate metabolism, such as aspartate aminotransferase (AST), as potential therapeutic targets.[7]

  • Mechanism of Action Studies: For drugs that target metabolic pathways, 13C-aspartate tracing can elucidate the specific mechanism of action. For example, an inhibitor of a TCA cycle enzyme would be expected to alter the labeling patterns of downstream metabolites derived from 13C-aspartate.

  • Biomarker Discovery: Changes in aspartate flux may serve as a biomarker for disease progression or response to therapy. Monitoring the metabolic fate of 13C-aspartate in preclinical models can help identify such biomarkers.

  • Evaluating Drug Efficacy: The efficacy of drugs targeting aspartate metabolism can be quantitatively assessed by measuring their impact on metabolic fluxes. A successful drug would be expected to significantly reduce the flux through the targeted pathway.

drug_development_logic cancer_metabolism Cancer Cells Show Altered Aspartate Metabolism tracer_study Quantify Flux with This compound cancer_metabolism->tracer_study identify_flux Identify Key Fluxes (e.g., AST, TCA Cycle) tracer_study->identify_flux target_id Identify Potential Drug Targets identify_flux->target_id biomarker Discover Metabolic Biomarkers identify_flux->biomarker drug_screening Screen for Inhibitors target_id->drug_screening moa Elucidate Mechanism of Action drug_screening->moa efficacy Evaluate Drug Efficacy moa->efficacy

Logic diagram for applying 13C-aspartate tracing in drug development.

Conclusion

Quantification of metabolic flux using this compound is a powerful technique for interrogating central carbon metabolism. It provides valuable insights into the dynamic metabolic state of cells and has significant applications in basic research and drug development. The protocols and guidelines presented here offer a framework for researchers to design and execute robust metabolic flux analysis experiments, ultimately leading to a deeper understanding of cellular physiology and the identification of novel therapeutic strategies.

References

Application Notes: DL-Aspartic Acid-¹³C₁ as an Internal Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of amino acids is critical in various fields, including clinical diagnostics, metabolomics, and pharmaceutical research. Aspartic acid, a non-essential amino acid, plays a crucial role in neurotransmission, the urea (B33335) cycle, and as a building block for proteins. Its precise measurement in biological matrices is therefore of significant interest. Stable isotope-labeled internal standards are essential for correcting matrix effects and other variations inherent in mass spectrometry-based quantification, ensuring high accuracy and precision.[1]

DL-Aspartic acid-¹³C₁ is a stable isotope-labeled (SIL) analog of aspartic acid, where one carbon atom is replaced with its heavy isotope, ¹³C.[2] This mass difference allows it to be distinguished from the endogenous analyte by the mass spectrometer while being chemically and physically almost identical.[3] This property makes it an ideal internal standard for the quantitative analysis of aspartic acid in complex biological samples such as plasma, urine, and cell culture media by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution analysis is a powerful technique for quantification. A known amount of the stable isotope-labeled internal standard (DL-Aspartic acid-¹³C₁) is added to the sample at the beginning of the sample preparation process. The SIL internal standard co-elutes with the endogenous analyte during chromatography and experiences similar ionization effects in the mass spectrometer's source.[1] By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio remains constant even if there are variations in sample recovery or instrument response.

Below is a diagram illustrating the general workflow for quantitative analysis using a stable isotope-labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with DL-Aspartic acid-¹³C₁ (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., with Sulfosalicylic Acid) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute Inject Inject into UPLC System Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result G cluster_workflow Sample Preparation Workflow start Start: 100 µL Plasma add_ssa Add 10 µL 30% Sulfosalicylic Acid start->add_ssa vortex1 Vortex 30s add_ssa->vortex1 incubate Incubate 4°C for 30 min vortex1->incubate centrifuge Centrifuge 12,000 rpm for 5 min incubate->centrifuge transfer Transfer 50 µL Supernatant centrifuge->transfer add_is Add 450 µL IS Solution transfer->add_is vortex2 Vortex 30s add_is->vortex2 end Ready for LC-MS/MS vortex2->end

References

Application Notes and Protocols for Isotopic Enrichment Analysis with DL-Aspartic acid-13C1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with compounds such as DL-Aspartic acid-13C1 is a powerful technique for tracing metabolic pathways and quantifying fluxes within biological systems. By replacing a standard carbon-12 atom with a heavy carbon-13 isotope, researchers can follow the journey of this labeled aspartic acid as it is metabolized by cells. This allows for the elucidation of complex biochemical networks, providing critical insights into cellular physiology in both healthy and diseased states. This is particularly relevant in drug development for understanding a compound's mechanism of action and its effects on cellular metabolism.

This compound serves as a valuable tracer for studying pathways central to cancer metabolism and cellular growth signaling, such as the tricarboxylic acid (TCA) cycle and amino acid metabolism. Its integration into these pathways can be monitored using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing quantitative data on metabolic pathway activity.

Core Applications

  • Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions within a cell.

  • Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture allows for the relative quantification of proteins between different cell populations.

  • Drug Development: Assessing the impact of therapeutic agents on specific metabolic pathways.

Data Presentation

The following table summarizes representative quantitative data from a 13C labeling experiment in human hepatocellular carcinoma (HCC) cells. While the tracer used in this specific experiment was [U-13C6]glucose, the data illustrates the expected isotopic enrichment in key metabolites that are part of the same central carbon metabolism pathways that would be traced by this compound. The mass isotopomer distribution indicates the number of 13C atoms incorporated into each metabolite.

MetaboliteM+2 (%)M+3 (%)
Alanine-45
Lactate-50
Acetyl-CoA48-
Citrate42-
Glutamate38-
Glutamine35-
Succinate-CoA30-
Succinate28-
Malate32-
Data is derived from a study on Human Hepatocellular Carcinoma cells using [U-13C6]glucose as the tracer and is presented here as a representative example of 13C enrichment in central carbon metabolism.[1]

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol outlines the steps for labeling cultured mammalian cells with this compound.

  • Media Preparation: Prepare a cell culture medium that is deficient in aspartic acid. Supplement this medium with a known concentration of this compound. The exact concentration should be determined based on the specific cell line and experimental goals.

  • Cell Seeding: Seed the cells in the prepared medium and culture them for a sufficient duration to achieve isotopic steady state. This is typically at least two to three cell doubling times.

  • Experimental Treatment: If assessing the effect of a drug, treat the cells with the compound of interest for the desired time period.

  • Cell Harvesting:

    • Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Harvest the cells by scraping or trypsinization, followed by centrifugation to obtain a cell pellet.

Protocol 2: Metabolite Extraction and Sample Preparation for GC-MS Analysis

This protocol describes the extraction of metabolites from the labeled cells and their preparation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Metabolite Extraction:

    • Resuspend the cell pellet in a cold extraction solvent, such as 80% methanol.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the intracellular metabolites.

  • Protein Hydrolysis (for analysis of proteinogenic amino acids):

    • To analyze the incorporation of 13C into proteins, the protein pellet remaining after metabolite extraction can be used.

    • Add 6 M HCl to the protein pellet and hydrolyze at 100-110°C for 12-24 hours.

    • Dry the hydrolysate completely under a stream of nitrogen gas or using a vacuum concentrator.

  • Derivatization (Silylation):

    • Amino acids require derivatization to increase their volatility for GC-MS analysis.

    • Reconstitute the dried metabolite extract or protein hydrolysate in pyridine.

    • Add N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and incubate at 60°C for 30 minutes to form tert-butyldimethylsilyl (TBDMS) derivatives.

Protocol 3: GC-MS Analysis

This protocol provides general parameters for the analysis of 13C-labeled aspartic acid and related metabolites by GC-MS.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • GC Parameters:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (e.g., m/z 50-650) to obtain mass isotopomer distributions.

    • Data Analysis: The mass isotopomer distributions are corrected for natural isotope abundances to determine the fractional enrichment of 13C in each metabolite.

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Prepare Aspartate-Free Medium B Supplement with this compound A->B C Seed and Culture Cells B->C D Drug Treatment (Optional) C->D E Quench Metabolism & Harvest Cells D->E F Metabolite Extraction E->F G Protein Hydrolysis (Optional) E->G H Derivatization (Silylation) F->H G->H I GC-MS Analysis H->I J Data Processing & Enrichment Calculation I->J

Caption: Experimental workflow for isotopic enrichment analysis.

aspartate_metabolism cluster_tca TCA Cycle cluster_aspartate Aspartate Metabolism Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Alpha_KG α-Ketoglutarate Isocitrate->Alpha_KG Succinyl_CoA Succinyl-CoA Alpha_KG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate Asp_13C1 This compound (Tracer) Aspartate Aspartate Asp_13C1->Aspartate Aspartate->OAA Asparagine Asparagine Aspartate->Asparagine Pyruvate Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Acetyl_CoA->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->Alpha_KG

Caption: Aspartate metabolism and its entry into the TCA cycle.

mtor_signaling cluster_input Upstream Signals cluster_mtorc1 mTORC1 Complex cluster_output Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Amino_Acids Amino Acids Amino_Acids->mTORC1 Aspartate Aspartate Aspartate->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Autophagy Autophagy (Inhibition) mTORC1->Autophagy

Caption: Simplified mTOR signaling pathway showing aspartate as an input.

References

Application Notes and Protocols for NMR Analysis of ¹³C Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of ¹³C labeled protein samples for Nuclear Magnetic Resonance (NMR) spectroscopy. Isotopic labeling with ¹³C is a powerful technique in structural biology, offering atomic-level insights into protein structure, dynamics, and interactions, which is particularly crucial for drug development and the characterization of drug-target interactions.[1]

Due to the low natural abundance of ¹³C (approximately 1.1%), isotopic enrichment is essential for most heteronuclear NMR experiments on proteins.[1] This guide will cover the entire workflow from protein expression and labeling to the final preparation of the NMR sample, including detailed protocols and recommendations for optimal data acquisition.

Key Isotopic Labeling Strategies

The choice of labeling strategy is a critical part of the experimental design and depends on the specific research question and the size of the protein.

  • Uniform ¹³C Labeling: In this approach, all carbon atoms in the protein are enriched with ¹³C. This is typically achieved by growing the expression host, such as E. coli, in a minimal medium where the sole carbon source is uniformly labeled, for instance, with U-¹³C-glucose or U-¹³C-glycerol.[1] While comprehensive, this method can lead to complex spectra due to ¹³C-¹³C scalar couplings, which can cause signal overlap and line broadening, especially in larger proteins.[1]

  • Fractional ¹³C Labeling: To mitigate the challenges of uniform labeling, fractional labeling is often employed. This is achieved by growing the protein in a medium containing a mixture of ¹³C-labeled and unlabeled carbon sources.[1] An optimal range for random fractional ¹³C labeling is often between 25% and 35%.[2][3] This reduces the probability of having adjacent ¹³C nuclei, thereby minimizing one-bond ¹³C-¹³C couplings and simplifying the resulting spectra.[1]

  • Selective ¹³C Labeling: This strategy involves labeling only specific types of amino acids or specific carbon positions within an amino acid.[1] This can be accomplished by using specifically labeled precursors, such as [2-¹³C]-glucose or [1,3-¹³C]-glycerol, in the growth medium.[1][2] This method is highly effective in reducing spectral complexity and is particularly useful for focusing on specific regions of a protein.[1] For instance, to investigate the protein backbone, growing bacteria on media containing 2-¹³C-glucose can be highly effective.[2]

Experimental Workflow for ¹³C Labeled Protein Sample Preparation

The overall process for preparing a ¹³C labeled protein sample for NMR analysis can be broken down into several key stages, from expression of the labeled protein to the final sample in the NMR tube.

G cluster_0 Protein Expression & Labeling cluster_1 Purification cluster_2 NMR Sample Preparation a Transformation of Expression Host b Growth in Minimal Media with ¹³C Source a->b c Induction of Protein Expression b->c d Cell Lysis c->d e Clarification of Lysate d->e f Chromatography (e.g., Affinity, Size Exclusion) e->f g Purity Check (>95%) f->g h Buffer Exchange into NMR Buffer g->h i Protein Concentration h->i j Addition of D₂O and Internal Standard i->j k Transfer to NMR Tube j->k

Figure 1. Workflow for ¹³C Labeled Protein Preparation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for preparing high-quality ¹³C labeled protein samples for NMR analysis.

Table 1: Recommended Protein Sample Conditions for NMR

ParameterRecommended RangeNotes
Protein Concentration 0.1 - 1.0 mMLarger proteins are generally limited to 0.3-0.5 mM.[4] For interaction studies, concentrations as low as 0.1 mM may be sufficient.[3][4]
Purity >95%High purity is crucial to avoid interference from contaminants.[1]
Sample Volume 160 - 550 µLDependent on the type of NMR tube used (e.g., 500 µL for a regular 5 mm tube, 160 µL for a 3 mm tube).[5][6]
Stability Stable for at least one weekThe sample may be in the spectrometer for several hours or days.[4][7]

Table 2: Typical NMR Buffer Composition

ComponentConcentration/RangePurpose
Buffering Agent 20 - 50 mMPhosphate buffer is common.[1][8]
pH 5.5 - 7.5Slightly acidic pH (6.0-6.5) can improve spectra by reducing the exchange rate of amide protons.[5][8]
Salt (e.g., NaCl, KCl) 50 - 250 mMMaintains protein solubility and stability.[1][9] Concentrations below 150 mM are ideal.[5]
D₂O 5 - 10% (v/v)Provides a lock signal for the spectrometer.[1][10]
Reducing Agent (e.g., DTT, TCEP) ~5 mMPrevents oxidation of cysteine residues.[11]
Chelating Agent (e.g., EDTA) ~5 mMSequesters divalent metal ions that can broaden NMR signals.[11]
Bacteriostatic Agent (e.g., NaN₃) ~0.02%Prevents bacterial growth in the sample.[11]
Internal Standard (e.g., DSS, TSP) ~0.1 mMProvides a chemical shift reference.

Detailed Experimental Protocols

Protocol 1: Expression and Uniform ¹³C Labeling of Protein in E. coli

This protocol outlines the steps for expressing a uniformly ¹³C-labeled protein in a bacterial host.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • Minimal medium (e.g., M9) supplemented with ¹⁵NH₄Cl (if ¹⁵N labeling is also desired) and U-¹³C-glucose as the sole carbon source.[1][12]

  • Appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Inoculate a starter culture of 5-10 mL of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C.

  • The next day, use the starter culture to inoculate 1 L of minimal medium containing U-¹³C-glucose and the appropriate antibiotic.

  • Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

  • Continue to grow the culture for an additional 3-5 hours at 30°C or overnight at a lower temperature (e.g., 18-20°C) to improve protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Cell Lysis and Protein Purification

This protocol describes a general method for cell lysis and subsequent purification of the ¹³C-labeled protein.

Materials:

  • Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors.

  • Sonciator or French press.

  • Centrifuge capable of high speeds.

  • Chromatography system and appropriate columns (e.g., Ni-NTA for His-tagged proteins).

Procedure:

  • Resuspend the frozen cell pellet in ice-cold lysis buffer.

  • Lyse the cells by sonication on ice or by passing them through a French press.[13]

  • Clarify the lysate by centrifugation at 15,000-20,000 x g for 30-60 minutes at 4°C to pellet cell debris.[14]

  • Collect the supernatant containing the soluble protein.

  • Purify the protein to >95% homogeneity using standard chromatographic techniques, such as affinity and size-exclusion chromatography.[1]

  • Analyze the purity of the protein fractions by SDS-PAGE.

Protocol 3: Buffer Exchange and Final Sample Preparation

This protocol details the final steps to prepare the purified, ¹³C-labeled protein for NMR analysis.

G cluster_0 Initial Sample cluster_1 Buffer Exchange cluster_2 Final NMR Sample a Purified ¹³C-labeled Protein in Purification Buffer b Diafiltration/Ultrafiltration with NMR Buffer a->b c Concentration to Target Volume b->c d Add D₂O (5-10%) and Internal Standard c->d e Transfer to NMR Tube d->e f Ready for NMR Spectrometer e->f

Figure 2. Final NMR Sample Preparation Workflow.

Materials:

  • Purified, ¹³C-labeled protein.

  • NMR buffer (see Table 2 for a typical composition).

  • Centrifugal concentrators with an appropriate molecular weight cutoff (MWCO).

  • Deuterium oxide (D₂O).

  • Internal standard stock solution (e.g., DSS).

  • High-quality NMR tubes.

Procedure:

  • Buffer Exchange: Transfer the purified protein solution into a centrifugal concentrator.[10] Perform buffer exchange by repeated dilution with the final NMR buffer and concentration by centrifugation.[10][15][16] This process, also known as diafiltration, effectively removes the components of the purification buffer.[15]

  • Concentration: Concentrate the protein to the desired final concentration, typically in the range of 0.1-1.0 mM.[4]

  • Final Additions: Add D₂O to the concentrated protein solution to a final concentration of 5-10% (v/v) for the spectrometer's lock system.[1][10] Add the internal chemical shift reference standard, such as DSS, to a final concentration of approximately 0.1 mM.

  • Transfer to NMR Tube: Carefully transfer the final sample into a clean, high-quality NMR tube, ensuring there are no bubbles.[6]

  • Quality Control: It is advisable to run a quick 1D ¹H NMR spectrum to check the overall quality of the sample, including protein folding and the absence of significant aggregation.[17] A well-folded protein will typically show sharp and well-dispersed peaks.[17]

By following these detailed application notes and protocols, researchers can consistently prepare high-quality ¹³C-labeled protein samples, which are essential for obtaining high-resolution and informative NMR data for a wide range of applications in basic research and drug development.

References

Application Notes and Protocols: DL-Aspartic Acid-¹³C₁ in Amino Acid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Aspartic acid-¹³C₁, a stable isotope-labeled form of the non-essential amino acid aspartic acid, serves as a powerful tracer for elucidating the dynamics of amino acid metabolism. By introducing a ¹³C label at the first carbon (C1) position, researchers can track the metabolic fate of the aspartate carbon backbone through various interconnected pathways. This technique is instrumental in metabolic flux analysis (MFA), enabling the quantification of reaction rates within cellular metabolism.[1][2][3] The non-radioactive nature of ¹³C makes it a safe and effective tool for in vitro and in vivo studies.[4]

The primary applications of DL-Aspartic acid-¹³C₁ revolve around its central role in metabolism. Aspartate is a key intermediate that links amino acid metabolism with the tricarboxylic acid (TCA) cycle, urea (B33335) cycle, and the biosynthesis of purines and pyrimidines.[5][6] By tracing the incorporation of the ¹³C₁ label into downstream metabolites, researchers can gain quantitative insights into the activity of these critical pathways in both healthy and diseased states.[6]

Key Applications

  • Tricarboxylic Acid (TCA) Cycle Flux Analysis: DL-Aspartic acid-¹³C₁ is readily transaminated to oxaloacetate, a key intermediate of the TCA cycle. Tracking the ¹³C label through the cycle provides a measure of anaplerotic and cataplerotic fluxes.[2][5]

  • Amino Acid Transamination and Synthesis: The transfer of the amino group from aspartate is a central process in the synthesis of other amino acids. Tracing the ¹³C₁-labeled backbone helps in quantifying the rates of these transamination reactions.

  • Gluconeogenesis: In relevant tissues like the liver, the carbon skeleton of aspartate can be utilized for the synthesis of glucose. DL-Aspartic acid-¹³C₁ can be used to measure the contribution of amino acids to gluconeogenesis.

  • Urea Cycle Dynamics: Aspartate is a direct precursor for the incorporation of a nitrogen atom into the urea cycle. While the ¹³C₁ label does not track the nitrogen, it can provide insights into the metabolic state of the cell that influences urea synthesis.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data obtained from metabolic tracing experiments using DL-Aspartic acid-¹³C₁. This data illustrates the types of measurements and comparisons that can be made.

Table 1: Fractional ¹³C Enrichment in TCA Cycle Intermediates

MetaboliteControl Cells (%)Treated Cells (%)
Citrate (M+1)15.2 ± 1.825.6 ± 2.5
α-Ketoglutarate (M+1)12.5 ± 1.520.1 ± 2.1
Succinate (M+1)10.8 ± 1.218.9 ± 1.9
Fumarate (M+1)11.1 ± 1.419.3 ± 2.0
Malate (M+1)14.5 ± 1.724.8 ± 2.6
Aspartate (M+1)95.1 ± 0.594.8 ± 0.6

Data represents the percentage of the metabolite pool containing one ¹³C atom (M+1) after 24 hours of labeling with DL-Aspartic acid-¹³C₁. "Treated Cells" could represent cells under specific drug treatment or genetic modification.

Table 2: Relative Flux Ratios Calculated from ¹³C Labeling Data

Metabolic Flux RatioControl CellsTreated Cells
Pyruvate Carboxylase / Pyruvate Dehydrogenase0.45 ± 0.050.78 ± 0.08
Anaplerosis / Cataplerosis1.1 ± 0.21.8 ± 0.3
Glutamine Contribution to TCA Cycle0.62 ± 0.070.41 ± 0.05

Flux ratios are calculated from the mass isotopomer distribution of various metabolites using metabolic flux analysis software.

Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling with DL-Aspartic Acid-¹³C₁

This protocol outlines the general procedure for labeling cultured mammalian cells.

Materials:

  • Mammalian cells of interest

  • Standard cell culture medium (e.g., DMEM) lacking aspartate

  • DL-Aspartic acid-¹³C₁

  • Dialyzed fetal bovine serum (dFBS)

  • Standard cell culture plates or flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Medium Preparation: Prepare the labeling medium by supplementing the aspartate-free base medium with DL-Aspartic acid-¹³C₁ at a final concentration typically ranging from 0.1 to 1 mM, depending on the cell type and experimental goals. Also, add other necessary supplements like dFBS.

  • Isotopic Labeling: When cells reach the desired confluency (typically 70-80%), aspirate the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Initiate Labeling: Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into the metabolic network. The incubation time can range from minutes to hours, depending on the turnover rate of the metabolites of interest to reach isotopic steady state.[1]

Protocol 2: Metabolite Extraction

This protocol describes the quenching of metabolism and extraction of intracellular metabolites.

Materials:

  • Ice-cold 0.9% NaCl solution

  • -80°C methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and place the culture plate on dry ice.

  • Washing: Immediately wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled aspartic acid.

  • Extraction: Add a sufficient volume of -80°C methanol to cover the cell monolayer.

  • Cell Lysis: Scrape the cells from the plate in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: Sample Preparation and Analysis by GC-MS

This protocol details the derivatization and analysis of amino acids and TCA cycle intermediates by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried metabolite extract

  • Derivatization reagent (e.g., MTBSTFA + 1% TBDMCS)

  • Acetonitrile (B52724)

  • GC-MS instrument

Procedure:

  • Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: Re-suspend the dried extract in a solution of acetonitrile and the derivatization reagent (e.g., 50 µL of each).[7]

  • Incubation: Heat the sample at a temperature and for a duration suitable for the chosen derivatization reagent (e.g., 70°C for 1 hour for MTBSTFA). This process increases the volatility of the metabolites for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The GC will separate the different metabolites, and the MS will detect the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution.[7]

  • Data Analysis: The resulting data is then analyzed to determine the fractional enrichment of ¹³C in the metabolites of interest. This data can be used to calculate metabolic fluxes using specialized software.

Protocol 4: Sample Preparation and Analysis by ¹³C NMR Spectroscopy

This protocol outlines the preparation of samples for Nuclear Magnetic Resonance (NMR) spectroscopy analysis.

Materials:

  • Dried metabolite extract

  • D₂O (Deuterium oxide)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Drying: Dry the metabolite extract completely.

  • Resuspension: Re-suspend the dried extract in a known volume of D₂O.

  • Sample Transfer: Transfer the resuspended sample to an NMR tube.

  • NMR Analysis: Acquire ¹³C NMR spectra on a high-field NMR spectrometer. The chemical shifts and the splitting patterns of the signals will provide information about the position of the ¹³C label within the metabolite molecules.[2][5][8]

  • Data Analysis: Analyze the spectra to quantify the relative abundance of different ¹³C isotopomers.

Visualization of Metabolic Pathways and Workflows

Aspartate Metabolism and Entry into the TCA Cycle

Aspartate_Metabolism Asp DL-Aspartic acid-¹³C₁ OAA Oxaloacetate (M+1) Asp->OAA Transamination Mal Malate (M+1) OAA->Mal TCA Cycle Cit Citrate (M+1) OAA->Cit AKG α-Ketoglutarate Glu Glutamate AKG->Glu Transamination Fum Fumarate (M+1) Mal->Fum TCA Cycle Suc Succinate (M+1) Fum->Suc TCA Cycle Suc->AKG TCA Cycle AcCoA Acetyl-CoA AcCoA->Cit MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Culture Cell Culture Labeling Isotopic Labeling with DL-Aspartic acid-¹³C₁ Culture->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or NMR Analysis Extraction->Analysis for NMR Derivatization->Analysis MID Mass Isotopomer Distribution Analysis->MID MFA Metabolic Flux Analysis MID->MFA Interpretation Biological Interpretation MFA->Interpretation Aspartate_Hub Asp Aspartate TCA TCA Cycle Asp->TCA Anaplerosis Urea Urea Cycle Asp->Urea Nuc Nucleotide Synthesis Asp->Nuc AA Other Amino Acids Asp->AA Transamination TCA->Asp Cataplerosis

References

Application Note & Protocol: Tracing Central Carbon Metabolism with DL-Aspartic acid-¹³C₁

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone technique for quantifying the rates of intracellular metabolic pathways.[1][2] By introducing a substrate labeled with a heavy isotope like ¹³C, researchers can track the journey of its atoms through the metabolic network, providing a detailed snapshot of cellular physiology.[3][4] While ¹³C-labeled glucose and glutamine are the most common tracers for probing central carbon metabolism, other labeled compounds can offer unique insights into specific metabolic nodes.

Aspartic acid is a key metabolite that bridges amino acid metabolism with the Tricarboxylic Acid (TCA) cycle. It is readily interconverted with the TCA cycle intermediate oxaloacetate via transamination.[5][6] This makes labeled aspartate an excellent tool for directly probing the oxaloacetate pool and downstream pathways. The labeling pattern of aspartate is often used as a surrogate for oxaloacetate, which can be unstable and difficult to measure directly.[6]

This application note provides a detailed protocol for using DL-Aspartic acid-¹³C₁ to trace central carbon metabolism in cultured mammalian cells. It covers the experimental design, cell labeling, sample preparation for Gas Chromatography-Mass Spectrometry (GC-MS), and data interpretation.

Principle and Rationale for Using DL-Aspartic acid-¹³C₁

The choice of a ¹³C-labeled tracer is critical for addressing specific biological questions.[7] DL-Aspartic acid-¹³C₁ introduces a ¹³C label at the C1 carboxyl group of aspartate. Through transamination, this label enters the cellular oxaloacetate pool as [1-¹³C]oxaloacetate. The fate of this labeled carbon atom can elucidate the activity of several key metabolic pathways:

  • TCA Cycle Activity: [1-¹³C]Oxaloacetate can condense with acetyl-CoA to form citrate (B86180). However, the C1 carboxyl group is lost as CO₂ in the first turn of the TCA cycle at the isocitrate dehydrogenase step. For the label to be retained and traced through the cycle, it must first be scrambled from the C1 to the C4 position of oxaloacetate. This occurs through the symmetric intermediate fumarate (B1241708), via the enzymes malate (B86768) dehydrogenase and fumarase. The appearance of M+1 labeled TCA cycle intermediates downstream of succinate (B1194679) provides evidence of this scrambling and subsequent turns of the cycle.

  • Gluconeogenesis and Cataplerosis: The enzyme Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK) is a key regulator of gluconeogenesis and cataplerosis (the removal of TCA cycle intermediates). PEPCK decarboxylates oxaloacetate to form phosphoenolpyruvate. If the ¹³C label has scrambled to the C4 position of oxaloacetate, PEPCK activity will release labeled ¹³CO₂.[5][8] Thus, tracing the loss of the ¹³C label can provide insights into PEPCK flux.

  • Pyruvate (B1213749) Carboxylase (PC) Flux: In concert with other tracers (like unlabeled glucose), one can assess the relative contribution of aspartate-derived oxaloacetate versus pyruvate-derived oxaloacetate (via PC) to the TCA cycle.

The use of a racemic mixture (DL-Aspartic acid) requires consideration of the distinct metabolic fates of the D- and L-isomers. L-Aspartate is the form directly involved in central carbon metabolism. D-Aspartate is metabolized by the enzyme D-aspartate oxidase into oxaloacetate, but its uptake and metabolic rate can differ from the L-isomer.[9] In many contexts, D-aspartate is considered a slowly metabolized analog, which may influence the kinetics of label incorporation.

Experimental Protocols

This section details the necessary protocols for conducting a successful ¹³C metabolic flux experiment using DL-Aspartic acid-¹³C₁.

Protocol 1: Mammalian Cell Culture and Isotopic Labeling

This protocol describes the adaptation of cells to a custom medium and subsequent labeling with DL-Aspartic acid-¹³C₁.

  • Materials:

    • Adherent mammalian cell line of interest (e.g., A549, HEK293)

    • Base medium deficient in aspartic acid (e.g., custom DMEM)

    • Dialyzed Fetal Bovine Serum (dFBS)

    • DL-Aspartic acid-¹³C₁ (Cambridge Isotope Laboratories or equivalent)

    • Unlabeled L-aspartic acid

    • 6-well cell culture plates

    • Incubator (37°C, 5% CO₂)

  • Procedure:

    • Cell Seeding: Seed cells in standard growth medium in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

    • Media Preparation: Prepare the experimental "labeling medium." This should be the base medium lacking aspartic acid, supplemented with dFBS, glucose, glutamine, and other essential nutrients. Just before use, add DL-Aspartic acid-¹³C₁ to the desired final concentration (e.g., the physiological concentration found in standard DMEM, typically around 0.15 mM).

    • Adaptation (Optional but Recommended): To minimize metabolic shocks, one can pre-culture cells for 24 hours in the experimental medium containing unlabeled L-aspartic acid before switching to the labeling medium.

    • Isotopic Labeling: Aspirate the standard medium from the cells. Wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 2 mL of the pre-warmed ¹³C-labeling medium to each well.

    • Incubation: Place the cells back into the incubator and culture for a sufficient time to approach isotopic steady state. This time varies by cell line and the turnover rate of the metabolite pool. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the optimal labeling duration.[2] For many amino acids and TCA cycle intermediates, 6-24 hours is a common range.[7]

Protocol 2: Metabolite Extraction

This protocol describes the rapid quenching of metabolism and extraction of intracellular metabolites.

  • Materials:

    • Ice-cold PBS

    • Extraction Solvent: 80% Methanol (B129727) / 20% Water, pre-chilled to -80°C

    • Cell scraper

    • Microcentrifuge tubes

    • Centrifuge capable of 4°C and >15,000 x g

  • Procedure:

    • Quenching: Place the 6-well plate on ice. Rapidly aspirate the labeling medium.

    • Washing: Immediately wash the cell monolayer with 2 mL of ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely.

    • Extraction: Add 1 mL of the pre-chilled 80% methanol solution to each well.

    • Cell Lysis: Place the plate on a rocker or shaker in a cold room (4°C) for 10 minutes to ensure cell lysis and metabolite extraction.

    • Collection: Scrape the cells from the plate and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet insoluble components like proteins and cell debris.

    • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean microcentrifuge tube without disturbing the pellet.

    • Storage: Store the metabolite extracts at -80°C until ready for analysis.

Protocol 3: Sample Preparation for GC-MS Analysis

This protocol describes the derivatization of polar metabolites to make them volatile for GC-MS analysis.

  • Materials:

    • Metabolite extracts from Protocol 2

    • SpeedVac or nitrogen evaporator

    • Derivatization Agent: N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) + 1% tert-butyldimethylchlorosilane (TBDMSCI)

    • Pyridine (B92270)

    • GC-MS vials with inserts

  • Procedure:

    • Drying: Dry the metabolite extracts completely using a SpeedVac or under a gentle stream of nitrogen gas. Ensure the samples do not overheat.

    • Derivatization: a. Add 25 µL of pyridine to the dried extract to re-solubilize the metabolites. Vortex briefly. b. Add 35 µL of the MTBSTFA derivatization agent. c. Cap the tubes tightly and vortex for 1 minute.

    • Incubation: Incubate the samples at 60°C for 1 hour to complete the derivatization reaction.

    • Analysis: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial for analysis. The samples are now ready for injection into the GC-MS system to determine the mass isotopomer distributions.

Data Presentation and Interpretation

The primary data obtained from a ¹³C-tracing experiment is the Mass Isotopomer Distribution (MID) for each measured metabolite. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M+0 is the unlabeled form and M+n has 'n' ¹³C atoms. Data should be corrected for the natural abundance of ¹³C.

Table 1: Illustrative Mass Isotopomer Distributions (MIDs) of Key Metabolites After Labeling with DL-Aspartic acid-¹³C₁

The following data are for illustrative purposes and represent a hypothetical experiment where cells were labeled to isotopic steady state. Values are expressed as fractional abundance after correction for natural ¹³C abundance.

MetaboliteM+0M+1M+2M+3M+4
Aspartate 0.250.75 0.000.000.00
Malate 0.300.70 0.000.000.00
Fumarate 0.310.69 0.000.000.00
Succinate 0.850.15 0.000.000.00
Citrate 0.820.18 0.000.000.00
Glutamate (B1630785) 0.880.12 0.000.000.00
Alanine (B10760859) 0.980.020.000.000.00

Interpretation of Illustrative Data:

  • Aspartate: The high M+1 fraction (75%) indicates successful uptake and incorporation of the DL-Aspartic acid-¹³C₁ tracer into the intracellular aspartate pool.

  • Malate & Fumarate: The significant M+1 labeling of malate and fumarate demonstrates the rapid equilibration of the aspartate/oxaloacetate pool with these TCA cycle intermediates via malate dehydrogenase and fumarase.

  • Citrate & Glutamate: The M+1 labeling in citrate and glutamate is lower. This is expected because for the ¹³C label to be passed on, it must first scramble from the C1 to the C4 position of oxaloacetate before condensing with acetyl-CoA. The subsequent decarboxylation steps in the TCA cycle also lead to label loss. The presence of M+1 in these metabolites confirms TCA cycle activity.

  • Alanine: The low M+1 in alanine suggests that under these hypothetical conditions, there is minimal flux from the labeled oxaloacetate pool back to pyruvate (e.g., via malic enzyme and pyruvate carboxylase in reverse, or PEPCK and pyruvate kinase).

Visualization of Pathways and Workflows

// Transporters "DL-Asp-13C1" -> "Asp_cyto" [label="Transporter"]; "Asp_cyto" -> "Asp_mito" [label="AGC"]; "Asp_mito" -> "Asp_cyto" [label="AGC"]; "Mal_cyto" -> "Mal_mito" [label="Malate Carrier"]; "Mal_mito" -> "Mal_cyto" [label="Malate Carrier"];

// Annotations {rank=same; "OAA_mito"; "OAA_mito_scrambled"} "aKG_M1" -> "Glu_mito" [label="AST2", color="#34A853"];

label = "\nMetabolic Fate of DL-Aspartic acid-¹³C₁ in Central Carbon Metabolism\nAST: Aspartate Aminotransferase; MDH: Malate Dehydrogenase; PEPCK: PEP Carboxykinase;\nCS: Citrate Synthase; AGC: Aspartate-Glutamate Carrier"; labelloc=b; fontsize=12; } end_dot Caption: Metabolic fate of the ¹³C label from DL-Aspartic acid-¹³C₁.

G Experimental Workflow for ¹³C Tracing cluster_design Phase 1: Experimental Design cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Define Biological Question B Select Cell Line & Conditions A->B C Prepare Aspartate-Free Medium B->C D Determine Labeling Time & Concentration (DL-Aspartic acid-¹³C₁) C->D E Seed Cells in 6-Well Plates D->E F Isotopic Labeling with DL-Asp-¹³C₁ E->F G Quench Metabolism (Ice-Cold Wash) F->G H Metabolite Extraction (Cold 80% Methanol) G->H I Dry Metabolite Extract H->I J Derivatize Sample (MTBSTFA) I->J K GC-MS Analysis J->K L Data Processing: Correct for Natural Abundance K->L M Determine Mass Isotopomer Distributions (MIDs) L->M N Metabolic Flux Analysis & Interpretation M->N

References

Troubleshooting & Optimization

Troubleshooting low incorporation of DL-Aspartic acid-13C1 in cells.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low incorporation of DL-Aspartic acid-13C1 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of my this compound label lower than expected?

A1: Low incorporation of this compound can stem from several factors. Aspartic acid is a non-essential amino acid, meaning most mammalian cells can synthesize it endogenously.[1] This newly synthesized, unlabeled aspartic acid dilutes the pool of the 13C-labeled version you provide in the media. Additionally, the use of a DL-racemic mixture can contribute to lower incorporation, as cells primarily utilize the L-isomer for protein synthesis and central metabolism.[1][2] The D-isomer has distinct biological roles, particularly in the nervous and endocrine systems, and is not typically incorporated into proteins.[2][3][4]

Q2: What is the primary pathway for endogenous aspartic acid synthesis?

A2: The primary route for L-aspartic acid synthesis is through the transamination of oxaloacetate, an intermediate of the tricarboxylic acid (TCA) cycle.[5] This reaction is catalyzed by aspartate aminotransferase.

Q3: Can the D-isomer in the DL-mixture interfere with the uptake of the L-isomer?

A3: Yes, it is possible that D-aspartate can compete with L-aspartate for transport into the cell. Some studies suggest D-aspartate can act as an amino acid uptake blocker in certain contexts, which could reduce the overall intracellular concentration of the labeled L-aspartic acid available for incorporation.[6]

Q4: Is it necessary to use dialyzed serum in my labeling medium?

A4: Absolutely. Standard fetal bovine serum (FBS) contains unlabeled amino acids, including aspartic acid, which will compete with your labeled amino acid for cellular uptake and incorporation, leading to significantly lower labeling efficiency.[7][8] Using dialyzed FBS, which has had small molecules like amino acids removed, is critical for successful labeling experiments.

Q5: How many cell doublings are required for sufficient incorporation?

A5: For metabolic labeling studies, a minimum of five to six cell doublings is generally recommended to ensure that the unlabeled amino acids present in the initial cell population are sufficiently diluted out and replaced by the labeled counterparts from the medium.[8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to low this compound incorporation.

Problem 1: Very Low (<10%) Incorporation of 13C Label
Potential Cause Recommended Action
Competition from Unlabeled Aspartic Acid in Serum Switch to dialyzed fetal bovine serum (dFBS) to eliminate competition from unlabeled amino acids present in standard serum.[7][8]
Endogenous Synthesis of Aspartic Acid L-aspartic acid is synthesized from oxaloacetate.[5] While complete inhibition is challenging without affecting cell health, consider optimizing media components to modulate the TCA cycle.
Insufficient Labeling Time Ensure cells have undergone at least 5-6 doublings in the labeling medium to allow for sufficient turnover of the unlabeled aspartate pool.[8]
Incorrect Labeled Amino Acid Concentration Optimize the concentration of this compound. Too low a concentration can lead to a weak signal, while excessively high concentrations may be toxic.
Problem 2: Moderate but Incomplete (10-50%) Incorporation
Potential Cause Recommended Action
Suboptimal Cell Health Confirm cell viability using a method like Trypan Blue exclusion. Ensure cells are in the logarithmic growth phase and are not under stress.[7]
Use of DL-Aspartic Acid Mixture Mammalian cells preferentially utilize L-aspartic acid.[1][2] The D-isomer is not incorporated into proteins. For protein-centric studies, consider using L-Aspartic acid-13C1 if available.
Metabolic Scrambling The 13C label from aspartic acid can be transferred to other molecules through metabolic pathways.[9] Analyze other metabolites to trace the path of the label.
Amino Acid Transporter Saturation or Inhibition The D-isomer may be inhibiting the uptake of the L-isomer.[6] Consider a dose-response experiment to see if increasing the concentration of the labeled amino acid improves incorporation, but be mindful of potential toxicity.

Experimental Protocols

Protocol: Assessing this compound Incorporation Efficiency
  • Cell Culture:

    • Culture cells in standard growth medium until they reach approximately 70-80% confluency.

    • Prepare the labeling medium: Use a base medium that lacks aspartic acid, and supplement it with dialyzed fetal bovine serum (dFBS) and the desired concentration of this compound.

    • Wash the cells once with phosphate-buffered saline (PBS) to remove residual standard medium.

    • Culture the cells in the prepared labeling medium for a minimum of 5-6 cell doublings.

  • Sample Collection:

    • After the labeling period, wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate.

    • Scrape the cells and collect the cell lysate.

  • Metabolite Extraction:

    • Centrifuge the lysate to pellet cellular debris and proteins.

    • Collect the supernatant containing the polar metabolites for analysis.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the isotopic enrichment of aspartic acid and its downstream metabolites.

Visualizations

experimental_workflow Experimental Workflow for Assessing Incorporation cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis cell_culture 1. Cell Culture in Standard Medium prepare_media 2. Prepare Labeling Medium (Asp-free + dFBS + 13C-Asp) wash_cells 3. Wash Cells (PBS) prepare_media->wash_cells add_labeling_media 4. Culture in Labeling Medium (5-6 doublings) wash_cells->add_labeling_media sample_collection 5. Sample Collection & Quenching add_labeling_media->sample_collection metabolite_extraction 6. Metabolite Extraction sample_collection->metabolite_extraction lc_ms 7. LC-MS/MS Analysis metabolite_extraction->lc_ms data_analysis 8. Data Analysis (Incorporation %) lc_ms->data_analysis

Caption: Workflow for assessing this compound incorporation.

signaling_pathway Aspartic Acid Metabolism and Incorporation cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_tca TCA Cycle DL_Asp_13C1 This compound L_Asp_13C1 L-Aspartic acid-13C1 DL_Asp_13C1->L_Asp_13C1 Uptake D_Asp_13C1 D-Aspartic acid-13C1 DL_Asp_13C1->D_Asp_13C1 Uptake Oxaloacetate Oxaloacetate Unlabeled_L_Asp Unlabeled L-Aspartic Acid (Endogenous Synthesis) Oxaloacetate->Unlabeled_L_Asp Transamination Asp_Pool Intracellular Aspartate Pool L_Asp_13C1->Asp_Pool Unlabeled_L_Asp->Asp_Pool Dilution Protein Protein Synthesis Asp_Pool->Protein Other_Metabolites Other Metabolic Pathways (e.g., Nucleotide Synthesis) Asp_Pool->Other_Metabolites

Caption: Key pathways affecting this compound incorporation.

References

Technical Support Center: Correcting for Natural 13C Abundance in DL-Aspartic acid-13C1 Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for natural 13C abundance in mass spectrometry data from experiments using DL-Aspartic acid-13C1.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for natural 13C abundance in my this compound experiment?

A1: All carbon-containing molecules, including DL-Aspartic acid, have a naturally occurring low level of the 13C isotope. The natural abundance of 13C is approximately 1.1%.[1][2] This means that even in an unlabeled sample, a small fraction of the molecules will contain one or more 13C atoms, contributing to the M+1, M+2, etc. peaks in a mass spectrum. In a labeling experiment with this compound, your mass spectrometer will detect both the 13C incorporated from your tracer and the naturally present 13C. Failing to correct for this natural abundance will lead to an overestimation of the true isotopic enrichment from your tracer, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[3][4]

Q2: What is a Mass Isotopomer Distribution (MID)?

A2: A Mass Isotopomer Distribution (MID) represents the fractional abundance of all the mass isotopologues of a molecule. Isotopologues are molecules that have the same chemical formula but differ in their isotopic composition. For DL-Aspartic acid (C₄H₇NO₄), the isotopologues include:

  • M+0: A molecule with no heavy isotopes.

  • M+1: A molecule containing one 13C, one 15N, or another heavy isotope.

  • M+2: A molecule containing two heavy isotopes, and so on.

The MID is a vector of the relative abundances of each of these isotopologues, and the sum of these abundances equals 1 (or 100%).

Q3: How is the correction for natural 13C abundance performed?

A3: The correction is typically performed using a matrix-based mathematical approach. A correction matrix is generated based on the elemental formula of the analyte (in this case, DL-Aspartic acid, C₄H₇NO₄, and any derivatizing agents) and the known natural abundances of all its constituent isotopes (C, H, N, O). This matrix is then used to mathematically remove the contribution of naturally occurring isotopes from the measured MID to yield the corrected MID, which reflects the true enrichment from the this compound tracer.

Q4: What information is essential to perform an accurate correction?

A4: To perform an accurate correction, you will need:

  • The complete and correct molecular formula of the analyte, including any derivatization agents. For DL-Aspartic acid, the formula is C₄H₇NO₄.[5][6][7][8][9]

  • The measured (raw) mass isotopomer distribution (MID) of your analyte from the mass spectrometer.

  • The isotopic purity of your this compound tracer, as commercial standards are never 100% pure.[10]

Q5: What software tools are available for natural abundance correction?

A5: Several software tools can automate the correction process. Commonly used options include:

  • IsoCor: A user-friendly tool for correcting MS data for natural isotope abundance and tracer impurity.[11]

  • IsoCorrectoR: An R-based tool with similar functionalities.[12]

  • AccuCor: An R package designed for correcting high-resolution mass spectrometry data.

Experimental Protocols

Protocol 1: General Experimental Workflow for a this compound Labeling Experiment
  • Sample Preparation:

    • Culture cells or prepare your biological system under standard conditions.

    • Include both unlabeled (natural abundance) control groups and groups that will be treated with this compound.

  • Isotope Labeling:

    • Introduce this compound to the experimental group at the desired concentration and for the appropriate duration. The optimal time and concentration should be determined empirically for your specific system.

  • Metabolite Extraction:

    • Quench metabolism rapidly to prevent further enzymatic activity. A common method is to use ice-cold methanol.

    • Extract metabolites using a suitable protocol for your sample type.

  • Mass Spectrometry Analysis:

    • Analyze the extracted metabolites using a mass spectrometer (e.g., GC-MS or LC-MS).

    • Acquire data in full scan mode to capture the entire mass isotopomer distribution for DL-Aspartic acid and other relevant metabolites.

  • Data Processing and Correction:

    • Process the raw data to obtain the measured MIDs for your metabolites of interest.

    • Use a software tool like IsoCor to correct for natural 13C abundance using the elemental formula of the analyzed form of aspartic acid.

Data Presentation

Table 1: Natural Isotopic Abundance of Key Elements in DL-Aspartic Acid

ElementIsotopeNatural Abundance (%)
Carbon¹²C~98.9%
¹³C~1.1%
Hydrogen¹H~99.98%
²H~0.02%
Nitrogen¹⁴N~99.63%
¹⁵N~0.37%
Oxygen¹⁶O~99.76%
¹⁷O~0.04%
¹⁸O~0.20%

Note: These are approximate values and can vary slightly.[1][13][14]

Table 2: Example of Measured vs. Corrected Mass Isotopomer Distribution for Aspartic Acid

IsotopologueMeasured Abundance (%) (Unlabeled Sample)Measured Abundance (%) (Labeled Sample)Corrected Abundance (%) (Labeled Sample)
M+095.550.245.0
M+14.245.349.5
M+20.34.05.0
M+3<0.10.50.5
M+4<0.1<0.1<0.1

This is a hypothetical example to illustrate the effect of the correction.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Negative abundance values after correction 1. Low signal intensity or missing peaks in the raw data. 2. Incorrect background subtraction. 3. Incorrect molecular formula used for correction.1. Ensure sufficient signal-to-noise for all isotopologues. 2. Review background subtraction parameters. 3. Double-check the elemental formula of the metabolite, including any derivatizing agents.
Corrected enrichment is higher/lower than expected 1. Inaccurate isotopic purity of the tracer was used in the correction. 2. Errors in sample preparation or handling.1. Verify the isotopic purity of your this compound tracer from the supplier's certificate of analysis. 2. Review sample preparation protocols for consistency.
High M+1 peak in unlabeled control samples after correction 1. Incomplete correction or error in the correction algorithm. 2. Presence of an interfering compound with a similar mass.1. Re-run the correction, ensuring all parameters are correct. 2. Improve chromatographic separation to resolve any co-eluting species.
Inconsistent labeling patterns across replicates 1. Variability in cell culture conditions or metabolic state. 2. Inconsistent tracer concentration or incubation time.1. Standardize cell seeding, growth conditions, and harvesting time. 2. Ensure accurate and consistent addition of the tracer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_correction Data Correction Unlabeled Unlabeled Control MS Mass Spectrometry Unlabeled->MS Labeled This compound Labeled Labeled->MS RawData Raw MID Data MS->RawData Correction Natural Abundance Correction Software RawData->Correction CorrectedData Corrected MID Correction->CorrectedData Interpretation Interpretation CorrectedData->Interpretation Downstream Analysis

Caption: Experimental workflow for 13C labeling and data correction.

logical_relationship Measured_MID Measured MID (Tracer + Natural 13C) Corrected_MID Corrected MID (Tracer Enrichment Only) Measured_MID->Corrected_MID Apply Correction Matrix Natural_Abundance Natural Isotopic Abundance (C, H, N, O) Correction_Matrix Correction Matrix Natural_Abundance->Correction_Matrix Elemental_Formula Elemental Formula (e.g., C4H7NO4) Elemental_Formula->Correction_Matrix Correction_Matrix->Corrected_MID

Caption: Logical relationship for natural abundance correction.

References

Optimizing DL-Aspartic Acid-¹³C₁ Concentration for Tracer Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing DL-Aspartic acid-¹³C₁ concentration for tracer studies. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic fate of L-aspartate and how can it be traced using ¹³C labeling?

A1: L-aspartate is a non-essential amino acid that plays a crucial role in central carbon metabolism. Its primary metabolic fate is closely tied to the Tricarboxylic Acid (TCA) cycle. Through the action of aspartate aminotransferase, L-aspartate is reversibly converted to oxaloacetate, a key intermediate in the TCA cycle. By using ¹³C-labeled L-aspartate, researchers can trace the incorporation of the labeled carbon into various TCA cycle intermediates, such as malate, fumarate, and citrate, as well as into other amino acids that are synthesized from these intermediates. This allows for the quantification of anaplerotic and cataplerotic fluxes, providing insights into cellular energy metabolism and biosynthesis.[1][2]

Q2: What are the key considerations when using a racemic mixture like DL-Aspartic acid-¹³C₁ as a tracer?

A2: Using a DL-racemic mixture introduces the complexity of stereoisomer-specific metabolism. While the L-isomer is readily metabolized via pathways like the TCA cycle, the D-isomer follows a different metabolic route.[3] Mammalian cells possess the enzyme D-amino acid oxidase (DAO), which specifically metabolizes D-amino acids.[4][5][6] The activity of this enzyme can vary between cell types and tissues, influencing the contribution of the D-isomer to the overall metabolic landscape. It is crucial to consider the expression and activity of DAO in your experimental model, as it will impact the interpretation of labeling patterns.[7][8]

Q3: How does the metabolism of D-aspartic acid differ from L-aspartic acid in mammalian cells?

A3: D-aspartic acid is not incorporated into proteins and has distinct physiological roles, particularly in the nervous and endocrine systems.[9] Its metabolism is primarily governed by D-amino acid oxidase (DAO), which converts D-aspartate to oxaloacetate, ammonia, and hydrogen peroxide.[10] This is in contrast to L-aspartate, which is primarily interconverted with oxaloacetate by aspartate aminotransferase as part of the malate-aspartate shuttle and anaplerosis. The presence of DAO means that the ¹³C label from D-aspartate can also enter the TCA cycle, but the pathway and regulation are distinct from that of L-aspartate.

Q4: When should I choose a uniformly labeled tracer (e.g., L-Aspartic acid-¹³C₄) versus a positionally labeled tracer (e.g., DL-Aspartic acid-¹³C₁)?

A4: The choice between a uniformly and a positionally labeled tracer depends on the specific metabolic question you are asking.

  • Uniformly labeled tracers (e.g., L-Aspartic acid-¹³C₄) are beneficial for tracing the overall contribution of the carbon backbone to downstream metabolites. They are often used to get a general overview of pathway activity.

  • Positionally labeled tracers (e.g., DL-Aspartic acid-¹³C₁) are more informative for elucidating specific reaction mechanisms and pathways. By tracking the fate of a single labeled carbon, you can often distinguish between different metabolic routes. For example, the position of the label in TCA cycle intermediates can reveal the activity of specific enzymes.[11][12]

Troubleshooting Guides

Issue 1: Low or No Isotopic Enrichment in Downstream Metabolites

Symptoms:

  • Mass spectrometry data shows minimal or no incorporation of ¹³C from DL-Aspartic acid-¹³C₁ into TCA cycle intermediates or other target metabolites.

  • Mass isotopologue distributions (MIDs) are close to natural abundance.

Potential Cause Troubleshooting Steps
Inadequate Tracer Concentration The concentration of DL-Aspartic acid-¹³C₁ may be too low for efficient uptake and metabolism, especially if the unlabeled aspartate pool in the medium is high. Conduct a dose-response experiment to determine the optimal concentration for your specific cell line (see Experimental Protocols section).[13][14]
Insufficient Incubation Time The time required to reach isotopic steady state can vary depending on the cell type and the turnover rate of the metabolic pathway of interest. Perform a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to determine the optimal labeling duration.[15]
Dilution from Unlabeled Sources Standard culture media often contain unlabeled aspartate and other amino acids that can dilute the ¹³C label. Use a custom medium that lacks unlabeled aspartate and consider using dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids.[15]
Slow Substrate Uptake or Metabolism Ensure cells are in a logarithmic growth phase and are metabolically active. Poor cell health can significantly reduce metabolic activity. Verify tracer uptake by measuring its concentration in the medium over time.[15]
Issue 2: High Variability in Isotopic Enrichment Across Replicates

Symptoms:

  • Significant differences in ¹³C enrichment for the same metabolite across biological or technical replicates.

Potential Cause Troubleshooting Steps
Inconsistent Cell Culture Conditions Variations in cell density, growth phase, or medium conditions between replicates can lead to different metabolic states. Standardize your cell seeding density and ensure all replicates are at a similar confluency (e.g., 80%) at the time of labeling. Use the same batch of medium and supplements for all replicates.[14]
Inconsistent Sample Handling Differences in the timing or temperature during sample quenching and metabolite extraction can introduce variability. Adhere to a strict, standardized protocol for all samples, ensuring rapid and consistent processing.
Analytical Instrument Variability Fluctuations in mass spectrometer performance can introduce analytical variance. Calibrate and validate your instrument before running samples. Include a set of standards at the beginning and end of your sample sequence to monitor for any instrument drift.[14]
Issue 3: Unexpected Labeling Patterns or Metabolite Profiles

Symptoms:

  • The observed mass isotopologue distributions do not match the expected patterns based on known metabolic pathways.

  • Unusual labeled metabolites are detected.

Potential Cause Troubleshooting Steps
Metabolism of the D-Isomer The presence of D-amino acid oxidase (DAO) activity can lead to the entry of the ¹³C label into the TCA cycle via a pathway distinct from the L-isomer. Measure DAO activity in your cell line or consider using an inhibitor if you wish to specifically trace the L-isomer's metabolism.
Metabolic Reprogramming The experimental conditions, including the use of a specific tracer, might alter the cells' metabolism. Compare the overall metabolite profiles of cells grown with and without the tracer to identify any significant metabolic shifts.
Contamination Contamination from unlabeled sources in your media or during sample preparation can lead to misleading results. Ensure the use of high-purity reagents and a clean working environment.[16]

Data Presentation

The following tables provide an illustrative example of how to present quantitative data from an experiment to optimize DL-Aspartic acid-¹³C₁ concentration. Disclaimer: This data is hypothetical and for illustrative purposes only. Researchers must perform their own experiments to determine the optimal conditions for their specific experimental setup.

Table 1: Isotopic Enrichment of Key TCA Cycle Intermediates at Varying DL-Aspartic acid-¹³C₁ Concentrations in a Hypothetical Cell Line after 24 hours.

Tracer Concentration (mM)Citrate (M+1 Enrichment %)α-Ketoglutarate (M+1 Enrichment %)Malate (M+1 Enrichment %)
0.15.2 ± 0.84.5 ± 0.66.1 ± 0.9
0.522.8 ± 2.119.7 ± 1.825.3 ± 2.4
1.045.1 ± 3.539.8 ± 3.148.9 ± 4.0
2.068.3 ± 5.261.2 ± 4.872.5 ± 5.9
5.075.6 ± 6.168.9 ± 5.580.1 ± 6.7

Table 2: Cell Viability at Varying DL-Aspartic acid-¹³C₁ Concentrations.

Tracer Concentration (mM)Cell Viability (%)
0 (Control)98.5 ± 1.2
0.198.1 ± 1.5
0.597.6 ± 1.8
1.096.9 ± 2.0
2.095.8 ± 2.3
5.085.3 ± 4.1

Experimental Protocols

Protocol 1: Optimizing DL-Aspartic acid-¹³C₁ Tracer Concentration

This protocol outlines a systematic approach to determine the optimal concentration of DL-Aspartic acid-¹³C₁ for your specific cell line and experimental goals.

Materials:

  • Cells of interest

  • Base cell culture medium lacking aspartic acid

  • DL-Aspartic acid-¹³C₁

  • Dialyzed fetal bovine serum (dFBS)

  • Standard cell culture equipment

  • Phosphate-buffered saline (PBS)

  • Reagents for cell viability assay (e.g., Trypan Blue, MTT)

  • Pre-chilled extraction solvent (e.g., 80% methanol)

Procedure:

  • Cell Seeding: Seed cells in multiple-well plates at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Media Preparation: Prepare labeling media with a range of DL-Aspartic acid-¹³C₁ concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM) in aspartic acid-free base medium supplemented with dFBS and other necessary nutrients.

  • Cell Washing: Once cells reach the desired confluency (typically 70-80%), aspirate the standard medium and wash the cells twice with pre-warmed sterile PBS to remove residual unlabeled aspartate.

  • Labeling: Add the pre-warmed labeling media with different tracer concentrations to the respective wells. Include a control group with unlabeled aspartate.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay on a subset of wells for each concentration to assess potential toxicity.

  • Metabolite Extraction: For the remaining wells, rapidly aspirate the labeling medium, wash the cells once with ice-cold PBS, and then quench metabolism and extract metabolites by adding a pre-chilled extraction solvent.

  • Sample Processing and Analysis: Process the extracted metabolites for analysis by mass spectrometry (LC-MS or GC-MS) to determine the isotopic enrichment in your metabolites of interest.

  • Data Interpretation: Compare the isotopic enrichment and cell viability data across the different concentrations to identify the optimal concentration that provides sufficient enrichment without compromising cell health.

Protocol 2: Sample Preparation for GC-MS Analysis of ¹³C-Labeled Amino Acids

This protocol describes the general procedure for preparing cell extracts for the analysis of ¹³C enrichment in amino acids by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Cell lysate in extraction solvent

  • 6 M Hydrochloric acid (HCl)

  • Derivatization reagent (e.g., N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide - MTBSTFA)

  • GC-MS vials and inserts

Procedure:

  • Protein Hydrolysis:

    • Dry a portion of the cell lysate.

    • Add 6 M HCl to the dried extract.

    • Seal the vial and heat at 100-110°C for 24 hours to hydrolyze proteins into their constituent amino acids.

    • Dry the hydrolyzed sample under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • To the dried hydrolysate, add a suitable solvent (e.g., pyridine) and the derivatization reagent (e.g., MTBSTFA).

    • Incubate the mixture at a temperature and for a duration appropriate for the chosen reagent (e.g., 70°C for 1 hour for MTBSTFA) to create volatile amino acid derivatives.[17]

  • GC-MS Analysis:

    • Transfer the derivatized sample to a GC-MS vial with an insert.

    • Analyze the sample using a GC-MS system equipped with an appropriate column and method to separate and detect the derivatized amino acids.

    • Acquire data in full scan mode to determine the mass isotopologue distributions of the amino acids of interest.

  • Data Analysis:

    • Correct the raw data for the natural abundance of ¹³C and other isotopes.

    • Calculate the percentage of ¹³C enrichment for each amino acid.

Visualizations

Experimental_Workflow_Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Outcome seed_cells Seed Cells in Multi-well Plates prep_media Prepare Labeling Media with Varying Tracer Concentrations seed_cells->prep_media wash_cells Wash Cells with PBS prep_media->wash_cells add_media Add Labeling Media wash_cells->add_media incubate Incubate for a Defined Period add_media->incubate viability Assess Cell Viability incubate->viability extract Quench and Extract Metabolites incubate->extract interpret Interpret Data and Determine Optimal Concentration viability->interpret ms_analysis Analyze by Mass Spectrometry extract->ms_analysis ms_analysis->interpret

Caption: Workflow for optimizing DL-Aspartic acid-¹³C₁ concentration.

Aspartate_Metabolism cluster_dl_aspartate DL-Aspartic acid-¹³C₁ cluster_tca TCA Cycle cluster_dao DAO Pathway l_asp L-Aspartic acid-¹³C₁ oaa Oxaloacetate-¹³C₁ l_asp->oaa Aspartate Aminotransferase d_asp D-Aspartic acid-¹³C₁ dao D-amino acid oxidase d_asp->dao citrate Citrate oaa->citrate akg α-Ketoglutarate citrate->akg malate Malate akg->malate malate->oaa dao_products Oxaloacetate-¹³C₁ + NH₃ + H₂O₂ dao->dao_products dao_products->oaa

Caption: Metabolic fate of DL-Aspartic acid-¹³C₁.

Troubleshooting_Low_Enrichment start Low or No Isotopic Enrichment cause1 Inadequate Tracer Concentration? start->cause1 cause2 Insufficient Incubation Time? cause1->cause2 No solution1 Perform Dose-Response Experiment cause1->solution1 Yes cause3 Dilution from Unlabeled Sources? cause2->cause3 No solution2 Perform Time-Course Experiment cause2->solution2 Yes cause4 Slow Metabolism? cause3->cause4 No solution3 Use Aspartate-Free Medium and Dialyzed Serum cause3->solution3 Yes solution4 Check Cell Health and Uptake cause4->solution4 Yes

Caption: Troubleshooting low isotopic enrichment.

References

Technical Support Center: Mass Spectrometry Analysis of 13C Labeled Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks during mass spectrometry (MS) analysis of 13C labeled aspartic acid.

Frequently Asked Questions (FAQs)

Q1: I am observing peaks in my mass spectrum that do not correspond to the expected molecular ion of my 13C labeled aspartic acid. What are the common causes?

Unexpected peaks in the mass spectrum when analyzing 13C labeled aspartic acid can originate from several sources:

  • In-source Fragmentation: The energy in the ion source can cause the labeled aspartic acid to fragment. A common fragmentation for amino acids is the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid groups.[1][2]

  • Adduct Formation: The labeled aspartic acid molecule can associate with ions present in the mobile phase or sample matrix. Common adducts in electrospray ionization (ESI) include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺).[3][4][5]

  • Contamination: Extraneous peaks can arise from contaminants in your sample, solvents, or the LC-MS system itself. Common contaminants include plasticizers, detergents, and residual molecules from previous analyses.[6][7]

  • Isotopic Variants: Naturally occurring isotopes, primarily ¹³C, will result in a small M+1 peak for the unlabeled portion of your standard. For your labeled compound, you may see a distribution of isotopologues depending on the efficiency of the labeling.

  • Metabolic Conversion: If the labeled aspartic acid was used in a biological system, it might have been metabolically converted into other amino acids or molecules, which would then be detected by the mass spectrometer.[7][8]

  • Incomplete Labeling: The synthesis of the 13C labeled aspartic acid may not be 100% complete, leading to the presence of unlabeled or partially labeled molecules.[7]

Q2: My 13C-labeled aspartic acid seems to have a different retention time compared to the native (unlabeled) standard. Is this expected?

While 13C-labeled internal standards are chemically very similar to their unlabeled counterparts, minor chromatographic shifts can occasionally be observed, especially with high-resolution chromatography systems.[9] However, significant shifts are not expected. If you observe a notable difference, it could be due to:

  • Different Salt Forms: The labeled and unlabeled standards may be in different salt forms, which can affect their chromatographic behavior.

  • Sample Matrix Effects: Components in the matrix of one sample might be affecting the retention time differently than in the other.

  • Column Degradation: Over time, the performance of the chromatography column can change, potentially affecting retention times.[10]

Q3: How can I confirm if an unexpected peak is an in-source fragment of my 13C labeled aspartic acid?

There are a couple of methods to verify if a peak is an in-source fragment:

  • Vary Source Energy: By methodically decreasing the energy in the ion source (e.g., fragmentor or cone voltage), you can observe the effect on the peak intensities. If the intensity of the unexpected peak decreases while the intensity of the parent ion increases, it is very likely an in-source fragment.[11]

  • Tandem MS (MS/MS): Isolate the suspected parent ion (the 13C labeled aspartic acid) and perform collision-induced dissociation (CID). If the fragment ions generated in the MS/MS spectrum match the unexpected peaks you see in your full scan spectrum, this confirms the fragmentation pathway.[11]

Troubleshooting Guides

Issue 1: Presence of Unexpected Peaks

This guide will help you systematically identify the source of unexpected peaks in your mass spectrum.

Step 1: Characterize the Unexpected Peak

  • Determine the mass-to-charge ratio (m/z): Calculate the mass difference between the unexpected peak and your expected 13C labeled aspartic acid ion.

  • Check for Common Adducts: Compare the mass difference to the masses of common adducts.

Adduct IonMass Added (Da)
Sodium (Na⁺)22.9898
Potassium (K⁺)38.9637
Ammonium (NH₄⁺)18.0344
Acetonitrile (B52724) (ACN)41.0265

Step 2: Investigate In-Source Fragmentation

  • Follow the experimental protocol below to determine if the peak is due to in-source fragmentation.

Experimental Protocols

Protocol 1: Investigating In-Source Fragmentation by Varying Source Energy
  • Initial Analysis: Inject your 13C labeled aspartic acid sample using your standard ESI-MS method.

  • Identify Key Ions: Note the m/z and intensity of the suspected parent ion and the unexpected peak(s).

  • Systematic Voltage Reduction: Create a series of methods where you incrementally decrease the fragmentor or cone voltage (e.g., in 10-20 V steps) from your original setting.

  • Analyze Injections: Inject your sample with each of these methods.

  • Data Evaluation: Plot the intensity of the parent ion and the unexpected peak as a function of the fragmentor/cone voltage. A decrease in the unexpected peak's intensity with a corresponding increase in the parent ion's intensity strongly suggests in-source fragmentation.

Protocol 2: Sample Preparation for LC-MS Analysis of Aspartic Acid
  • Standard Preparation: Prepare a stock solution of 13C labeled aspartic acid in a suitable solvent (e.g., water or a weak buffer). Prepare a series of dilutions for calibration.

  • Sample Extraction (from biological matrix):

    • Add a known amount of a suitable internal standard (if different from the 13C labeled aspartic acid) to your sample.

    • Perform a protein precipitation step by adding a cold organic solvent like acetonitrile or methanol (B129727) (typically 3:1 or 4:1 ratio of solvent to sample).[12]

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for analysis.

  • Solvent Evaporation and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a solvent that is compatible with your initial mobile phase conditions to ensure good peak shape.

Visualizations

Troubleshooting_Workflow start Unexpected Peak Observed check_adduct Calculate Mass Difference. Is it a common adduct? start->check_adduct is_adduct Likely Adduct Formation check_adduct->is_adduct Yes not_adduct No check_adduct->not_adduct check_fragmentation Vary Source Energy. Does peak intensity change inversely to the parent ion? not_adduct->check_fragmentation is_fragment Likely In-source Fragment check_fragmentation->is_fragment Yes not_fragment No check_fragmentation->not_fragment check_contamination Analyze a Solvent Blank. Is the peak present? not_fragment->check_contamination is_contamination Likely Contamination check_contamination->is_contamination Yes not_contamination No check_contamination->not_contamination further_investigation Consider Metabolic Conversion or Incomplete Labeling not_contamination->further_investigation

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

Aspartic_Acid_Fragmentation parent [M+H]⁺ (13C-Aspartic Acid) loss_h2o [M+H - H₂O]⁺ parent->loss_h2o - H₂O loss_co [M+H - H₂O - CO]⁺ loss_h2o->loss_co - CO

Caption: Common fragmentation pathway for protonated aspartic acid.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in ¹³C Protein NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise (S/N) ratio in your ¹³C NMR experiments on proteins, ensuring the acquisition of high-quality data.

Frequently Asked Questions (FAQs)

Q1: My ¹³C NMR spectrum has a very low signal-to-noise ratio. What are the initial troubleshooting steps?

A1: A low S/N ratio is a common challenge in ¹³C NMR due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.[1][2] Here are the fundamental steps to enhance sensitivity:

  • Increase Sample Concentration: The signal intensity is directly proportional to the sample concentration.[3] For ¹³C labeled proteins, a concentration of 0.3-0.5 mM is generally recommended, though peptide samples can sometimes be concentrated to 2-5 mM.[3][4] For interaction studies, concentrations as low as 0.1 mM may be sufficient.[4] It is crucial to balance high concentration with sample stability to prevent aggregation.[4][5]

  • Optimize the Number of Scans (NS): Increasing the number of scans is a direct way to improve the S/N ratio. The S/N ratio increases with the square root of the number of scans; therefore, quadrupling the number of scans will double the S/N ratio.[1][6]

  • Ensure Proper Probe Tuning: A well-tuned probe is essential for efficient signal transmission and detection. Poor tuning can lead to broad lines and a reduced S/N ratio.[1][7]

Q2: How can I optimize my protein sample preparation for better ¹³C NMR signal?

A2: Proper sample preparation is critical for a high-quality spectrum.[6] Key considerations include:

  • Isotopic Labeling: For proteins larger than ~40 residues, isotopic labeling with ¹³C (often in conjunction with ¹⁵N) is essential to overcome low natural abundance and reduce spectral overlap.[2][3]

  • Deuteration: For proteins larger than ~25 kDa, replacing non-exchangeable protons with deuterium (B1214612) (²H) can significantly improve data quality.[8] Deuteration reduces ¹H-¹H dipolar interactions, leading to longer relaxation times and a significant enhancement of the S/N ratio.[8][9] This is typically achieved by expressing the protein in deuterated media.[8]

  • Buffer Conditions: Optimize buffer components to ensure protein stability and solubility at high concentrations.[5] Thermal shift assays can be employed to screen for optimal buffer conditions.[5] While higher ionic strength can improve solubility for some proteins, it can decrease the intrinsic S/N of the experiment.[5]

Q3: Which experimental parameters and pulse sequences are most effective for enhancing the ¹³C signal?

A3: Optimizing acquisition parameters and selecting appropriate pulse sequences can significantly boost signal intensity.

  • Pulse Angle (Flip Angle): Using a smaller flip angle (e.g., 30°) instead of a 90° pulse allows for a shorter relaxation delay (D1) without saturating signals, which is particularly beneficial for carbons with long T1 relaxation times, like quaternary carbons.[1][6][10]

  • Nuclear Overhauser Effect (NOE): Utilizing ¹H decoupling during the relaxation delay can provide ¹H-¹³C NOE, which can increase a ¹³C signal by as much as 200%.[10] However, this is not effective for quaternary carbons.[1]

  • Polarization Transfer Experiments (DEPT/INEPT): Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) can enhance the signal of protonated carbons by a factor of approximately 4. These sequences, however, do not detect quaternary carbons.[1]

  • HSQC and HMQC: For labeled proteins, 2D heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) are fundamental. HSQC is often preferred for smaller proteins as it can produce narrower cross-peaks.[11]

Advanced Techniques for Signal Enhancement

Q4: I'm working with a very large or challenging protein system. What advanced methods can I use to improve the S/N ratio?

A4: For complex systems, several advanced techniques can provide significant sensitivity gains.

  • Cryoprobes: Cryogenically cooled probes dramatically reduce thermal noise in the detection coil and preamplifiers.[1][12] This can lead to a significant S/N increase of up to 4-fold or more compared to a room-temperature probe, making it one of the most effective hardware solutions.[1][13][14]

  • Non-Uniform Sampling (NUS): NUS is an acquisition method for multidimensional NMR that skips a fraction of the data points in the indirect dimensions.[15][16][17] This can save considerable acquisition time and can also enhance the S/N ratio and resolution.[15][18][19]

  • Paramagnetic Relaxation Enhancement (PRE): PRE utilizes a paramagnetic center, either intrinsic to the protein (e.g., in metalloproteins) or an externally added paramagnetic label, to increase nuclear relaxation rates.[20] This effect can be used to obtain long-range distance information (up to ~35 Å) and can also be used to accelerate data acquisition by reducing long T1 relaxation times.[20][21][22]

Quantitative Data Summary

The following tables summarize the expected sensitivity gains from various techniques.

Table 1: General Techniques for S/N Enhancement

TechniqueExpected S/N GainKey Considerations
Increased Number of Scans Proportional to the square root of the scan number increase.[1][6]Increases total experiment time.
Nuclear Overhauser Effect (NOE) Up to ~200% (3x signal) for protonated carbons.[1][10]Not effective for quaternary carbons.
Polarization Transfer (DEPT/INEPT) ~4x for protonated ¹³C.[1]Does not detect quaternary carbons.

Table 2: Advanced Techniques and Hardware for S/N Enhancement

Technique/HardwareExpected S/N GainKey Considerations
Cryoprobe 3-4x or more compared to a room temperature probe.[1][12][13]Hardware upgrade required.
Deuteration Significant S/N improvement, especially for proteins >25 kDa.[8]Requires protein expression in deuterated media.
Non-Uniform Sampling (NUS) Can provide up to a 2-fold enhancement in S/N.[18]Requires specific processing algorithms.
Paramagnetic Relaxation Enhancement (PRE) Sensitivity enhancements of 1.4-2.9 have been demonstrated.[21]Requires a paramagnetic center; can cause line broadening.

Experimental Protocols

Protocol 1: Uniform ¹³C, ¹⁵N Isotopic Labeling of Proteins in E. coli
  • Prepare Minimal Media: Prepare M9 minimal media. For 1 liter, this typically includes M9 salts, 2 mM MgSO₄, and 0.1 mM CaCl₂.

  • Add Isotope-Labeled Sources: Instead of standard glucose and ammonium (B1175870) chloride, supplement the media with uniformly labeled [U-¹³C₆]glucose (as the sole carbon source) and ¹⁵NH₄Cl (as the sole nitrogen source). Alternatively, sodium [1,2-¹³C₂]acetate can be used as a more cost-effective carbon source than labeled glucose.[23]

  • Inoculation and Growth: Inoculate the media with an E. coli expression strain (e.g., BL21(DE3)) carrying the plasmid for the protein of interest. Grow the culture at the optimal temperature (e.g., 37°C) with shaking.

  • Induction: When the culture reaches an appropriate optical density (e.g., OD₆₀₀ of 0.6-0.8), induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Harvesting and Purification: After a suitable induction period (e.g., 3-5 hours or overnight at a lower temperature), harvest the cells by centrifugation. Purify the labeled protein using standard chromatography techniques.

Protocol 2: Paramagnetic Relaxation Enhancement (PRE) Measurement

This protocol describes the use of a nitroxide spin label attached to an engineered cysteine residue.

  • Protein Preparation: Prepare two samples of your ¹⁵N-labeled protein: one with a surface-exposed cysteine residue and a cysteine-free variant (or a variant where the target cysteine is mutated to another amino acid) as a diamagnetic control.

  • Spin Labeling:

    • Reduce the cysteine-containing protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

    • Add a nitroxide spin label (e.g., 3-maleimido-PROXYL) in molar excess (e.g., 20-fold) to the protein solution.[24]

    • Incubate the reaction overnight at room temperature or 4°C, protected from light.[24]

  • Removal of Free Spin Label: Remove the unreacted spin label using dialysis or gel filtration to prevent non-specific solvent PRE.[24]

  • NMR Data Acquisition:

    • Prepare two NMR samples: the spin-labeled (paramagnetic) protein and the diamagnetic control protein, both at the same concentration.

    • Acquire identical 2D ¹H-¹⁵N HSQC spectra for both samples.

  • Data Analysis:

    • Calculate the PRE effect by comparing the peak intensities in the paramagnetic (I_para) and diamagnetic (I_dia) spectra. The intensity ratio (I_para / I_dia) will be less than 1 for residues affected by the paramagnetic label.

    • The PRE-induced transverse relaxation rate enhancement (Γ₂) can be calculated from the intensity ratio.

Visualizations

Troubleshooting_Workflow Start Low S/N in ¹³C Spectrum CheckSample 1. Review Sample Preparation Start->CheckSample Concentration Increase Protein Concentration CheckSample->Concentration Is concentration optimal? Labeling Implement/Optimize Isotopic Labeling (¹³C, ¹⁵N) CheckSample->Labeling Is protein labeled? Deuteration Use Deuteration for Large Proteins (>25 kDa) CheckSample->Deuteration Is protein large? Buffer Optimize Buffer for Stability CheckSample->Buffer Is sample stable? CheckParameters 2. Optimize Acquisition Parameters Scans Increase Number of Scans CheckParameters->Scans Is experiment time sufficient? PulseAngle Use Smaller Flip Angle (e.g., 30°) CheckParameters->PulseAngle Are quaternary Cs important? NOE Enable NOE Enhancement CheckParameters->NOE Are protonated Cs weak? PulseSequence Use Polarization Transfer (DEPT, INEPT) CheckParameters->PulseSequence Need more signal for protonated Cs? AdvancedMethods 3. Consider Advanced Techniques Cryoprobe Use a Cryoprobe AdvancedMethods->Cryoprobe Is hardware available? NUS Implement Non-Uniform Sampling (NUS) AdvancedMethods->NUS Need to save time on multidimensional experiments? PRE Use Paramagnetic Relaxation Enhancement (PRE) AdvancedMethods->PRE Need long-range distance restraints? Concentration->CheckParameters Labeling->CheckParameters Deuteration->CheckParameters Buffer->CheckParameters Scans->AdvancedMethods PulseAngle->AdvancedMethods NOE->AdvancedMethods PulseSequence->AdvancedMethods End High-Quality Spectrum Cryoprobe->End NUS->End PRE->End Isotopic_Labeling_Strategy ProteinSize Protein Size SmallProtein < 40 Residues ProteinSize->SmallProtein Small LargeProtein > 40 Residues ProteinSize->LargeProtein Large NaturalAbundance Natural Abundance (with Cryoprobe) SmallProtein->NaturalAbundance UniformLabeling Uniform ¹³C/¹⁵N Labeling LargeProtein->UniformLabeling Deuteration Deuteration LargeProtein->Deuteration If > 25 kDa FractionalLabeling Fractional ¹³C Labeling UniformLabeling->FractionalLabeling To reduce ¹³C-¹³C coupling SelectiveLabeling Selective Labeling UniformLabeling->SelectiveLabeling To simplify spectra PRE_Experiment_Workflow Start Start: Prepare Protein Samples CysSample Protein with Cysteine Start->CysSample ControlSample Diamagnetic Control (Cys-free) Start->ControlSample SpinLabeling Attach Nitroxide Spin Label CysSample->SpinLabeling DiamagneticSpec Diamagnetic Sample Spectrum ControlSample->DiamagneticSpec Purification Remove Free Spin Label SpinLabeling->Purification ParamagneticSpec Paramagnetic Sample Spectrum Purification->ParamagneticSpec NMR_Acquisition Acquire 2D ¹H-¹⁵N HSQC Spectra Analysis Analyze Peak Intensity Ratios (I_para / I_dia) NMR_Acquisition->Analysis ParamagneticSpec->NMR_Acquisition DiamagneticSpec->NMR_Acquisition Result Calculate PRE Effects Analysis->Result

References

Technical Support Center: Analysis of DL-Aspartic Acid-¹³C₁ in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of DL-Aspartic acid-¹³C₁. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Troubleshooting Guides

This section addresses specific problems that may arise during the analysis of DL-Aspartic acid-¹³C₁, providing potential causes and solutions in a structured question-and-answer format.

Question: The observed mass of the precursor ion for DL-Aspartic acid-¹³C₁ is incorrect. What are the possible reasons?

Answer: An incorrect precursor ion mass can stem from several sources. Firstly, ensure the mass spectrometer is properly calibrated. High-resolution mass spectrometry can help differentiate between compounds with very similar nominal masses.[1] Secondly, incomplete incorporation of the ¹³C isotope during synthesis will result in a mixed population of labeled and unlabeled molecules, leading to a lower than expected average mass.[1] Lastly, consider the possibility of adduction, where the molecule associates with ions from the mobile phase or matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), leading to a higher observed mass.

Question: The fragmentation pattern is different from the expected pattern for aspartic acid. Why is this happening?

Answer: Deviations from the expected fragmentation pattern can be influenced by the ionization method and collision energy used. Different ionization techniques, such as Electrospray Ionization (ESI) versus Electron Ionization (EI), will produce different types of ions and thus different fragmentation patterns. The collision energy in tandem mass spectrometry (MS/MS) directly impacts the extent of fragmentation; higher energies can lead to more extensive fragmentation and the appearance of smaller fragment ions.[2] Additionally, the position of the ¹³C label will alter the mass of specific fragments. For DL-Aspartic acid-¹³C₁, the location of the heavy carbon atom will determine which fragments show a +1 Da mass shift.

Question: I am observing unexpected peaks in my mass spectrum. What is their origin?

Answer: Unexpected peaks can arise from various sources, including:

  • Contaminants: Impurities in the sample or from the experimental setup, such as polymers (e.g., polyethylene (B3416737) glycol), plasticizers from labware, or detergents, can appear as distinct peaks.[1] It is crucial to use high-purity reagents and maintain a clean workspace.[1]

  • Metabolic Scrambling: In biological systems, stable isotopes from a labeled compound can be incorporated into other molecules through metabolic pathways.[3] This can lead to the labeling of other amino acids or metabolites, resulting in a complex and difficult-to-interpret mass spectrum.[3]

  • Chemical Modifications: Peptides and amino acids can undergo chemical modifications during sample preparation or analysis, such as oxidation, deamidation, or carbamylation, leading to unexpected mass shifts.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis and interpretation of mass spectrometry data for DL-Aspartic acid-¹³C₁.

Q1: What is the expected molecular weight of DL-Aspartic acid-¹³C₁?

A1: The monoisotopic mass of unlabeled DL-Aspartic acid (C₄H₇NO₄) is 133.0324 g/mol . With the incorporation of one ¹³C atom in place of a ¹²C atom, the expected monoisotopic mass of DL-Aspartic acid-¹³C₁ is approximately 134.0358 g/mol .

Q2: What are the common fragmentation patterns for aspartic acid in positive ion mode ESI-MS/MS?

A2: In positive ion mode, protonated aspartic acid ([M+H]⁺) typically undergoes fragmentation through neutral losses of water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂). The most common fragments result from the loss of the carboxyl group and water.

Q3: How does the ¹³C₁ label affect the fragmentation pattern?

A3: The ¹³C label will increase the mass of any fragment ion that retains the labeled carbon atom by approximately 1.00335 Da. For example, if the label is on the C1 carboxyl group, the precursor ion and any fragments containing this carboxyl group will exhibit the mass shift. Fragments resulting from the loss of this labeled carboxyl group will have the same mass as the corresponding fragments from unlabeled aspartic acid.

Q4: Can mass spectrometry distinguish between D- and L-isomers of Aspartic acid?

A4: Standard mass spectrometry techniques alone cannot differentiate between enantiomers like D- and L-aspartic acid as they have the same mass and fragmentation pattern. Chiral chromatography is required prior to mass spectrometric analysis to separate these isomers.

Q5: What are the best practices for sample preparation of DL-Aspartic acid-¹³C₁ for mass spectrometry?

A5: For the analysis of underivatized amino acids, it is crucial to minimize sample contamination. Use high-purity solvents and reagents.[4] Sample clean-up using solid-phase extraction (SPE) with C18 or hydrophilic interaction liquid chromatography (HILIC) stationary phases can help remove interfering substances.[5] For complex matrices, protein precipitation followed by centrifugation is a common first step.[6]

Data Presentation

Table 1: Predicted m/z values for the precursor and major fragment ions of DL-Aspartic acid-¹³C₁ (labeled at C1) in positive ion mode ESI-MS/MS.

IonFormulaUnlabeled m/z¹³C₁ Labeled m/z
[M+H]⁺C₄H₈NO₄⁺134.0402135.0436
[M+H-H₂O]⁺C₄H₆NO₃⁺116.0297117.0330
[M+H-HCOOH]⁺C₃H₆NO₂⁺88.039888.0398
[M+H-H₂O-CO]⁺C₃H₄NO₂⁺86.024287.0275

Note: The predicted m/z values are based on the assumption that the ¹³C label is at the C1 (carboxyl) position. The exact masses may vary slightly depending on the instrument calibration.

Experimental Protocols

Protocol 1: Sample Preparation of DL-Aspartic Acid-¹³C₁ from Plasma

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an internal standard.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the amino acids.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Underivatized DL-Aspartic Acid-¹³C₁

  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the retention and separation of polar amino acids.[5]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient from high organic to high aqueous content.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification, targeting the specific precursor-to-product ion transitions for both the labeled and unlabeled aspartic acid.

    • Collision Energy: Optimize the collision energy for the specific transitions of interest.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample precipitation Protein Precipitation (Methanol) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Dry Down (Nitrogen) supernatant->drying reconstitution Reconstitution drying->reconstitution lc_separation HILIC Separation reconstitution->lc_separation ms_detection ESI-MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for the analysis of DL-Aspartic acid-¹³C₁.

fragmentation_pathway cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragments precursor [M+H]⁺ m/z = 135.04 frag1 [M+H-H₂O]⁺ m/z = 117.03 precursor->frag1 -H₂O frag2 [M+H-HCOOH]⁺ m/z = 88.04 precursor->frag2 -¹³COOH₂ frag3 [M+H-H₂O-CO]⁺ m/z = 87.03 frag1->frag3 -CO

Caption: Proposed fragmentation of DL-Aspartic acid-¹³C₁ (C1 labeled).

References

Technical Support Center: Minimizing Metabolic Conversion of Labeled Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the metabolic conversion of labeled aspartic acid in cell culture experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.

Issue IDQuestionPotential CausesSuggested Solutions
TROUB-001 High metabolic conversion of labeled aspartic acid observed despite using inhibitors. 1. Suboptimal Inhibitor Concentration: The concentration of the metabolic inhibitor may be too low to effectively block the target enzyme (e.g., Aspartate Aminotransferase). 2. Insufficient Incubation Time: The inhibitor may not have had enough time to act on the cells before or during the labeling period. 3. Cell Line-Specific Differences: Different cell lines exhibit varying metabolic activities and sensitivities to inhibitors.1. Optimize Inhibitor Concentration: Perform a dose-response experiment to determine the optimal concentration of the inhibitor for your specific cell line. Start with a range of concentrations reported in the literature (see Table 1) and assess both the inhibition of aspartate conversion and cell viability. 2. Adjust Incubation Time: Increase the pre-incubation time with the inhibitor before adding the labeled aspartic acid. A pre-incubation of 1-4 hours is a good starting point. 3. Cell Line Characterization: If possible, characterize the baseline aspartate metabolism in your cell line to understand the primary conversion pathways.
TROUB-002 Inconsistent or unexpected labeling patterns in my mass spectrometry data. 1. Incomplete Labeling: The labeled aspartate may not have reached isotopic steady state, leading to a mix of labeled and unlabeled intracellular pools.[1][2] 2. Metabolic Scrambling: Labeled carbons from aspartate can be incorporated into other metabolites through interconnected pathways, leading to complex labeling patterns. 3. Contamination: The presence of unlabeled aspartic acid in the culture medium or serum can dilute the labeled pool.1. Extend Labeling Time: Increase the duration of the labeling experiment to allow for complete turnover of the intracellular aspartate pool. This can range from minutes to several hours depending on the cell line and its metabolic rate. 2. Pathway Analysis: Use metabolic pathway databases to predict potential downstream metabolites of aspartate. Analyze these metabolites in your samples to account for the "scrambled" label. 3. Use Dialyzed Serum: If using serum, switch to dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled amino acids.[1] Also, ensure that the base medium is free of unlabeled aspartic acid.
TROUB-003 Significant cell death or changes in cell morphology after inhibitor treatment. 1. Inhibitor Cytotoxicity: The concentration of the inhibitor may be too high, leading to off-target effects and cellular toxicity. 2. Essential Pathway Inhibition: The targeted metabolic pathway may be critical for cell survival, and its inhibition leads to apoptosis or necrosis.1. Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your labeling experiment to determine the cytotoxic concentration of the inhibitor.[3][4] 2. Reduce Inhibitor Concentration/Time: Use the lowest effective concentration of the inhibitor for the shortest necessary duration. 3. Rescue Experiment: If the pathway is essential, consider if the downstream effects can be rescued by supplementing the media with a key metabolite that becomes depleted upon inhibition.
TROUB-004 Difficulty distinguishing between low labeling efficiency and high metabolic conversion. 1. Ambiguous Data Interpretation: Without proper controls, it can be challenging to determine if the low abundance of labeled aspartate is due to poor uptake/incorporation or rapid conversion into other metabolites.1. Run Control Experiments: Include the following controls: - Unlabeled Control: Cells cultured with unlabeled aspartic acid to determine the natural isotopic abundance. - Time-Zero Control: Harvest cells immediately after adding the labeled aspartate to measure the initial intracellular labeled pool before significant metabolism occurs. 2. Quantify Key Metabolites: Measure the absolute concentrations of labeled and unlabeled aspartate, as well as key downstream metabolites (e.g., glutamate (B1630785), asparagine), using a validated LC-MS method.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways that lead to the conversion of aspartic acid in culture?

A1: The primary pathway for aspartic acid metabolism is its conversion to other molecules through transamination. The key enzyme involved is aspartate aminotransferase (AAT), which reversibly converts aspartate and α-ketoglutarate to oxaloacetate and glutamate. Aspartate also serves as a precursor for the synthesis of other amino acids like asparagine, and it is involved in the urea (B33335) cycle and gluconeogenesis.[8][9]

Q2: What are the most common inhibitors used to minimize aspartic acid conversion, and how do they work?

A2: The most common inhibitors target aspartate aminotransferase (AAT). These include:

  • Aminooxyacetic acid (AOA): This compound inhibits AAT by reacting with the pyridoxal (B1214274) phosphate (B84403) cofactor required for the enzyme's activity.[5]

  • Hydrazinosuccinic acid: This is a more potent and selective inhibitor of AAT compared to AOA.[5] It also interacts with the pyridoxal phosphate cofactor.

  • Gostatin: An inhibitor of aspartate aminotransferase that acts as a substrate competitive inhibitor.

Q3: Are there any potential off-target effects of these inhibitors that I should be aware of?

A3: Yes, off-target effects are a significant consideration. For example, hydrazinosuccinic acid has been shown to potentially inhibit alanine (B10760859) aminotransferase and glutamate decarboxylase.[10][11] AOA can also have broader effects on cellular metabolism. It is crucial to assess potential off-target effects in your specific experimental system, for instance by monitoring the levels of other metabolites that should not be directly affected by AAT inhibition.

Q4: How can I optimize the concentration of labeled aspartic acid for my experiment?

A4: The optimal concentration of labeled aspartic acid depends on your cell line and the specific research question. It is recommended to perform a titration experiment to determine a concentration that results in sufficient labeling for detection by mass spectrometry without causing metabolic perturbations due to nutrient excess.

Q5: What is isotopic steady state and why is it important for my experiment?

A5: Isotopic steady state is the point at which the isotopic enrichment of a metabolite inside the cell remains constant over time.[12] Reaching this state is crucial for accurately interpreting metabolic flux, as it indicates that the rate of labeled substrate entering the pool is equal to the rate of the pool being consumed. The time to reach isotopic steady state can vary from minutes to hours depending on the metabolite and the cell type.[2]

Experimental Protocols

Protocol 1: Inhibition of Aspartate Aminotransferase (AAT) with Aminooxyacetic Acid (AOA)
  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and grow for 24 hours.

  • Inhibitor Preparation: Prepare a stock solution of Aminooxyacetic acid (AOA) in a suitable solvent (e.g., water or PBS).

  • Pre-incubation with Inhibitor:

    • Aspirate the old media from the cells.

    • Add fresh media containing the desired concentration of AOA (e.g., 0.5 mM to 2 mM).[13]

    • Incubate the cells for 1 to 4 hours at 37°C.

  • Labeling:

    • Remove the inhibitor-containing medium.

    • Add fresh medium containing the same concentration of AOA plus the labeled aspartic acid.

    • Incubate for the desired labeling period.

  • Metabolite Extraction:

    • Quickly wash the cells with ice-cold PBS.

    • Add ice-cold extraction solvent (e.g., 80% methanol) and scrape the cells.

    • Collect the cell lysate and centrifuge to pellet protein and cell debris.

    • Collect the supernatant for LC-MS analysis.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Treatment: Seed cells in a 96-well plate and treat them with a range of inhibitor concentrations for the desired duration.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing the MTT to be converted to formazan (B1609692) crystals.[3]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Quantitative Data Summary

Table 1: Commonly Used Aspartate Aminotransferase (AAT) Inhibitors and Starting Concentrations

InhibitorTarget EnzymeTypical Starting Concentration Range in Cell CultureNotes
Aminooxyacetic acid (AOA) Aspartate Aminotransferase (AAT)0.5 mM - 2 mM[13]Can have off-target effects. A thorough dose-response and viability assessment is recommended.
Hydrazinosuccinic acid Aspartate Aminotransferase (AAT)More potent than AOA, lower concentrations may be effective.Reported to have some off-target effects on alanine aminotransferase and glutamate decarboxylase.[10][11]

Visualizations

cluster_0 Aspartate Metabolism Aspartate Aspartate AAT Aspartate Aminotransferase (AAT) Aspartate->AAT Other_Metabolites Other Metabolites (e.g., Asparagine) Aspartate->Other_Metabolites Oxaloacetate Oxaloacetate alpha_KG α-Ketoglutarate alpha_KG->AAT Glutamate Glutamate AAT->Oxaloacetate AAT->Glutamate Inhibitor Inhibitors (AOA, Hydrazinosuccinic acid) Inhibitor->AAT

Caption: Aspartate metabolic pathway and points of inhibition.

cluster_workflow Experimental Workflow cluster_controls Essential Controls Start Seed Cells Pre_Incubate Pre-incubate with Inhibitor Start->Pre_Incubate Label Add Labeled Aspartic Acid + Inhibitor Pre_Incubate->Label Control1 No Inhibitor Control Incubate Incubate for Labeling Period Label->Incubate Control2 Unlabeled Aspartic Acid Control Harvest Harvest Cells & Extract Metabolites Incubate->Harvest Control3 Time-Zero Harvest Control Analysis LC-MS Analysis Harvest->Analysis

Caption: Workflow for minimizing aspartate conversion.

References

Validation & Comparative

A Researcher's Guide to Metabolic Tracing: DL-Aspartic Acid-13C1 vs. L-Aspartic Acid-13C4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that dictates the precision and scope of metabolic studies. This guide provides an objective comparison of two stable isotope-labeled versions of aspartic acid: DL-Aspartic acid-13C1 and L-Aspartic acid-13C4. We will delve into their distinct applications in metabolic flux analysis, supported by experimental data and detailed methodologies, to empower you in designing robust and insightful experiments.

Stable isotope tracers, particularly those enriched with Carbon-13 (¹³C), are indispensable tools for mapping the intricate flow of atoms through complex biochemical networks. By introducing a ¹³C-labeled substrate into a biological system, researchers can track its metabolic fate, quantify the activity of metabolic pathways, and elucidate how these pathways are altered in various physiological and pathological states. The choice between a partially labeled tracer, such as this compound, and a uniformly labeled one, like L-Aspartic acid-13C4, fundamentally depends on the specific research question being addressed.

At a Glance: Key Differences and Applications

FeatureThis compoundL-Aspartic Acid-13C4
Isotopic Labeling Single ¹³C atom at a specific position (e.g., C1, C3, or C4)All four carbon atoms are ¹³C (uniformly labeled)
Isomeric Form Racemic mixture of D- and L-isomersPure L-isomer
Primary Application Probing specific enzymatic reactions and pathway branch pointsGeneral tracer for tracking the overall contribution of aspartate to downstream metabolic pathways
Information Gained High resolution of specific fluxes and enzyme activitiesGlobal overview of aspartate utilization and contribution to anabolic precursors
Complexity of Analysis Requires analysis of positional isotopomers, often through GC-MS fragmentation or ¹³C-NMRAnalysis of mass isotopologue distributions (M+4) is more straightforward

Performance Comparison in Metabolic Studies

The utility of a tracer is best understood by examining how its labeling pattern is incorporated into downstream metabolites. Aspartate is a key metabolite that links amino acid metabolism with the Citric Acid Cycle (TCA cycle), nucleotide synthesis, and other anabolic pathways.

L-Aspartic Acid-13C4: Tracing the Global Fate of Aspartate Carbon

Uniformly labeled L-Aspartic acid-13C4 is an excellent tool for determining the overall contribution of aspartate to various metabolic pathways. When cells are cultured in the presence of [U-¹³C4]aspartate, the entire four-carbon backbone of aspartate is labeled. This allows for the straightforward tracking of the M+4 isotopologue in downstream metabolites.

For instance, aspartate can be converted to the TCA cycle intermediate oxaloacetate via transamination. This M+4 oxaloacetate can then be metabolized within the TCA cycle, leading to the formation of other labeled intermediates.

A study on HL-60 neutrophil-like cells demonstrated that when these cells were cultured in a medium containing [U–¹³C4]aspartate, they produced M+4 malate (B86768).[1] This indicates that the full carbon skeleton of aspartate was incorporated into the TCA cycle. Although the total fractional labeling of TCA cycle intermediates like citrate, α-ketoglutarate, and malate did not reach 100%, it confirmed that aspartate is a significant carbon source for the TCA cycle in these cells.[2]

This compound: Dissecting Specific Metabolic Fluxes

A singly labeled aspartic acid, such as with ¹³C at the C1 or C4 position, provides more granular information about specific enzymatic reactions. The position of the label is critical for interpreting the results. For example, if aspartate is labeled at the C4 position ([4-¹³C]aspartate), its conversion to oxaloacetate will result in oxaloacetate labeled at the corresponding carboxyl group.

The fate of this single labeled carbon can reveal the activity of specific enzymes. For example, the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK) converts oxaloacetate to phosphoenolpyruvate (PEP) with the loss of a carboxyl group as CO₂. If the ¹³C label is at this position, its loss can be used to quantify the flux through this specific pathway.

A study on positional ¹³C enrichment analysis of aspartate highlighted how different labeling positions can be used to differentiate the activities of key enzymes in carbon fixation, such as PEPC and RuBisCO.[3][4] By analyzing the fragmentation patterns of derivatized aspartate using Gas Chromatography-Mass Spectrometry (GC-MS), it is possible to determine the fractional ¹³C enrichment at each carbon position.[3][4] This level of detail is not achievable with a uniformly labeled tracer.

It is important to note that the DL-racemic mixture of Aspartic acid-13C1 means that both D- and L-isomers are present. While L-aspartate is the primary isomer involved in central carbon metabolism, the presence of D-aspartate and its potential metabolic routes should be considered in the experimental design and data interpretation.

Experimental Protocols

A successful ¹³C tracer study requires meticulous planning and execution. The following is a generalized protocol for a ¹³C-Metabolic Flux Analysis (MFA) experiment using labeled aspartic acid in cultured mammalian cells.

Cell Culture and Isotopic Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest.

  • Media Formulation: Prepare a custom culture medium that lacks endogenous aspartic acid. Supplement this medium with either this compound or L-Aspartic acid-13C4 at a known concentration. It is crucial that the labeled aspartic acid is the sole source of this amino acid to avoid dilution of the label.

  • Isotopic Steady State: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest. The time required to reach steady state varies depending on the pathway, with the TCA cycle typically taking several hours.[5] It is recommended to perform a time-course experiment (e.g., sampling at 6, 12, and 24 hours) to determine when isotopic steady state is reached for your specific experimental system.

Metabolite Extraction
  • Quenching Metabolism: Rapidly quench all enzymatic activity to preserve the in vivo metabolic state. This is achieved by quickly aspirating the labeling medium and washing the cells with an ice-cold saline solution (e.g., phosphate-buffered saline).

  • Extraction: Add a pre-chilled extraction solvent, typically an 80:20 methanol:water mixture, to the cell culture plates. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites. The supernatant can be stored at -80°C until analysis.

Analytical Measurement
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common and powerful technique for analyzing the mass isotopomer distributions of metabolites. Metabolites in the extract are first derivatized to make them volatile. For aspartic acid and related amino acids, derivatization with agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is common.[6] The analysis of fragment ions can provide positional information about the ¹³C label.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is increasingly used for its ability to analyze a wider range of polar metabolites without the need for derivatization. High-resolution mass spectrometers are essential for accurately measuring the mass isotopologue distributions.

Data Analysis and Flux Calculation
  • Mass Isotopomer Distribution (MID) Determination: The raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other heavy isotopes to determine the fractional enrichment of each mass isotopomer.

  • Metabolic Modeling and Flux Calculation: The determined MIDs are then used in conjunction with a computational model of the relevant metabolic network to estimate intracellular metabolic fluxes. Software packages specifically designed for ¹³C-MFA are used for this purpose.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the flow of labeled atoms through metabolic pathways and for visualizing experimental designs.

Aspartate_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Aspartate Aspartate Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate AST Asparagine Asparagine Aspartate->Asparagine Nucleotides Nucleotides Aspartate->Nucleotides Mito_Aspartate Aspartate Aspartate->Mito_Aspartate Aspartate Shuttle Malate Malate Oxaloacetate->Malate MDH1 PEP PEP Oxaloacetate->PEP PEPCK Malate->Oxaloacetate Mito_Malate Malate Malate->Mito_Malate Malate Shuttle Pyruvate Pyruvate PEP->Pyruvate Alanine Alanine Pyruvate->Alanine Mito_Oxaloacetate Oxaloacetate Citrate Citrate Mito_Oxaloacetate->Citrate Mito_Oxaloacetate->Mito_Aspartate AST Mito_Malate->Mito_Oxaloacetate MDH2 alpha_KG α-Ketoglutarate Citrate->alpha_KG Succinate Succinate alpha_KG->Succinate Fumarate Fumarate Succinate->Fumarate Fumarate->Mito_Malate

Caption: Aspartate metabolism and its connection to the TCA cycle.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase A Cell Culture in Aspartate-free Medium B Introduce Medium with ¹³C-Labeled Aspartate A->B C Incubate to Achieve Isotopic Steady State B->C D Quench Metabolism & Extract Metabolites C->D E GC-MS or LC-MS Analysis D->E F Determine Mass Isotopomer Distributions E->F G Metabolic Flux Calculation F->G

Caption: Generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.

Conclusion: Selecting the Right Tool for the Job

The decision to use this compound versus L-Aspartic acid-13C4 is fundamentally driven by the research question. For a broad, system-level view of how aspartate contributes to cellular biomass and energy production, the uniformly labeled L-Aspartic acid-13C4 is highly effective. Its M+4 signature is easily traced in a wide range of downstream metabolites.

To dissect the intricacies of specific metabolic pathways, resolve fluxes at key branch points with high precision, and quantify the activity of individual enzymes, the singly labeled this compound is the superior choice. The specific position of the ¹³C label provides a higher level of resolution for understanding the underlying mechanisms of metabolic regulation.

In many instances, the most comprehensive understanding of a metabolic phenotype will be achieved through parallel labeling experiments, utilizing both a uniformly labeled and a position-specifically labeled tracer. This dual approach allows for both a global overview and a detailed interrogation of the metabolic network, providing robust and multifaceted insights into cellular physiology.

References

A Researcher's Guide to Stable Isotope Labeling: DL-Aspartic Acid-13C1 vs. 15N-Labeled Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking of molecules is paramount to unraveling complex biological processes. Stable isotope-labeled compounds, such as DL-Aspartic acid-13C1 and 15N-labeled aspartic acid, serve as indispensable tools in these investigations. This guide provides an objective comparison of these two isotopic labeling strategies for aspartic acid, supported by experimental contexts and data presentation to aid in the selection of the most appropriate tracer for your research needs.

Stable isotope labeling involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope. This subtle change in mass allows for the differentiation and tracking of the labeled molecule through various analytical techniques without altering its chemical properties. This compound, with a carbon-13 isotope, is primarily utilized to trace the path of the carbon skeleton of aspartic acid through metabolic pathways. In contrast, 15N-labeled aspartic acid, containing a nitrogen-15 (B135050) isotope, is the preferred choice for monitoring nitrogen metabolism and protein dynamics.

At a Glance: Key Differences and Applications

The choice between 13C and 15N labeling hinges on the specific biological question being addressed. 13C-labeled aspartic acid is a powerful tool for metabolic flux analysis, enabling the quantification of carbon flow through central metabolic routes.[1] Conversely, 15N-labeled aspartic acid is fundamental for protein turnover studies and for elucidating nitrogen-containing metabolic pathways.[2][3]

FeatureThis compound15N Labeled Aspartic Acid
Primary Application Metabolic Flux Analysis (MFA)Protein Synthesis and Turnover, Nitrogen Metabolism
Tracer Focus Carbon skeleton of aspartic acidNitrogen atom of aspartic acid
Key Insights Quantifies the contribution of aspartate to various metabolic pathways (e.g., TCA cycle).Measures the rate of protein synthesis and degradation; tracks nitrogen flow.
Primary Analytical Technique Mass Spectrometry (MS), particularly GC-MSNuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)
Typical Experimental Output Mass isotopomer distributions of downstream metabolites.Isotopic enrichment in proteins or nitrogenous compounds.
Relative Cost Generally higher due to the synthesis of carbon-labeled precursors.Can be more cost-effective for certain applications.[4]

Experimental Deep Dive: Methodologies and Data

The utility of these labeled compounds is best understood through the lens of their application in specific experimental protocols.

Metabolic Flux Analysis (MFA) with this compound

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions. By introducing a 13C-labeled substrate like this compound, researchers can trace the incorporation of the heavy isotope into various downstream metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical platform for 13C-MFA due to its high resolution and sensitivity.[5][6]

Experimental Protocol: GC-MS Analysis of 13C-Labeled Aspartic Acid

  • Cell Culture and Labeling: Cells are cultured in a medium where a known percentage of the aspartic acid is this compound. The duration of labeling is critical to achieve isotopic steady state.

  • Metabolite Extraction: Intracellular metabolites are extracted from the cells using a quenching solvent (e.g., cold methanol).

  • Protein Hydrolysis: To analyze the 13C enrichment in proteinogenic amino acids, protein pellets are hydrolyzed using 6 M HCl at 110°C for 24 hours.[5]

  • Derivatization: Due to their polar nature, amino acids require derivatization to become volatile for GC-MS analysis. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[5]

  • GC-MS Analysis: The derivatized samples are injected into a GC-MS system. The gas chromatograph separates the amino acids, and the mass spectrometer detects the mass-to-charge ratio of the fragments, revealing the mass isotopomer distribution.[5]

  • Data Analysis: The mass isotopomer distributions are used to calculate the metabolic fluxes through various pathways.

Protein Synthesis Rate Determination with 15N-Labeled Aspartic Acid

15N-labeled amino acids are instrumental in determining the rate of protein synthesis and degradation. By introducing 15N-labeled aspartic acid into a biological system, newly synthesized proteins will incorporate this heavier isotope.

Experimental Protocol: Protein Turnover Analysis using 15N-Aspartic Acid

  • Labeling: Cells or organisms are exposed to a diet or medium containing 15N-labeled aspartic acid for a defined period.

  • Protein Extraction and Separation: Proteins are extracted from the cells or tissues of interest. Proteins can be separated using techniques like 1D or 2D gel electrophoresis.

  • In-gel Digestion: Protein spots of interest are excised from the gel and subjected to in-gel digestion with an enzyme like trypsin to generate peptides.

  • Mass Spectrometry Analysis: The resulting peptides are analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS). The mass spectra will show isotopic clusters for peptides containing 15N, allowing for the quantification of the ratio of labeled to unlabeled peptides.[7]

  • Calculation of Fractional Synthesis Rate (FSR): The FSR is calculated based on the isotopic enrichment of the protein-bound amino acid relative to the precursor pool enrichment.[7]

Visualizing the Pathways: Aspartic Acid's Central Role

Aspartic acid is a key player in several crucial metabolic pathways. Understanding its connections is vital for interpreting data from labeling experiments.

experimental_workflow Experimental Workflow for Isotopic Labeling Studies cluster_13C This compound cluster_15N 15N Labeled Aspartic Acid MFA Metabolic Flux Analysis GCMS GC-MS Analysis MFA->GCMS FluxMap Metabolic Flux Map GCMS->FluxMap Turnover Protein Turnover Analysis NMR_MS NMR / MS Analysis Turnover->NMR_MS FSR Fractional Synthesis Rate NMR_MS->FSR

Workflow comparison for 13C and 15N labeled aspartic acid studies.

Aspartic acid plays a crucial role in linking the urea (B33335) cycle and the citric acid (TCA) cycle, primarily through the malate-aspartate shuttle.

malate_aspartate_shuttle Malate-Aspartate Shuttle cluster_cytosol Cytosol cluster_mitochondria Mitochondria Cytosol Cytosol Mitochondria Mitochondria Oxaloacetate_c Oxaloacetate Malate_c Malate Oxaloacetate_c->Malate_c MDH1 Malate_m Malate Malate_c->Malate_m Malate-α-KG antiporter Aspartate_c Aspartate Aspartate_c->Oxaloacetate_c AST1 Glutamate_c Glutamate aKG_c α-Ketoglutarate Glutamate_c->aKG_c Glutamate_m Glutamate Glutamate_c->Glutamate_m Glutamate-Asp antiporter NADH_c NADH + H+ NAD_c NAD+ NADH_c->NAD_c Oxaloacetate_m Oxaloacetate Malate_m->Oxaloacetate_m MDH2 Aspartate_m Aspartate Oxaloacetate_m->Aspartate_m AST2 Aspartate_m->Aspartate_c Glutamate-Asp antiporter aKG_m α-Ketoglutarate aKG_m->aKG_c Malate-α-KG antiporter aKG_m->Glutamate_m NAD_m NAD+ NADH_m NADH + H+ NAD_m->NADH_m

The Malate-Aspartate Shuttle facilitates NADH transport into mitochondria.

Aspartate is also a key nitrogen donor in the urea cycle, essential for the detoxification of ammonia.

urea_cycle Aspartate's Role in the Urea Cycle cluster_mito Mitochondria cluster_cyto Cytosol NH4 NH4+ CPS1 Carbamoyl Phosphate Synthetase I NH4->CPS1 HCO3 HCO3- HCO3->CPS1 Carbamoyl_P Carbamoyl Phosphate CPS1->Carbamoyl_P OTC Ornithine Transcarbamoylase Carbamoyl_P->OTC Ornithine_m Ornithine Ornithine_m->OTC Citrulline_m Citrulline OTC->Citrulline_m Citrulline_c Citrulline Citrulline_m->Citrulline_c ASS Argininosuccinate Synthetase Citrulline_c->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine TCA Cycle TCA Cycle Fumarate->TCA Cycle Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine_c Ornithine Arginase->Ornithine_c Ornithine_c->Ornithine_m

Aspartate provides the second nitrogen atom for urea synthesis.

Conclusion

Both this compound and 15N-labeled aspartic acid are powerful tools for researchers. The selection of the appropriate isotopologue is dictated by the specific research question. For elucidating the carbon fate of aspartate and quantifying metabolic fluxes, this compound is the tracer of choice. For investigations into nitrogen metabolism and the dynamics of protein synthesis and degradation, 15N-labeled aspartic acid is the superior option. By understanding the distinct advantages and applications of each, researchers can design more informative experiments to advance our understanding of complex biological systems.

References

A Researcher's Guide to the Validation of Mass Spectrometry Data for DL-Aspartic Acid-13C1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the use of DL-Aspartic acid-13C1 as an internal standard in mass spectrometry, supported by established validation parameters and experimental protocols. The use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] This is due to its ability to mimic the analyte of interest throughout sample preparation and analysis, correcting for variability and matrix effects.[1][2]

Performance Comparison: Isotopically Labeled vs. Structural Analog Internal Standards

The ideal internal standard co-elutes with the analyte and has a similar ionization efficiency and extraction recovery. Stable isotope-labeled standards like this compound are the preferred choice as they share near-identical physicochemical properties with the endogenous analyte.[1][2] While structural analogs can be used when a SIL standard is unavailable, they may exhibit different behaviors, potentially compromising data accuracy.

Performance MetricThis compound (SIL Internal Standard)Structural Analog Internal Standard
Specificity High: Mass difference prevents interference from endogenous aspartic acid.Moderate to High: Dependent on the chosen analog and potential for co-eluting interferences.
Matrix Effect Compensation Excellent: Co-elutes and experiences similar matrix effects as the analyte.Variable: Differences in physicochemical properties can lead to differential matrix effects.
Recovery Correction Excellent: Mimics the analyte's behavior during sample extraction and processing.Variable: May have different extraction efficiencies compared to the analyte.
Accuracy & Precision High: Leads to more accurate and precise quantification.Moderate to High: Can be acceptable but may introduce bias.
Availability & Cost Generally available but can be more expensive.Often more readily available and less expensive.

Quantitative Data Summary for a Validated LC-MS/MS Method

The following tables summarize typical validation results for the quantification of aspartic acid in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard like this compound. These values are representative of a robust and reliable bioanalytical method.[1]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (µM)Weighting
Aspartic Acid0.2 - 200> 0.991/x

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelConcentration (µM)Intra-Day Precision (%CV)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (%Bias)
LLOQ0.2< 15%± 15%< 15%± 15%
Low0.6< 10%± 10%< 10%± 10%
Mid20< 10%± 10%< 10%± 10%
High160< 10%± 10%< 10%± 10%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (µM)Mean Recovery (%)Matrix Factor
Low0.685 - 115%0.85 - 1.15
High16085 - 115%0.85 - 1.15

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable results. Below are typical experimental protocols for the analysis of aspartic acid using this compound as an internal standard.

Sample Preparation
  • Spiking: To 50 µL of the biological sample (e.g., plasma, urine), add 10 µL of the internal standard working solution (this compound).

  • Protein Precipitation: Add 200 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A column suitable for the retention of polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution to effectively separate the analyte from other matrix components.

  • Flow Rate: A typical flow rate for UHPLC is 0.4-0.6 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Aspartic Acid: Precursor ion > Product ion (e.g., m/z 134 > 74)

    • This compound: Precursor ion > Product ion (e.g., m/z 135 > 75)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the validation of mass spectrometry data for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Validation Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation (HILIC) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Linearity Linearity MS->Linearity Accuracy Accuracy MS->Accuracy Precision Precision MS->Precision Recovery Recovery MS->Recovery MatrixEffect Matrix Effect MS->MatrixEffect logical_relationship cluster_process Analytical Process cluster_measurement Mass Spectrometry Measurement Analyte Aspartic Acid (Analyte) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization Analyte_Response Analyte Response Ionization->Analyte_Response IS_Response IS Response Ionization->IS_Response Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Quantification Accurate Quantification Ratio->Quantification

References

Navigating the Labyrinth of Cellular Metabolism: A Comparative Guide to the Accuracy and Precision of 13C Metabolic Flux Maps

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, deciphering the intricate network of metabolic pathways is paramount to understanding cellular function in both health and disease. 13C Metabolic Flux Analysis (13C-MFA) stands as a powerful technique to quantify intracellular metabolic fluxes, offering a detailed snapshot of cellular physiology. However, the accuracy and precision of the resulting metabolic flux maps are critically dependent on the chosen experimental and computational strategies. This guide provides an objective comparison of different 13C-MFA methodologies, supported by experimental data, to illuminate the path toward more reliable and insightful metabolic flux analysis.

At its core, 13C-MFA involves introducing a substrate labeled with a stable isotope of carbon (¹³C) into a biological system. As cells metabolize this tracer, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can computationally deduce the rates of metabolic reactions, or fluxes, throughout the cellular network.[1] The reliability of these estimations hinges on several factors, including the choice of isotopic tracer, the experimental design, and the software used for data analysis.

Comparing 13C-MFA Methodologies: A Quantitative Look

The precision and accuracy of a 13C metabolic flux map are significantly influenced by the experimental setup. Key considerations include whether a single isotopic tracer or multiple tracers are used, and whether the analysis is conducted at an isotopic steady state or during the transient phase.

Single vs. Multiple Isotopic Tracers

The use of a single ¹³C-labeled tracer is a common approach in 13C-MFA. However, this method can have limitations in resolving fluxes in complex, interconnected metabolic networks. The use of multiple, or parallel, isotopic tracers in separate experiments has been shown to dramatically improve the precision of flux estimations. By providing complementary labeling patterns, multiple tracers better constrain the mathematical models used in flux calculations.

Studies have demonstrated that the combined analysis of data from parallel labeling experiments, for instance using [1,6-¹³C]glucose and [1,2-¹³C]glucose, can improve flux precision scores by nearly 20-fold compared to the widely used mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose.[2] This enhanced precision allows for the resolution of complex metabolic pathways that are often ambiguous with a single tracer.[3]

FeatureSingle Tracer (e.g., [1,2-¹³C]glucose)Parallel Labeling (e.g., [1,2-¹³C]glucose & [U-¹³C]glutamine)
Principle A single isotopic tracer is used to probe the metabolic network.Multiple experiments are conducted with different tracers to provide complementary data.[4]
Flux Precision Lower precision, especially for pathways distant from the tracer entry point.Significantly improved flux precision and observability.[4]
Experimental Effort LowerHigher
Cost LowerHigher
Data Analysis Complexity ModerateHigh
Stationary vs. Isotopically Non-Stationary MFA

Traditional 13C-MFA is performed at an isotopic steady state, where the labeling of intracellular metabolites has reached a constant level. This approach is well-established but can require long incubation times. In contrast, isotopically non-stationary MFA (INST-MFA) analyzes the transient labeling patterns of metabolites before a steady state is reached. INST-MFA can provide valuable information about metabolic dynamics and may be more suitable for certain experimental systems.[5][6]

MethodPrincipleAdvantagesDisadvantages
Stationary 13C-MFA Assumes both metabolic and isotopic steady state.Well-established methods and software.May require long labeling times; not suitable for all systems.
Isotopically Non-Stationary 13C-MFA (INST-MFA) Analyzes the transient phase of isotope labeling.Shorter experiment times; can provide dynamic information.[7]Computationally more complex.

The Role of Software in Flux Estimation

The calculation of metabolic fluxes from isotope labeling data is a complex computational task that requires specialized software. Several software packages are available, each with its own algorithms and features. The choice of software can influence the accuracy and precision of the estimated fluxes.

SoftwareKey FeaturesPerformance Insights
INCA MATLAB-based, supports both steady-state and isotopically non-stationary MFA (INST-MFA).[8]Considered a "gold standard" tool, often used for comparison with new software. Can integrate both NMR and MS datasets.[9][10]
Metran MATLAB-based tool for flux estimation and statistical analysis.Utilized in protocols that achieve high-resolution flux measurements with a standard deviation of ≤2%.[4]
13CFLUX2 High-performance software suitable for large-scale models, uses the FluxML format.[11]Reported to be 100 – 10,000 times faster than its predecessor, 13CFLUX.[4]
OpenFLUX Open-source, MATLAB-based software with a user-friendly interface.[12]In silico simulations confirm improved flux resolution with parallel labeling experiment data.[4]

Experimental Protocols

Achieving high-quality data for 13C-MFA requires meticulous experimental execution. Below are generalized protocols for stationary and isotopically non-stationary 13C-MFA.

Protocol 1: Stationary 13C-Metabolic Flux Analysis

Objective: To achieve isotopic steady-state labeling of intracellular metabolites for flux analysis.

Methodology:

  • Cell Culture and Labeling:

    • Culture cells in a defined medium to ensure a known nutrient composition.

    • Once cells reach the desired growth phase (e.g., mid-exponential), switch to a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose).

    • Incubate the cells for a sufficient duration to reach isotopic steady state. This is typically determined empirically but is often at least several cell doubling times.

    • Monitor cell growth and substrate/product concentrations in the medium to ensure metabolic steady-state.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by, for example, aspirating the medium and adding a cold solvent mixture (e.g., 80% methanol).

    • Scrape the cells and collect the cell extract.

    • Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis by GC-MS:

    • Dry the metabolite extract, for example, using a vacuum concentrator.

    • Derivatize the dried metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is silylation using MTBSTFA.[1]

    • Analyze the derivatized sample using GC-MS to determine the mass isotopomer distributions of key metabolites, such as proteinogenic amino acids.[13]

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Input the corrected mass isotopomer distributions and measured extracellular fluxes (e.g., glucose uptake and lactate (B86563) secretion rates) into a 13C-MFA software package (e.g., INCA, Metran).

    • The software will estimate the intracellular fluxes by fitting the data to a metabolic model.

    • Perform a goodness-of-fit analysis (e.g., chi-squared test) to assess how well the model describes the data.

    • Calculate confidence intervals for the estimated fluxes to determine their precision.[14]

Protocol 2: Isotopically Non-Stationary 13C-Metabolic Flux Analysis (INST-MFA)

Objective: To measure the transient isotopic labeling of intracellular metabolites for dynamic flux analysis.

Methodology:

  • Cell Culture and Tracer Introduction:

    • Culture cells in a defined medium to achieve a metabolic steady state.

    • Initiate the labeling experiment by rapidly switching the cells to a medium containing the ¹³C-labeled substrate.

  • Time-Course Sampling and Metabolite Extraction:

    • At multiple, defined time points after the introduction of the tracer, rapidly quench metabolism and extract metabolites as described in the stationary MFA protocol. The timing of these samples is critical for capturing the transient labeling dynamics.

  • Sample Analysis by LC-MS/MS:

    • Analyze the metabolite extracts using a sensitive technique such as Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) to quantify the mass isotopomer distributions of a wide range of intracellular metabolites at each time point.[15][16]

  • Data Analysis:

    • Correct the raw data for natural isotope abundance.

    • Utilize specialized software capable of INST-MFA (e.g., INCA) to fit the time-course labeling data to a dynamic metabolic model.

    • The software will estimate the metabolic fluxes and, in some cases, metabolite pool sizes.

    • As with stationary MFA, perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

Visualizing Metabolic Networks and Workflows

To better understand the flow of carbon and the experimental process, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the central carbon metabolism pathways.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Experimental Design Experimental Design 13C Labeling Experiment 13C Labeling Experiment Experimental Design->13C Labeling Experiment Sample Quenching & Extraction Sample Quenching & Extraction 13C Labeling Experiment->Sample Quenching & Extraction MS/NMR Analysis MS/NMR Analysis Sample Quenching & Extraction->MS/NMR Analysis Data Correction Data Correction MS/NMR Analysis->Data Correction Flux Estimation Flux Estimation Data Correction->Flux Estimation Statistical Analysis Statistical Analysis Flux Estimation->Statistical Analysis Flux Map Visualization Flux Map Visualization Statistical Analysis->Flux Map Visualization

A typical 13C-MFA experimental and computational workflow.

G cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle (Mitochondria) Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P Ribose5P Ribose-5P G6P->Ribose5P F16BP F16BP F6P->F16BP DHAP DHAP F16BP->DHAP GAP GAP F16BP->GAP DHAP->GAP PEP PEP GAP->PEP Pyruvate_cyto Pyruvate (cyto) PEP->Pyruvate_cyto Lactate Lactate Pyruvate_cyto->Lactate Pyruvate_mito Pyruvate (mito) Pyruvate_cyto->Pyruvate_mito Ribose5P->F6P Ribose5P->GAP AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA Citrate Citrate AcetylCoA->Citrate aKG alpha-Ketoglutarate Citrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Fumarate Fumarate SuccinylCoA->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Simplified overview of central carbon metabolism pathways.

Conclusion

Achieving high accuracy and precision in 13C metabolic flux analysis is a multifaceted challenge that requires careful consideration of experimental design, analytical methods, and computational tools. The use of parallel isotopic tracers has been demonstrated to significantly enhance the precision of flux estimations, providing a more detailed and reliable picture of cellular metabolism. While stationary 13C-MFA remains a robust and widely used technique, isotopically non-stationary approaches offer advantages for studying dynamic systems. The continued development of sophisticated software tools further empowers researchers to extract meaningful biological insights from complex isotopic labeling data. By judiciously selecting and implementing the appropriate methodologies, the scientific community can continue to unravel the complexities of cellular metabolism, paving the way for advancements in fields ranging from metabolic engineering to the development of novel therapeutics.

References

A Researcher's Guide to Isotopic Labeling: DL-Aspartic Acid-13C1 vs. Uniformly Labeled (U-13C) Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on metabolic studies, the choice of an isotopic tracer is a critical decision that dictates the scope and resolution of the experimental outcomes. This guide provides an objective comparison between singly labeled DL-Aspartic acid-13C1 and uniformly labeled (U-13C) aspartic acid, offering insights into their respective performances with supporting experimental data and detailed methodologies.

The fundamental difference between these two isotopic tracers lies in the placement of the heavy carbon isotope, ¹³C. In this compound, only a single carbon atom in the molecule's backbone is replaced with a ¹³C isotope. The "DL" designation indicates that the product is a racemic mixture of both D- and L-stereoisomers. Conversely, uniformly labeled (U-¹³C) aspartic acid has all four of its carbon atoms substituted with ¹³C. This distinction in labeling patterns fundamentally determines their applications in metabolic flux analysis.

Uniformly labeled tracers are invaluable for obtaining a broad overview of a substrate's contribution to downstream metabolic pathways. By tracking the incorporation of the fully labeled carbon backbone, researchers can gain a global perspective on the metabolic fate of aspartic acid. In contrast, position-specifically labeled tracers like this compound allow for the precise interrogation of specific enzymatic reactions and metabolic pathways. The known location of the ¹³C atom provides a higher resolution for dissecting pathways that involve specific bond cleavages and rearrangements.

Comparative Performance: Quantitative Data

The primary analytical techniques for distinguishing between different isotopologues of aspartic acid are mass spectrometry (MS), particularly gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. The choice of tracer directly impacts the precision and accuracy of the resulting flux estimations.

A key application of positional labeling is the accurate determination of fractional ¹³C enrichment at each carbon position within a metabolite. This level of detail is crucial for differentiating the activities of enzymes that introduce carbon at specific positions, such as distinguishing between RUBISCO and PEPC activity in carbon fixation.

Experimental data has demonstrated that by using a mixture of position-specifically labeled aspartic acid standards ([1-¹³C], [2-¹³C], [3-¹³C], and [4-¹³C]) alongside a fully labeled [U-¹³C]-aspartic acid standard, it is possible to determine the fractional ¹³C enrichment at each carbon position with high accuracy and precision. The uniformly labeled standard is essential for identifying the number of carbon atoms from aspartic acid present in each fragment during mass spectrometry analysis.

Below is a summary of the achievable precision and accuracy in determining positional fractional ¹³C enrichment using GC-MS.

Carbon PositionAccuracy (Mean Deviation)Precision (Standard Deviation)
1-C< 1%< 2.5%
2-C< 1%< 2.5%
3-C< 1%< 2.5%
4-C< 1%< 2.5%

This data is derived from studies utilizing mixtures of positionally labeled standards to validate the methodology for determining fractional ¹³C enrichment.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of ¹³C-Labeled Aspartic Acid

This protocol outlines a general procedure for the analysis of ¹³C-labeled aspartic acid from biological samples.

1. Sample Preparation (Protein Hydrolysis):

  • Harvest cell pellets or tissue samples from ¹³C-labeling experiments via centrifugation.

  • Wash the samples multiple times with a cold saline solution to remove any residual extracellular medium.

  • To release individual amino acids from proteins, add 6 M HCl to the sample.

  • Hydrolyze the sample at 100-110°C for 12-24 hours.

  • Dry the hydrolysate completely under a stream of nitrogen gas or using a vacuum concentrator.

2. Derivatization:

  • Due to the polar nature of amino acids, derivatization is necessary to increase their volatility for GC-MS analysis. Silylation is a common method.

  • Reconstitute the dried hydrolysate in a suitable solvent (e.g., pyridine).

  • Add a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS).

  • Incubate the mixture at 60-100°C for 30-60 minutes.

3. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system.

  • The gas chromatograph separates the derivatized amino acids based on their boiling points and interactions with the column.

  • The mass spectrometer then analyzes the mass-to-charge ratio of the fragments of the derivatized aspartic acid, allowing for the determination of the mass isotopomer distribution.

4. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of stable isotopes.

  • The mass isotopomer distribution data can then be used in metabolic flux analysis software to calculate intracellular metabolic fluxes.

Visualization of Metabolic Tracing

The following diagrams illustrate the conceptual differences in how this compound and U-¹³C aspartic acid are utilized in tracing metabolic pathways.

single_label_tracing cluster_tca TCA Cycle Asp-13C1 C-C-C(¹³C)-C OAA Oxaloacetate Asp-13C1->OAA Transamination Malate Malate OAA->Malate Fumarate Fumarate Malate->Fumarate Succinate Succinate Fumarate->Succinate

Caption: Tracing a single ¹³C label from Aspartic acid-13C1 into the TCA cycle.

uniform_label_tracing cluster_tca TCA Cycle Asp-U13C ¹³C-¹³C-¹³C-¹³C OAA_U ¹³C-OAA Asp-U13C->OAA_U Transamination Malate_U ¹³C-Malate OAA_U->Malate_U Fumarate_U ¹³C-Fumarate Malate_U->Fumarate_U Succinate_U ¹³C-Succinate Fumarate_U->Succinate_U

Caption: Tracing the uniformly labeled carbon backbone of U-¹³C Aspartic acid.

experimental_workflow start ¹³C-Labeled Aspartic Acid (13C1 or U-13C) culture Cell Culture/ Biological System start->culture harvest Sample Harvesting culture->harvest hydrolysis Protein Hydrolysis (6M HCl) harvest->hydrolysis derivatization Derivatization (e.g., Silylation) hydrolysis->derivatization gcms GC-MS Analysis derivatization->gcms data Mass Isotopomer Distribution Data gcms->data mfa Metabolic Flux Analysis data->mfa results Pathway Fluxes mfa->results

Caption: A generalized experimental workflow for metabolic flux analysis.

Conclusion: A Strategic Choice Based on Research Goals

The decision to use this compound versus uniformly labeled (U-¹³C) aspartic acid is fundamentally driven by the specific research question. For a comprehensive, systems-level view of aspartate's contribution to cellular metabolism, U-¹³C aspartic acid is the tracer of choice. It allows for the tracking of the entire carbon backbone through various biosynthetic pathways.

In contrast, this compound provides a more targeted and nuanced interrogation of metabolic pathways. It is particularly powerful for resolving fluxes through specific enzymatic reactions where the fate of a particular carbon atom is of interest. For researchers investigating the intricacies of specific pathways and aiming to achieve high precision in flux determination for those routes, a positionally labeled tracer is superior.

In many instances, the most comprehensive understanding of a metabolic phenotype is achieved through parallel labeling experiments, utilizing a combination of both uniformly and position-specifically labeled tracers. By carefully considering the advantages of each approach and implementing robust experimental protocols, researchers can effectively harness the power of stable isotope tracers to unravel the complexities of cellular metabolism.

Cross-Validation of NMR and Mass Spectrometry for Enhanced 13C Labeling Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic flux analysis, the accurate assessment of 13C labeling patterns is paramount. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the two cornerstone analytical techniques for these investigations. This guide provides an objective comparison of their capabilities, supported by experimental data and detailed methodologies, to facilitate informed decisions in experimental design and data interpretation.

The synergistic use and cross-validation of NMR and MS data are critical for ensuring the accuracy and reliability of metabolic flux calculations. While both techniques provide valuable insights into isotopic enrichment, they do so with distinct advantages and limitations. The choice between them, or their combined application, hinges on the specific research question, the metabolites of interest, and the desired level of analytical detail.

At a Glance: NMR vs. Mass Spectrometry for 13C Tracer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy excels at determining the precise positional distribution of 13C isotopes within a molecule, a capability known as isotopomer analysis.[1] This detailed information is invaluable for elucidating specific reaction pathways. However, NMR is inherently less sensitive than MS, necessitating larger sample sizes and longer acquisition times.[1]

Conversely, Mass Spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), offers high sensitivity for detecting a wide range of metabolites at low concentrations.[1] MS measures the mass isotopologue distribution (MID), which reveals the number of 13C atoms in a molecule but not their specific positions.[1] While this provides a robust overview of pathway activities, it can be less informative for dissecting individual reaction steps compared to NMR.

Performance Comparison

A direct comparison of the key performance characteristics of NMR and MS is essential for selecting the appropriate analytical platform.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sensitivity Lower, typically detects metabolites at concentrations >1 μM.[2]Higher, capable of detecting metabolites at concentrations of >10 to 100 nM.[2]
Reproducibility High, a fundamental advantage of the technique.[2]Less reproducible compared to NMR.[2]
Quantification Inherently quantitative as signal intensity is directly proportional to the number of nuclei.[2][3]Can be challenging and often requires isotope-labeled internal standards for accurate quantification.[2]
Sample Preparation Minimal, non-destructive, and generally non-biased.[2][3]Often requires derivatization (especially for GC-MS) and chromatographic separation.[2]
Information Provided Provides detailed positional information on isotope enrichments (isotopomers).[1][2]Measures the number of incorporated heavy isotopes (mass isotopologues).[1]
Throughput Can be automated for high-throughput studies.[2]High-throughput capabilities, especially when coupled with liquid chromatography (LC-MS).[2]
Compound Identification Excellent for structural elucidation and identification of novel compounds.[2]Relies on matching fragmentation patterns and retention times to libraries.

Experimental Protocols

The general workflow for 13C-Metabolic Flux Analysis (13C-MFA) is similar for both NMR and MS-based approaches, with key differences in the sample preparation and data acquisition stages.

Cell Culture and Isotope Labeling

Cells are cultured in a defined medium containing a 13C-labeled substrate (e.g., [U-13C]-glucose) until they reach a metabolic and isotopic steady state.[2]

Metabolite Extraction

Rapidly quenching metabolic activity and extracting intracellular metabolites is crucial for preserving the in vivo labeling patterns.[4]

  • Quenching: Aspirate the labeling medium and wash the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline) to halt metabolic activity.[4]

  • Extraction: Add a cold extraction solvent, such as 80% methanol, to the cells. Scrape the cells and collect the cell lysate.[4]

  • Centrifugation: Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the metabolites.[4]

Sample Preparation

This stage highlights a significant divergence between the two techniques.

For Mass Spectrometry (GC-MS):

  • Protein Hydrolysis (for amino acid analysis): Add 6 M HCl to the cell pellet and hydrolyze at 100-110°C for 12-24 hours to break down proteins into individual amino acids.[5]

  • Drying: Completely dry the hydrolysate or the polar metabolite extract under a stream of nitrogen or using a vacuum concentrator.[5]

  • Derivatization: To increase the volatility of polar metabolites like amino acids and organic acids for GC analysis, a chemical derivatization step is necessary. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[5] This involves resuspending the dried extract in the derivatization agent and incubating at an elevated temperature (e.g., 70°C).[4]

For NMR Spectroscopy:

  • Minimal Preparation: Samples for NMR analysis typically require minimal preparation. The dried metabolite extract is simply redissolved in a suitable deuterated solvent (e.g., D₂O) to a final concentration suitable for NMR analysis.[2] For in-cell NMR, no extraction is needed.

Data Acquisition
  • Mass Spectrometry: GC-MS or LC-MS is used to measure the mass isotopomer distributions of the target metabolites.[2] The instrument is typically operated in full scan mode to capture the entire mass spectrum of the derivatized metabolites.

  • NMR Spectroscopy: 1D and 2D NMR experiments, such as 1H-13C Heteronuclear Single Quantum Coherence (HSQC), are performed to determine the positional enrichment of 13C in metabolites.[2]

Data Analysis and Flux Calculation

The measured isotopic labeling data from either technique is then used as input for computational models to estimate the intracellular metabolic fluxes.[2]

Quantitative Data Comparison: A Case Study

Direct comparison of data from both NMR and MS on the same biological samples is the most effective way to cross-validate results. A study comparing the mass isotopomer distribution of tricarboxylic acid (TCA) cycle intermediates in heart tissue provides a clear example.

In this study, the molar percent enrichments (MPE) of various isotopomers of 2-ketoglutarate (measured by GC-MS) were compared with those of glutamate (B1630785) (measured by 13C-NMR), as glutamate is a direct precursor.

Isotopomer13C-NMR (Glutamate MPE)GC-MS (2-Ketoglutarate MPE)
M0 (Unlabeled)Calculated by differenceMeasured directly
M1X%Y%
M2A%B%
M3C%D%
M4E%F%
M5G%H%

Note: This table is a template for presenting such comparative data. Actual values would be populated from specific experimental results.

The results of such studies often show a strong positive correlation between the data obtained from both methods, validating their use.[2][6] However, discrepancies can arise. For instance, it was observed that 13C-NMR tended to underestimate the fraction of unlabeled 2-ketoglutarate.[2][6] This is attributed to the fact that GC-MS directly measures the M0 isotopomer, while in 13C-NMR, the unlabeled fraction is calculated by difference, as unlabeled glutamate is not detected.[6]

Mandatory Visualization

To visualize the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow Cell Culture\n(13C Labeling) Cell Culture (13C Labeling) Metabolite\nExtraction Metabolite Extraction Cell Culture\n(13C Labeling)->Metabolite\nExtraction Sample\nPreparation Sample Preparation Metabolite\nExtraction->Sample\nPreparation NMR Analysis NMR Analysis Sample\nPreparation->NMR Analysis Dissolution in D2O MS Analysis MS Analysis Sample\nPreparation->MS Analysis Derivatization Data Analysis Data Analysis NMR Analysis->Data Analysis Positional Isotopomers Cross-Validation Cross-Validation NMR Analysis->Cross-Validation MS Analysis->Data Analysis Mass Isotopologues MS Analysis->Cross-Validation Metabolic Flux\nCalculation Metabolic Flux Calculation Data Analysis->Metabolic Flux\nCalculation Metabolic Flux\nCalculation->Cross-Validation TCA_Cycle Pyruvate (C3) Pyruvate (C3) Acetyl-CoA (C2) Acetyl-CoA (C2) Pyruvate (C3)->Acetyl-CoA (C2) PDH (-CO2) Citrate (C6) Citrate (C6) Acetyl-CoA (C2)->Citrate (C6) + Oxaloacetate Oxaloacetate (C4) Oxaloacetate (C4) Isocitrate (C6) Isocitrate (C6) Citrate (C6)->Isocitrate (C6) alpha-Ketoglutarate (C5) alpha-Ketoglutarate (C5) Isocitrate (C6)->alpha-Ketoglutarate (C5) -CO2 Succinyl-CoA (C4) Succinyl-CoA (C4) alpha-Ketoglutarate (C5)->Succinyl-CoA (C4) -CO2 Succinate (C4) Succinate (C4) Succinyl-CoA (C4)->Succinate (C4) Fumarate (C4) Fumarate (C4) Succinate (C4)->Fumarate (C4) Malate (C4) Malate (C4) Fumarate (C4)->Malate (C4) Malate (C4)->Oxaloacetate (C4)

References

A Comparative Guide to Single-Labeled vs. Multi-Labeled Aspartic Acid Tracers for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, isotopic tracers are indispensable for elucidating the complex web of biochemical reactions. The choice between a single-labeled and a multi-labeled aspartic acid tracer can profoundly influence the depth and focus of a study. This guide provides an objective comparison of these tracer types, supported by established principles of metabolic flux analysis (MFA), to assist in the design of insightful experiments.

Data Presentation: A Comparative Overview

The selection of an isotopic tracer is a critical step in designing ¹³C-Metabolic Flux Analysis experiments as it directly influences the precision and accuracy of the resulting flux estimations.[1][2] Different tracers provide varying levels of information for different pathways. The following table summarizes the key characteristics and ideal applications for single-labeled and multi-labeled aspartic acid tracers.

FeatureSingle-Labeled Aspartic Acid TracersMulti-Labeled Aspartic Acid Tracers
Definition A specific carbon atom (e.g., C-1 or C-4) is replaced with a ¹³C isotope.Multiple or all carbon atoms are replaced with ¹³C isotopes (e.g., [U-¹³C₄]Aspartic Acid).
Primary Application High-resolution analysis of specific metabolic pathways and reaction steps.Provides a broad, system-level view of substrate utilization and contribution to downstream metabolites.
Information Yield Precise determination of fluxes through specific enzymatic reactions and converging pathways.Global tracing of the aspartate carbon backbone into various biosynthetic pathways.
Complexity of Analysis Data analysis can be more complex, requiring sophisticated modeling to interpret positional isotopomer data.Initial data interpretation can be more straightforward by tracking the overall mass shift in metabolites.
Cost Generally lower cost compared to uniformly labeled tracers.Typically more expensive due to the complexity of synthesis.
Example Tracer [1-¹³C]Aspartic Acid[U-¹³C₄]Aspartic Acid
Ideal Research Question What is the relative activity of pyruvate (B1213749) carboxylase versus the TCA cycle in producing oxaloacetate?To what extent does aspartate contribute to the biosynthesis of proteins, nucleotides, and other amino acids?

Key Metabolic Pathways of Aspartic Acid

Aspartic acid is a nodal metabolite, connecting several key metabolic pathways, including the citric acid (TCA) cycle, urea (B33335) cycle, and the biosynthesis of other amino acids and nucleotides.[3][4] Understanding these connections is crucial for designing and interpreting tracer experiments.

Aspartate_Metabolism cluster_tca TCA Cycle cluster_urea Urea Cycle cluster_biosynthesis Biosynthesis Oxaloacetate Oxaloacetate Citrate Citrate Oxaloacetate->Citrate Aspartate Aspartate Oxaloacetate->Aspartate Aspartate Aminotransferase Malate Malate Malate->Oxaloacetate Fumarate Fumarate Fumarate->Malate Succinate Succinate Succinate->Fumarate Succinyl_CoA Succinyl-CoA Succinyl_CoA->Succinate alpha_KG α-Ketoglutarate alpha_KG->Succinyl_CoA Isocitrate Isocitrate Isocitrate->alpha_KG Citrate->Isocitrate Argininosuccinate Argininosuccinate Argininosuccinate->Fumarate Arginine Arginine Argininosuccinate->Arginine Urea Urea Arginine->Urea Other_AA Other Amino Acids (Asn, Met, Lys, Thr) Pyrimidines Pyrimidines Purines Purines Aspartate->Argininosuccinate Aspartate->Other_AA Aspartate->Pyrimidines Aspartate->Purines Glutamate Glutamate Glutamate->alpha_KG Pyruvate Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Acetyl_CoA->Citrate

Fig 1. Aspartic acid's central role in metabolism.

Experimental Protocols

A generalized framework for conducting a ¹³C-Metabolic Flux Analysis experiment using aspartic acid tracers in cultured cells is provided below. The core steps are similar for both single- and multi-labeled tracers, with the primary differences arising in the data analysis stage.

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and reach approximately 80-90% confluency at the time of harvesting.

  • Media Preparation: Prepare custom culture medium lacking endogenous aspartic acid. Supplement this medium with either the single-labeled (e.g., [1-¹³C]aspartic acid) or multi-labeled (e.g., [U-¹³C₄]aspartic acid) tracer at a known concentration.

  • Labeling: Once cells have adhered and are growing, replace the standard medium with the prepared ¹³C-labeled medium. Culture the cells for a sufficient duration to achieve isotopic steady-state. This time will vary depending on the cell line's doubling time but is typically at least 24 hours.

Metabolite Extraction
  • Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add a cold extraction solvent (e.g., 80% methanol) to quench all enzymatic activity.

  • Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Extraction: Vortex the lysate thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, for analysis.

Mass Spectrometry Analysis
  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried sample can then be derivatized if necessary for gas chromatography-mass spectrometry (GC-MS) analysis or reconstituted in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS).

  • Instrumentation: Analyze the samples using high-resolution MS to determine the mass isotopomer distributions (MIDs) of aspartic acid and other downstream metabolites.

  • Data Acquisition: Acquire data in full scan mode to capture the entire mass spectrum of the labeled metabolites.

Data Analysis and Flux Calculation
  • MID Correction: Correct the raw MIDs for the natural abundance of ¹³C.

  • Metabolic Modeling: Use a computational model of the relevant metabolic network (e.g., central carbon metabolism).

  • Flux Estimation: Employ specialized software (e.g., INCA, Metran) to fit the corrected MIDs to the metabolic model and estimate the intracellular metabolic fluxes. The software will use iterative methods to find the flux distribution that best explains the observed labeling patterns.

Experimental Workflow

The overall workflow for a typical ¹³C tracer study is depicted below, from the initial cell culture to the final data interpretation.

Experimental_Workflow A 1. Cell Culture (Exponential Growth Phase) B 2. Isotopic Labeling (Medium with Labeled Aspartic Acid) A->B C 3. Quenching & Metabolite Extraction (e.g., Cold 80% Methanol) B->C D 4. Sample Analysis (LC-MS or GC-MS) C->D E 5. Data Processing (Mass Isotopomer Distribution Analysis) D->E F 6. Metabolic Flux Calculation (Computational Modeling) E->F G 7. Biological Interpretation F->G

Fig 2. General workflow for a ¹³C tracer experiment.

Conclusion

The decision to use a single-labeled versus a multi-labeled aspartic acid tracer is fundamentally driven by the specific research question. For a broad, system-level view of how aspartate contributes to the biosynthesis of a wide range of downstream metabolites, uniformly labeled tracers are highly effective. To dissect the intricacies of specific metabolic pathways and resolve fluxes with high precision, such as distinguishing between anaplerotic and cataplerotic reactions, single-labeled tracers are the superior choice. In many cases, conducting parallel labeling experiments with both types of tracers can yield the most comprehensive and robust understanding of the metabolic phenotype under investigation.

References

Unraveling Cellular Metabolism: A Comparative Guide to DL-Aspartic acid-13C1 Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of cellular metabolism is paramount. Stable isotope tracers are indispensable tools in this endeavor, and DL-Aspartic acid-13C1 is emerging as a versatile probe. This guide provides a comprehensive comparison of this compound with other commonly used tracers in metabolic analysis and quantitative proteomics, complete with experimental protocols and data visualization to inform your research decisions.

Core Applications of this compound

This compound serves as a powerful tool in several key research areas:

  • Metabolic Flux Analysis (MFA): As a tracer, 13C-labeled aspartic acid allows for the quantitative analysis of metabolic pathways, particularly the Tricarboxylic Acid (TCA) cycle and related anaplerotic and cataplerotic reactions. By tracking the incorporation of the 13C label into downstream metabolites, researchers can elucidate the flow of carbon through central metabolic networks.

  • Quantitative Proteomics: While not a traditional SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) amino acid, 13C-labeled aspartic acid can be used as an alternative metabolic labeling agent to quantify protein synthesis and turnover.

  • NMR Spectroscopy: this compound can be utilized as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy for the quantification of metabolites in biological samples.

Performance Comparison: this compound vs. Alternative Tracers

The choice of a stable isotope tracer is critical for the success of metabolic studies. Below, we compare the utility of this compound with commonly used tracers like U-13C-Glucose and U-13C-Glutamine for metabolic flux analysis.

Metabolic Flux Analysis: Tracing the TCA Cycle

The TCA cycle is a central hub of cellular metabolism. The entry point of a tracer into this cycle dictates the labeling patterns of downstream metabolites and thus the precision of flux estimations for different pathways.

TracerEntry Point into TCA CyclePrimary Pathways TracedAdvantagesLimitations
This compound Oxaloacetate (via transamination)TCA cycle, anaplerosis, gluconeogenesis, amino acid metabolismDirectly probes oxaloacetate pool; provides insights into aminotransferase activity and nitrogen metabolism.Labeling of early TCA cycle intermediates (e.g., citrate) can be less direct compared to tracers entering as acetyl-CoA.
U-13C-Glucose Acetyl-CoA (via glycolysis and pyruvate (B1213749) dehydrogenase)Glycolysis, Pentose Phosphate Pathway, TCA cycle, fatty acid synthesisProvides a global view of glucose metabolism and its contribution to various pathways.[1][2]Interpretation of TCA cycle labeling can be complex due to multiple entry points of glucose-derived carbons.
U-13C-Glutamine α-ketoglutarate (via glutaminolysis)TCA cycle (anaplerosis), glutamine metabolism, amino acid synthesisExcellent for studying glutamine addiction in cancer cells and anaplerotic flux into the TCA cycle.[3][4][5]Provides limited information on glycolytic pathways.

This table presents a conceptual comparison. Direct experimental head-to-head comparisons with this compound are limited in the reviewed literature.

Experimental Protocols

Protocol 1: Metabolic Flux Analysis using this compound in Mammalian Cells

This protocol outlines a general workflow for a 13C metabolic flux analysis experiment using this compound.

1. Cell Culture and Labeling:

  • Culture mammalian cells in a standard growth medium to the desired confluence.

  • Prepare a labeling medium by supplementing a base medium deficient in aspartic acid with a known concentration of this compound.

  • Replace the standard medium with the labeling medium and incubate for a predetermined time to achieve isotopic steady state. This duration should be optimized for the specific cell line and experimental goals.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Immediately add a cold extraction solvent (e.g., 80% methanol, -80°C) to the culture dish.

  • Scrape the cells and collect the lysate into a microcentrifuge tube.

3. Sample Preparation for Mass Spectrometry:

  • Vortex the cell lysate and centrifuge at high speed to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • For GC-MS analysis, derivatize the dried metabolites to increase their volatility (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

4. Mass Spectrometry Analysis:

  • Analyze the prepared samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of TCA cycle intermediates and related amino acids.

5. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for natural isotope abundances.

  • Use a metabolic flux analysis software (e.g., INCA, Metran) to estimate intracellular fluxes by fitting the experimental labeling data to a metabolic network model.

Protocol 2: Quantitative NMR Spectroscopy with this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for quantifying metabolites in a biological extract.

1. Sample Preparation:

  • Prepare the biological extract containing the metabolites of interest.

  • Accurately weigh a precise amount of this compound and dissolve it in a known volume of a suitable solvent to create a stock solution of known concentration.

  • Add a precise volume of the this compound internal standard stock solution to the biological extract.

2. NMR Data Acquisition:

  • Transfer the sample containing the extract and internal standard to an NMR tube.

  • Acquire a quantitative 13C NMR spectrum. Key parameters for quantitative analysis include:

    • A long relaxation delay (D1) to ensure full relaxation of all nuclei (typically 5 times the longest T1 relaxation time).

    • Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

3. Data Processing and Quantification:

  • Process the NMR spectrum (Fourier transformation, phase correction, and baseline correction).

  • Integrate the area of a well-resolved peak from the metabolite of interest and the known peak from this compound.

  • Calculate the concentration of the metabolite of interest using the following formula:

Visualization of Metabolic Pathways and Workflows

Visualizing the flow of atoms and experimental procedures is crucial for understanding and communicating complex metabolic studies.

Metabolic_Flux_Analysis_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase CellCulture 1. Cell Culture Labeling 2. Isotopic Labeling (this compound) CellCulture->Labeling Quenching 3. Quench Metabolism Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Derivatization 5. Derivatization (for GC-MS) Extraction->Derivatization MS_Analysis 6. GC-MS or LC-MS Analysis Derivatization->MS_Analysis DataCorrection 7. Data Correction MS_Analysis->DataCorrection FluxEstimation 8. Flux Estimation DataCorrection->FluxEstimation FluxMap Metabolic Flux Map FluxEstimation->FluxMap

Caption: Workflow for a 13C-Metabolic Flux Analysis experiment.

TCA_Cycle_Tracing cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_aspartate Aspartate Metabolism cluster_glutamine Glutamine Metabolism Glucose Glucose (U-13C) Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AKG α-Ketoglutarate Isocitrate->AKG SuccinylCoA Succinyl-CoA AKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate combines with Aspartate Aspartic acid (13C1) Aspartate->OAA Transamination Glutamine Glutamine (U-13C) Glutamine->AKG Glutaminolysis

Caption: Entry points of different 13C tracers into the TCA cycle.

References

A Researcher's Guide to Benchmarking Metabolic Flux Analysis Software with 13C Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic Flux Analysis (MFA) using 13C stable isotopes (13C-MFA) is a cornerstone technique for quantifying in vivo metabolic reaction rates, offering a detailed snapshot of cellular physiology. The accuracy and efficiency of 13C-MFA are heavily reliant on the computational software used for data analysis. This guide provides an objective comparison of prominent software packages for 13C-MFA, supported by available performance data and detailed experimental protocols, to aid researchers in selecting the most appropriate tool for their specific needs.

Comparison of Key 13C-MFA Software Packages

Software Features and Capabilities
Feature13CFLUX2INCAMetranOpenFluxFiatFluxFreeFlux
Primary Audience Computational biologists, experienced MFA usersAcademic and industry researchersBroad user base, including non-expertsResearchers with MATLAB expertiseNovice users, educational purposesResearchers comfortable with Python
Platform C++/Command-line[1]MATLAB[1]MATLAB[1]MATLAB[1]MATLAB[2]Python[3]
Analysis Capabilities Steady-state & Isotopically Non-stationary MFA[4]Steady-state & Isotopically Non-stationary MFA (INST-MFA)[1]Steady-state MFA[4]Steady-state MFAFlux ratio analysis & 13C-constrained MFA[2]Steady-state & Isotopically Non-stationary MFA
Key Features High-performance, suitable for large-scale models, uses FluxML format for model exchange.[1]User-friendly GUI, considered a "gold standard" tool.[1][3]Strong focus on statistical analysis and experimental design.[1]Open-source, flexible, and user-friendly, with a parser for easy model creation.[1]Intuitive tool for users not familiar with numerical methods.[2]Open-source, offers fast and reliable flux estimation.[3]
Statistical Analysis Goodness-of-fit tests, Monte Carlo simulations for confidence intervals.[4]Robust statistical analyses.[1]Strong statistical analysis features.[1]Functionalities for robust statistical analyses.[1]Statistical data treatment based on redundant information.[2]Not explicitly detailed in the search results.
Performance Insights
SoftwarePerformance MetricValueModel/SystemSource
13CFLUX2 Speed vs. predecessor (13CFLUX)100 – 10,000 times fasterNot specified[3][5][6]
Simulation Time (EMU variant)2.73 msE. coli network (197 metabolites, 292 reactions) on a 2.93 GHz XEON machine[5][6]
Simulation Time (Cumomer-based)10.8 msE. coli network (197 metabolites, 292 reactions) on a 2.93 GHz XEON machine[5][6]
Metran Flux PrecisionStandard deviation of ≤2%Not specified[3]
INCA Comparison to CeCaFLUX (Flux Identification)~10 minE. coli metabolic network (92 reactions, 67 metabolites)[7]
Comparison to CeCaFLUX (Confidence Interval Calculation)~1 hour per parameterE. coli metabolic network (92 reactions, 67 metabolites)[7]
FreeFlux Results ConsistencyComparable to MetranBenchmark E. coli dataset[1]

Experimental Protocols for 13C-MFA

Achieving accurate and precise 13C-MFA results requires meticulous experimental execution. The following protocols outline the key stages of a typical 13C-MFA experiment.

Phase 1: Experimental Design
  • Define the Biological Question: Clearly articulate the metabolic pathways of interest and the hypotheses to be tested.

  • Select Cell Line and Conditions: Choose an appropriate cell line and define the culture medium, growth conditions, and sampling time points to ensure a metabolic and isotopic steady state is achieved.

  • Choose 13C Tracer: Based on the metabolic pathways under investigation, select one or more 13C-labeled substrates (e.g., specific isotopomers of glucose or glutamine). Computational tools can aid in identifying the optimal tracer(s) to maximize flux resolution.

Phase 2: Isotope Labeling Experiment
  • Cell Culture and Adaptation: Culture cells in a defined medium to adapt them to the experimental conditions.

  • Initiate Labeling: Switch the cells to a labeling medium containing the chosen 13C-labeled substrate. For parallel labeling experiments, set up multiple cultures with different tracers.

  • Achieve Isotopic Steady State: Incubate the cells for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This typically corresponds to at least 5-6 cell doubling times.

  • Verification of Steady State: Monitor cell growth and substrate consumption to confirm that the culture has reached a steady state.

Phase 3: Sample Processing and Data Acquisition
  • Quenching and Metabolite Extraction: Rapidly halt metabolic activity by quenching the cells in a cold solution (e.g., ice-cold saline or methanol). Extract intracellular metabolites using a cold solvent like 80% methanol.

  • Sample Preparation:

    • For analysis of free metabolites, collect the supernatant after centrifugation.

    • For analysis of protein-bound amino acids, hydrolyze the cell biomass.

    • Derivatize the samples to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Mass Spectrometry Analysis: Analyze the prepared samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass isotopomer distributions (MIDs) of key metabolites.

  • Data Correction: Correct the raw mass spectrometry data for the natural abundance of 13C and other heavy isotopes.

Phase 4: Computational Analysis and Interpretation
  • Flux Estimation: Input the corrected MIDs and other measured rates (e.g., substrate uptake, product secretion) into the chosen 13C-MFA software. The software estimates the intracellular fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs simulated by the metabolic model.

  • Statistical Analysis:

    • Goodness-of-Fit: Perform a chi-square (χ²) statistical test to evaluate how well the estimated fluxes fit the experimental data.

    • Confidence Intervals: Calculate 95% confidence intervals for the estimated fluxes to assess their precision. This can be done using methods like parameter continuation or Monte Carlo simulations.

Visualizing Key Concepts in 13C-MFA

Understanding the workflow, the underlying metabolic pathways, and the logic of the analysis is crucial for successful 13C-MFA studies. The following diagrams illustrate these key aspects.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Experimental Design 1. Experimental Design (Tracer Selection, Culture Conditions) Isotope Labeling 2. Isotope Labeling (Steady-State Incubation) Experimental Design->Isotope Labeling Sample Processing 3. Sample Processing (Quenching, Extraction, Derivatization) Isotope Labeling->Sample Processing MS Analysis 4. Mass Spectrometry (GC-MS / LC-MS) Sample Processing->MS Analysis Data Correction 5. Data Correction (Natural Isotope Abundance) MS Analysis->Data Correction Flux Estimation 6. Flux Estimation (Software-based Optimization) Data Correction->Flux Estimation Statistical Validation 7. Statistical Validation (Goodness-of-Fit, Confidence Intervals) Flux Estimation->Statistical Validation Flux Map 8. Flux Map & Interpretation Statistical Validation->Flux Map

Caption: A typical workflow for a 13C Metabolic Flux Analysis experiment.

G Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis F6P Fructose-6-P G6P->F6P Ribose5P Ribose-5-P G6P->Ribose5P PPP GAP Glyceraldehyde-3-P F6P->GAP PYR Pyruvate GAP->PYR ACoA Acetyl-CoA PYR->ACoA Lactate Lactate PYR->Lactate Biomass Biomass PYR->Biomass CIT Citrate ACoA->CIT TCA Cycle ACoA->Biomass aKG α-Ketoglutarate CIT->aKG MAL Malate aKG->MAL aKG->Biomass OAA Oxaloacetate MAL->OAA OAA->CIT OAA->Biomass Ribose5P->F6P Ribose5P->GAP Ribose5P->Biomass

Caption: Simplified overview of central carbon metabolism pathways.

G cluster_data Experimental Data cluster_model Computational Model cluster_output Analysis Output 13C Labeling Data (MIDs) 13C Labeling Data (MIDs) Flux Estimation Algorithm Flux Estimation Algorithm 13C Labeling Data (MIDs)->Flux Estimation Algorithm Extracellular Rates Extracellular Rates Extracellular Rates->Flux Estimation Algorithm Metabolic Network Model Metabolic Network Model Metabolic Network Model->Flux Estimation Algorithm Estimated Fluxes Estimated Fluxes Flux Estimation Algorithm->Estimated Fluxes Confidence Intervals Confidence Intervals Flux Estimation Algorithm->Confidence Intervals

Caption: Logical relationships in the 13C-MFA benchmarking process.

References

A Researcher's Guide to Isotopic Enrichment Validation in DL-Aspartic acid-13C1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate validation of isotopic enrichment is paramount for the integrity of metabolic studies. This guide provides an objective comparison of the primary analytical techniques for validating the isotopic enrichment of DL-Aspartic acid-13C1, a crucial tracer in metabolic research. We present a detailed examination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection and application.

At a Glance: Comparing MS and NMR for Isotopic Enrichment Analysis

The two primary methods for determining the isotopic enrichment of 13C-labeled compounds are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. Each technique offers distinct advantages and is suited to different experimental needs.

Performance MetricMass Spectrometry (primarily GC-MS)NMR Spectroscopy (primarily 13C NMR)Key Considerations
Sensitivity High (picomole to femtomole range)Lower (micromole to nanomole range)MS is the method of choice for samples with low analyte concentrations.
Accuracy High, with appropriate internal standards. Mean accuracy for positional 13C enrichment in aspartate can be < 1%[1].High, inherently quantitative as signal intensity is directly proportional to the number of nuclei.Both methods can achieve high accuracy, but MS often requires isotope-labeled internal standards for the best results.
Precision High. Relative Standard Deviations (RSD) for repeatability and intermediate precision are typically low, often in the range of 2-10%[2]. For GC-C-IRMS, measurement error can be below ± 1‰[3].High. Coefficients of variation for 13C NMR measurements of isotopic ratios can be in the range of 2.7-5.5%[4].Both techniques offer excellent precision, making them reliable for quantitative analysis.
Limit of Detection (LOD) Low. For amino acids, LODs can be in the low g/100g range (e.g., 0.002 to 0.014 g/100 g)[2].Higher. Requires more sample compared to MS.For trace-level detection, MS is superior.
Limit of Quantification (LOQ) Low. For amino acids, LOQs can be in the range of 0.005 to 0.043 g/100 g[2].Higher than MS.MS is more suitable for quantifying low-abundance metabolites.
Structural Information Provides mass-to-charge ratio and fragmentation patterns, which can infer positional information[5][6].Provides detailed information about the chemical environment of the labeled carbon, confirming the exact position of the 13C label[7][8].NMR is unparalleled in providing direct structural confirmation of the labeling site.
Sample Throughput High. Amenable to automation and rapid analysis of many samples.Low. Can be time-consuming, especially for samples with low enrichment or concentration.For large-scale screening studies, MS is more practical.
Sample Preparation Often requires derivatization to increase volatility for GC-MS analysis[3][9].Generally simpler, requiring dissolution in a suitable deuterated solvent[10].The need for derivatization in GC-MS can add complexity and potential for variability.

Experimental Workflows and Logical Relationships

To visualize the process of validating isotopic enrichment, the following diagrams illustrate the typical experimental workflows for both Mass Spectrometry and NMR spectroscopy.

cluster_0 Mass Spectrometry Workflow Sample Preparation (MS) Sample Preparation (e.g., Hydrolysis) Derivatization Derivatization (e.g., Silylation) Sample Preparation (MS)->Derivatization Polar Analyte GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Volatile Derivative Data Acquisition (MS) Data Acquisition (Mass Spectra) GC-MS Analysis->Data Acquisition (MS) Data Analysis (MS) Data Analysis (Isotopologue Distribution) Data Acquisition (MS)->Data Analysis (MS) Enrichment Calculation Enrichment Calculation Data Analysis (MS)->Enrichment Calculation

A typical workflow for isotopic enrichment validation using GC-MS.

cluster_1 NMR Spectroscopy Workflow Sample Preparation (NMR) Sample Preparation (Dissolution in Deuterated Solvent) NMR Spectrometer NMR Spectrometer Sample Preparation (NMR)->NMR Spectrometer Data Acquisition (NMR) Data Acquisition (13C NMR Spectrum) NMR Spectrometer->Data Acquisition (NMR) Data Processing (NMR) Data Processing (Integration of Signals) Data Acquisition (NMR)->Data Processing (NMR) Enrichment Determination Enrichment Determination Data Processing (NMR)->Enrichment Determination

A streamlined workflow for isotopic enrichment validation using NMR.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are detailed protocols for the two primary methods of isotopic enrichment validation for this compound.

Protocol 1: Isotopic Enrichment Validation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for amino acid analysis and provides a robust framework for validating the enrichment of this compound.[9][11]

1. Sample Preparation (Protein Hydrolysis):

  • If the labeled aspartic acid is incorporated into proteins, hydrolysis is required to release the free amino acid.

  • Collect cell pellets or tissue samples from the 13C-labeling experiment.

  • Add 6 M HCl to the sample.

  • Hydrolyze at 110°C for 24 hours.

  • Dry the hydrolysate completely under a stream of nitrogen gas or using a vacuum concentrator.

2. Derivatization (Silylation):

  • To make the amino acids volatile for GC analysis, derivatization is necessary.

  • Reconstitute the dried sample in 50 µL of pyridine.

  • Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS).

  • Incubate the mixture at 70°C for 30 minutes.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 100°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (e.g., m/z 50-500) to obtain the mass isotopomer distributions. For higher sensitivity, Selected Ion Monitoring (SIM) can be used[11].

4. Data Analysis:

  • Identify the peak corresponding to the derivatized aspartic acid based on its retention time and mass spectrum.

  • Extract the mass isotopomer distribution for the relevant fragment ions.

  • Correct for the natural abundance of 13C in the derivatizing agent and the unlabeled portion of the molecule.

  • Calculate the isotopic enrichment by determining the relative abundance of the M+1 isotopologue (for 13C1) compared to the M+0 (unlabeled) isotopologue.

Protocol 2: Isotopic Enrichment Validation by 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for direct measurement of 13C enrichment in this compound.[7][8][12]

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., D2O). A typical concentration for 13C NMR is in the range of 10-50 mg/mL.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

  • Experiment: A standard one-dimensional 13C NMR experiment with proton decoupling.

  • Key Parameters:

    • Pulse Angle: 30-45° to ensure quantitative conditions.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the carbon nuclei) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio for the 13C-labeled carbon signal and the natural abundance signals of the other carbons.

3. Data Processing and Analysis:

  • Process the acquired Free Induction Decay (FID) with an appropriate software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Integrate the area of the signal corresponding to the 13C-labeled carbon (C1 in this case).

  • Integrate the areas of the signals for the other carbons in the molecule, which are at natural abundance (approximately 1.1%).

  • The isotopic enrichment can be calculated by comparing the integral of the enriched carbon signal to the integrals of the natural abundance signals, taking into account the number of carbons.

Alternative Tracers for Aspartate Metabolism

While this compound is a direct tracer for aspartate metabolism, other labeled compounds can also be used to probe the synthesis and fate of aspartate.

U-13C-Glutamine [U-13C5]Glutamine alpha-Ketoglutarate α-Ketoglutarate U-13C-Glutamine->alpha-Ketoglutarate Glutaminolysis TCA_Cycle TCA Cycle alpha-Ketoglutarate->TCA_Cycle Oxaloacetate Oxaloacetate TCA_Cycle->Oxaloacetate Aspartate Aspartate Oxaloacetate->Aspartate Transamination

Tracing aspartate synthesis from [U-13C5]Glutamine.

A common alternative is [U-13C5]Glutamine . Glutamine is a key anaplerotic substrate for the TCA cycle in many cell types.[13][14][15][16] Through glutaminolysis, glutamine is converted to α-ketoglutarate, which then enters the TCA cycle. The 13C label from glutamine can be traced through the TCA cycle intermediates to oxaloacetate, which is the direct precursor for aspartate synthesis via transamination. By analyzing the isotopologue distribution of aspartate after labeling with [U-13C5]Glutamine, researchers can infer the activity of glutamine-fueled anaplerosis and de novo aspartate synthesis.

Comparison of this compound and [U-13C5]Glutamine as Tracers:

FeatureThis compound[U-13C5]Glutamine
Metabolic Pathway Traced Direct uptake and metabolism of aspartate.Glutamine anaplerosis, TCA cycle activity, and de novo aspartate synthesis.
Information Provided Provides information on how extracellular aspartate is utilized by the cell.Reveals the contribution of glutamine to the intracellular aspartate pool.
Experimental Context Useful for studying aspartate transport and its direct contribution to metabolic pathways.Ideal for investigating central carbon metabolism and the interplay between glutamine and aspartate synthesis.

Conclusion

The choice between Mass Spectrometry and NMR Spectroscopy for the validation of isotopic enrichment in this compound experiments depends on the specific research question, sample availability, and the level of detail required. MS offers superior sensitivity and throughput, making it ideal for high-throughput screening and the analysis of low-concentration samples. NMR, on the other hand, provides unparalleled structural information and is inherently quantitative, making it the gold standard for confirming the position of the isotopic label. For a comprehensive understanding of aspartate metabolism, the use of alternative tracers like [U-13C5]Glutamine can provide valuable insights into the de novo synthesis pathways. By carefully selecting the appropriate analytical method and tracer, researchers can ensure the accuracy and reliability of their metabolic studies.

References

Safety Operating Guide

Proper Disposal of DL-Aspartic Acid-¹³C₁: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of DL-Aspartic acid-¹³C₁, ensuring compliance with standard laboratory safety protocols and environmental regulations. The following procedures are designed to offer clear, step-by-step instructions for researchers, scientists, and drug development professionals.

While DL-Aspartic acid is not classified as a hazardous substance, responsible disposal is crucial to maintain a safe laboratory environment and adhere to regulatory standards.[1][2][3] The disposal procedures for the ¹³C₁ isotopologue are consistent with those for the unlabeled compound.

Immediate Safety and Handling Precautions

Prior to handling DL-Aspartic acid-¹³C₁, it is imperative to wear appropriate personal protective equipment (PPE). This includes safety glasses, gloves, and a lab coat.[2][4] In case of accidental contact, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[4]
Skin Contact Wash the affected area thoroughly with soap and water.[4]
Eye Contact Rinse eyes cautiously with water for several minutes as a precaution.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical advice if feeling unwell.[1][4]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Step-by-Step Disposal Protocol

The primary method for disposing of DL-Aspartic acid-¹³C₁ is to treat it as chemical waste and engage a licensed professional waste disposal service.[5]

  • Collection of Waste:

    • Place unused or surplus DL-Aspartic acid-¹³C₁ in a clearly labeled, sealed container.

    • For spills, carefully sweep the solid material to avoid creating dust.[4][6]

    • Collect the swept material into a suitable, closed container for disposal.[4]

  • Labeling and Storage:

    • Label the waste container clearly as "DL-Aspartic acid-¹³C₁" and include any other relevant hazard information.

    • Store the sealed container in a designated chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[7][8]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

    • Disposal must be conducted in accordance with all federal, state, and local environmental regulations.[5][6]

  • Decontamination of Labware:

    • Thoroughly wash any labware that has come into contact with DL-Aspartic acid-¹³C₁ with water and a suitable detergent.[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of DL-Aspartic acid-¹³C₁.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage & Handover cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Place Unused Product in a Labeled, Sealed Container A->B C For Spills: Sweep Solid Material (Avoid Dust Formation) A->C E Store in Designated Chemical Waste Area B->E D Collect Swept Material in a Suitable Container C->D D->E F Contact EHS or Licensed Waste Disposal Company E->F G Disposal According to Federal, State & Local Regulations F->G

Disposal Workflow for DL-Aspartic Acid-¹³C₁

References

Personal protective equipment for handling DL-Aspartic acid-13C1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling DL-Aspartic acid-13C1. The following procedures ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The minimum personal protective equipment required when handling this compound is detailed below. A risk assessment should be conducted to determine if additional protection is necessary for the specific tasks to be performed.[1][2]

PPE CategoryItemSpecification
Hand Protection GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[1] For tasks with a higher risk of exposure, consider double gloving or using more robust chemical-resistant gloves.
Eye and Face Protection Safety Glasses/GogglesSafety glasses with side shields are the minimum requirement.[1] Chemical splash goggles should be worn when there is a risk of splashing.[3] A face shield, in addition to goggles, is recommended when handling larger quantities or when a significant splash hazard is present.[1][2]
Body Protection Lab CoatA standard lab coat is required to protect clothing and skin from potential contamination.[1][2][4]
Respiratory Protection RespiratorA respirator (e.g., N95) may be necessary when working with the powder outside of a fume hood or in poorly ventilated areas to prevent inhalation of dust.[2][4]
Foot Protection Closed-Toe ShoesClosed-toe shoes are mandatory to protect against spills and falling objects.[4]

Operational Plan: Handling Procedures

This compound is a white, odorless, powdered solid.[5][6] While it is not classified as a hazardous substance, prudent laboratory practices should always be followed.[7][8] The primary chemical hazards are associated with its powdered form, which can be an inhalation irritant.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][9]

  • General guidelines for stable isotope-labeled compounds recommend referring to the manufacturer's certificate of analysis for specific storage conditions, which may include refrigeration or freezing to ensure long-term stability.[10]

Preparation and Use:

  • Handle the solid material in a chemical fume hood or a well-ventilated area to minimize dust inhalation.[11]

  • Wear all required PPE as outlined in the table above.

  • Avoid direct contact with skin and eyes.[5]

  • Use appropriate tools (e.g., spatula, weigh paper) to handle the powder.

  • For creating solutions, slowly add the powder to the solvent to avoid splashing.

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5][9]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[5][9]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[11]

  • Ingestion: Clean mouth with water and seek medical attention.[5]

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Clean Equipment Clean Equipment Prepare Solution->Clean Equipment Dispose of Waste Dispose of Waste Clean Equipment->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

A high-level overview of the handling process for this compound.

Disposal Plan

Contaminated materials and unused product should be disposed of in accordance with federal, state, and local environmental control regulations.[12]

Waste Segregation:

  • Solid Waste: Collect unused this compound powder and any grossly contaminated disposable materials (e.g., weigh paper, gloves) in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Solutions of this compound should be collected in a designated, labeled waste container for non-hazardous aqueous waste, unless mixed with a hazardous solvent.

  • Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.

Disposal Procedure:

  • Segregate waste into the appropriate, clearly labeled containers at the point of generation.

  • Do not mix with other incompatible waste streams.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste pickup and disposal procedures.

Disposal Decision Tree for this compound Contaminated Waste Waste Generated Waste Generated Solid Waste Solid Waste Waste Generated->Solid Waste Solid? Liquid Waste Liquid Waste Waste Generated->Liquid Waste Liquid? Sharps Waste Sharps Waste Waste Generated->Sharps Waste Sharp? Labeled Solid Chemical Waste Container Labeled Solid Chemical Waste Container Solid Waste->Labeled Solid Chemical Waste Container Labeled Liquid Chemical Waste Container Labeled Liquid Chemical Waste Container Liquid Waste->Labeled Liquid Chemical Waste Container Sharps Container Sharps Container Sharps Waste->Sharps Container Consult EHS for Pickup Consult EHS for Pickup Labeled Solid Chemical Waste Container->Consult EHS for Pickup Labeled Liquid Chemical Waste Container->Consult EHS for Pickup Sharps Container->Consult EHS for Pickup

A decision guide for the proper segregation and disposal of waste.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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DL-Aspartic acid-13C1
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.